Biphalin
Description
Properties
CAS No. |
83916-01-2 |
|---|---|
Molecular Formula |
C46H56N10O10 |
Molecular Weight |
909.0 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C46H56N10O10/c1-27(51-43(63)35(47)21-31-13-17-33(57)18-14-31)41(61)49-25-39(59)53-37(23-29-9-5-3-6-10-29)45(65)55-56-46(66)38(24-30-11-7-4-8-12-30)54-40(60)26-50-42(62)28(2)52-44(64)36(48)22-32-15-19-34(58)20-16-32/h3-20,27-28,35-38,57-58H,21-26,47-48H2,1-2H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,59)(H,54,60)(H,55,65)(H,56,66)/t27-,28-,35+,36+,37+,38+/m1/s1 |
InChI Key |
DESSEGDLRYOPTJ-VRANXALZSA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Appearance |
Solid powder |
Other CAS No. |
83916-01-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(Tyr-Ala-Gly-Phe-NH2)2 (tyrosyl-alanyl-glycyl-phenylalaninamide)dimer biphalin bis(Tyr-Ala-Gly-PheNH2)hydrazide bis(tyrosyl-alanyl-glycyl-phenylalaninamide)hydrazide D-ENK D-ENK-O DALA(2) |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Solution-Phase Synthesis of Biphalin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solution-phase synthesis of Biphalin, a potent dimeric opioid peptide agonist. This compound's unique structure, consisting of two tetrapeptide units linked by a hydrazide bridge, necessitates a solution-phase approach for its synthesis, as opposed to the more common solid-phase peptide synthesis (SPPS). This document outlines a representative protocol, summarizes key quantitative data, and illustrates the relevant signaling pathways.
Introduction to this compound
This compound is a synthetic opioid peptide with the sequence (Tyr-D-Ala-Gly-Phe-NH)₂, first synthesized by Lipkowski.[1][2] It is a dimeric analog of enkephalin where two identical tetrapeptide fragments are joined "tail-to-tail" through a central hydrazide bridge.[1][2] This unique structure confers high affinity and agonist activity at both μ (mu) and δ (delta) opioid receptors, resulting in potent analgesic properties, reportedly thousands of times more potent than morphine when administered centrally.[3] Its dimeric nature is thought to contribute to its high efficacy and may be a key factor in its interaction with opioid receptor dimers.[4]
Chemical Structure of this compound
The chemical structure of this compound is a symmetrical octapeptide.
Solution-Phase Synthesis of this compound: A Representative Protocol
The solution-phase synthesis of this compound is a multi-step process that involves the synthesis of a protected tetrapeptide fragment, followed by the formation of the hydrazide dimer and final deprotection. The following is a representative protocol based on established principles of solution-phase peptide synthesis.
I. Synthesis of the Protected Tetrapeptide Fragment (Boc-Tyr(tBu)-D-Ala-Gly-Phe-OH)
The synthesis of the tetrapeptide is typically carried out in a stepwise manner, adding one amino acid at a time, or through fragment condensation. A stepwise approach using Boc (tert-butyloxycarbonyl) protecting group chemistry is described below.
Table 1: Reagents and Solvents for Tetrapeptide Synthesis
| Reagent/Solvent | Purpose | Typical Quantity |
| Boc-Phe-OH | Starting Amino Acid | 1.0 eq |
| Boc-Gly-OH | Amino Acid | 1.1 eq |
| Boc-D-Ala-OH | Amino Acid | 1.1 eq |
| Boc-Tyr(tBu)-OH | Amino Acid | 1.1 eq |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent | 1.1 eq |
| 1-Hydroxybenzotriazole (HOBt) | Racemization Suppressant | 1.1 eq |
| Trifluoroacetic Acid (TFA) | Boc Deprotection | 50% in DCM |
| N,N-Diisopropylethylamine (DIPEA) | Base | 2.0 eq |
| Dichloromethane (DCM) | Solvent | As needed |
| N,N-Dimethylformamide (DMF) | Solvent | As needed |
| Ethyl Acetate (EtOAc) | Extraction Solvent | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Wash | As needed |
| Brine | Aqueous Wash | As needed |
Experimental Protocol:
-
Esterification of the C-terminal Amino Acid: Boc-Phe-OH is esterified to a methyl or ethyl ester to protect the C-terminal carboxyl group.
-
Stepwise Elongation: a. Deprotection: The Boc group of the C-terminal amino acid ester is removed using a solution of 50% TFA in DCM. b. Neutralization: The resulting TFA salt is neutralized with a base such as DIPEA. c. Coupling: The next N-terminally protected amino acid (e.g., Boc-Gly-OH) is activated with a coupling agent (e.g., DCC/HOBt) and added to the deprotected amino acid ester. d. Workup and Purification: The reaction mixture is worked up by aqueous extraction and the product is purified, typically by column chromatography or recrystallization.
-
Repeat: Steps 2a-2d are repeated for the addition of Boc-D-Ala-OH and subsequently Boc-Tyr(tBu)-OH.
-
Saponification: The methyl or ethyl ester of the fully protected tetrapeptide is saponified using a mild base (e.g., LiOH) to yield the free carboxylic acid, Boc-Tyr(tBu)-D-Ala-Gly-Phe-OH.
II. Dimerization via Hydrazide Bridge Formation
The key step in this compound synthesis is the coupling of two tetrapeptide fragments to form the hydrazide bridge.
Table 2: Reagents for Dimerization and Deprotection
| Reagent/Solvent | Purpose | Typical Quantity |
| Boc-Tyr(tBu)-D-Ala-Gly-Phe-OH | Protected Tetrapeptide | 2.0 eq |
| Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) | Hydrazide Formation | 0.5 eq |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling Agent | 1.1 eq |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | Racemization Suppressant | 1.1 eq |
| Trifluoroacetic Acid (TFA) | Final Deprotection | 95% with scavengers |
| Triisopropylsilane (B1312306) (TIS) | Scavenger | 2.5% |
| Water | Scavenger | 2.5% |
| Diethyl Ether | Precipitation | As needed |
Experimental Protocol:
-
Activation: One equivalent of the protected tetrapeptide, Boc-Tyr(tBu)-D-Ala-Gly-Phe-OH, is activated with a coupling agent such as DIC and an additive like HOAt in a suitable solvent (e.g., DMF).
-
Hydrazide Formation: Half an equivalent of hydrazine hydrate is added to the activated tetrapeptide solution. The reaction is stirred at room temperature until completion.
-
Second Coupling: A second equivalent of the activated tetrapeptide is added to the reaction mixture to form the symmetrical dimer.
-
Purification: The resulting protected this compound is purified by column chromatography.
III. Final Deprotection
The final step is the removal of all protecting groups (Boc and tBu) to yield the final this compound product.
Experimental Protocol:
-
Cleavage: The purified, protected this compound is treated with a cleavage cocktail, typically a solution of 95% TFA with scavengers such as triisopropylsilane (TIS) and water to prevent side reactions.
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation or filtration, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified this compound is lyophilized to obtain a stable, fluffy white powder.
This compound's Mechanism of Action: Opioid Receptor Signaling
This compound exerts its analgesic effects by acting as a potent agonist at both μ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a cascade of intracellular signaling events.
Upon binding, the receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/Go). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx. Both of these actions decrease neuronal excitability and neurotransmitter release.
-
Activation of MAPK Pathway: Opioid receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can contribute to both the analgesic and the long-term effects of opioids.
Conclusion
The solution-phase synthesis of this compound, while more complex than solid-phase methods, is essential for producing this unique dimeric peptide. The protocol outlined in this guide provides a representative framework for its synthesis, highlighting the key steps of tetrapeptide formation, hydrazide bridge coupling, and deprotection. Understanding the intricate signaling pathways activated by this compound is crucial for the rational design of novel analgesics with improved therapeutic profiles. This guide serves as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, providing a foundational understanding of the synthesis and mechanism of action of this potent opioid agonist.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: The Foundation of Bivalent Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Biphalin structure and chemical properties
An In-depth Technical Guide to Biphalin: Structure, Properties, and Experimental Analysis
Introduction
This compound is a potent, synthetic opioid peptide that has garnered significant interest within the scientific community for its unique structural characteristics and powerful analgesic properties.[1][2] Designed and first synthesized by Lipkowski in 1982, it is a dimeric analog of enkephalin, an endogenous opioid peptide.[1][3] Extensive research has demonstrated that this compound exhibits high binding affinity for multiple opioid receptors and possesses an analgesic potency that can be up to 1000 times greater than morphine when administered intrathecally.[1][2] Unlike traditional opioids, it appears to produce fewer side effects, such as physical dependence, in chronic use.[4][5]
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological activity of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of key pathways and workflows.
Chemical Structure and Properties
This compound is a symmetrical octapeptide renowned for its unique dimeric and palindromic structure.[6][7] It consists of two identical tetrapeptide fragments derived from enkephalin (Tyr-D-Ala-Gly-Phe), which are joined "tail-to-tail" by a rigid hydrazide bridge.[8][9] This results in the full chemical sequence: H-Tyr-D-Ala-Gly-Phe-NH-NH-Phe′-Gly′-D-Ala′-Tyr′-H.[8]
Key Structural Features:
-
Dimeric Pharmacophore : The presence of two distinct pharmacophores allows this compound to interact with opioid receptors in a potentially cooperative manner, contributing to its high affinity and potency.[4][10] The N-terminal tyrosine residues are critical for this high affinity.[8]
-
Hydrazide Bridge : The central hydrazide linker is a rigid component, while the two tetrapeptide "arms" of the molecule exhibit significant flexibility.[8] X-ray crystallography studies reveal that the two halves of the molecule can adopt different backbone conformations, allowing the peptide to adapt to the topographical requirements of different opioid receptor subtypes.[11][12]
-
Enzymatic Stability : The structure of this compound confers resistance to enzymatic degradation. This is attributed to two main factors: the substitution of L-Gly with D-Ala at position 2 and the replacement of the C-terminal carboxyl groups with the hydrazide bridge.[8]
The unique structure of this compound was confirmed using various analytical techniques, including mass spectrometry (ESI-MS/MS), NMR (1H and COSY), HPLC, and capillary electrophoresis.[7]
Caption: Chemical structure of this compound.
Synthesis of this compound
Due to its unique hydrazide bridge, this compound cannot be synthesized using routine solid-phase peptide synthesis (SPPS).[9][13] The primary and established method for its production is solution-phase peptide synthesis .[8][9] This technique involves the stepwise condensation of protected amino acid fragments in solution, followed by deprotection steps. Although more labor-intensive than SPPS, it remains the favored approach for complex structures like this compound.[9][13][14]
Pharmacology and Mechanism of Action
This compound is a non-selective opioid agonist with a very high binding affinity for both μ (mu) and δ (delta) opioid receptors, and a significantly lower affinity for the κ (kappa) opioid receptor.[1][8] Its potent analgesic effect is a direct result of its interaction with these receptors, which are widely distributed throughout the central and peripheral nervous systems.[1]
Receptor Binding and Analgesic Potency
The dual agonism at μ and δ receptors is a key feature of this compound's pharmacological profile. When administered intracerebroventricularly in mice, its potency is reported to be nearly 7,000 times greater than morphine and 7-fold greater than the ultra-potent agonist etorphine.[4] However, after intraperitoneal administration, this compound and morphine are found to be equipotent, highlighting challenges with its metabolic stability and ability to cross the blood-brain barrier (BBB).[4][15] Studies suggest that its transport across the BBB may involve the large neutral amino acid (LNAA) carrier system.[8][16]
Signaling Pathways
This compound's activity extends beyond simple receptor agonism. Its neuroprotective effects, particularly in the context of neonatal hypoxia-ischemia, have been shown to be mediated through the activation of the opioid receptor/PI3K/Akt signaling pathway .[1][17] Activation of this pathway leads to a cascade of downstream effects, including an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and cleaved caspase-3, ultimately reducing infarct volume and brain edema.[17]
Caption: this compound-activated PI3K/Akt signaling pathway.
Other Biological Activities
Beyond its analgesic and neuroprotective roles, research has shown that this compound possesses a wide range of other beneficial properties. These include potential antiviral, antiproliferative, anti-inflammatory, and immunomodulatory effects, making it a compound of interest for various pathophysiological conditions.[1][2]
Quantitative Biological Data
The following tables summarize key quantitative data for this compound from various laboratory studies. It is important to note that experimental conditions can lead to variations in reported values.[18][19]
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Binding Affinity Range (Ki, nM) | Reference(s) |
| Mu (μ) Opioid Receptor | 0.19 – 12 | [1] |
| Delta (δ) Opioid Receptor | 0.72 – 46.5 | [1][10] |
| Kappa (κ) Opioid Receptor | 270 – 283 | [1] |
Table 2: Analgesic Potency of this compound in Animal Models
| Administration Route | Animal Model | Potency Compared to Morphine | Reference(s) |
| Intrathecal (i.t.) | Mice/Rats | ~1000x more potent | [1][2][20] |
| Intracerebroventricular (i.c.v.) | Mice | ~7000x more potent | [4] |
| Intraperitoneal (i.p.) | Mice | Equipotent | [4] |
| Intravenous (i.v.) | Rats | Modest effect vs. analogs | [15][21] |
| Subcutaneous (s.c.) | Rats | Effective | [22] |
Key Experimental Protocols
Protocol: Opioid Receptor Binding Assay (Competitive Radioligand)
This protocol provides a representative methodology for determining the binding affinity (Ki) of this compound for opioid receptors using a competitive radioligand binding assay.[23]
Caption: Workflow for a competitive radioligand binding assay.
Objective: To determine the Ki of this compound for a specific opioid receptor subtype (e.g., mu-opioid receptor).
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest.[23]
-
Radioligand: A selective radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor).[23]
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[23]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[23]
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[23]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[23]
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.[23]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[23]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 120 minutes) to allow the binding to reach equilibrium.[23]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Protocol: In Vivo Analgesic Assay (Hot Plate Test)
The hot plate test is a common method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[24]
Caption: Workflow for the hot plate analgesic test.
Objective: To evaluate the antinociceptive effect of this compound in response to a thermal stimulus.
Materials:
-
Apparatus: A commercial hot plate apparatus with a constant temperature surface (e.g., 52-55°C) enclosed by a transparent cylinder.[24][25]
-
Animals: Mice or rats.[24]
-
Test Compounds: this compound, a positive control (e.g., morphine), and a vehicle control.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[24]
-
Baseline Measurement: Gently place each animal on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception, typically paw licking or jumping. Immediately remove the animal upon response. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[25]
-
Compound Administration: Administer this compound, the positive control, or the vehicle to different groups of animals via the desired route (e.g., intraperitoneal, intravenous).[21]
-
Post-Treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as done for the baseline.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE of the this compound-treated group to the control groups using appropriate statistical tests (e.g., ANOVA).[21]
Conclusion
This compound stands out as a remarkable synthetic opioid peptide due to its dimeric structure, high affinity for μ and δ opioid receptors, and exceptional analgesic potency.[1][4][5] Its unique chemical properties, including resistance to enzymatic degradation, contribute to its robust biological activity.[8] While challenges related to its bioavailability and BBB penetration remain, ongoing research into novel analogs and delivery systems continues to explore its therapeutic potential.[15][26] The detailed understanding of its structure, signaling pathways, and pharmacological profile, supported by standardized experimental protocols, provides a solid foundation for future drug development efforts aimed at creating potent and safer analgesics.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Potent Opioid Agonist-As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis and biological evaluation of new this compound analogues with non-hydrazine linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and analysis of this compound: an opioid peptide with a palindromic sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Active Analogues of the Opioid Peptide this compound: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of this compound sulfate: a multireceptor opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Solution Phase Peptide Synthesis: The Case of this compound | Springer Nature Experiments [experiments.springernature.com]
- 14. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brain and spinal cord distribution of this compound: correlation with opioid receptor density and mechanism of CNS entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 19. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analgesic Peptides: From Natural Diversity to Rational Design | MDPI [mdpi.com]
- 21. The analgesic activity of this compound and its analog AM 94 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
mechanism of action of Biphalin opioid agonist
An In-depth Technical Guide on the Mechanism of Action of Biphalin
Introduction
This compound is a potent, synthetic opioid agonist renowned for its significant analgesic properties and a potentially favorable side-effect profile compared to traditional opioids like morphine.[1][2][3] Structurally, it is a symmetrical dimeric analog of enkephalin, comprising two identical tetrapeptide fragments (H-Tyr-D-Ala-Gly-Phe-) linked "tail-to-tail" by a hydrazide bridge.[4][5][6] This unique dimeric structure is believed to contribute to its high potency and its ability to interact with multiple opioid receptor types, likely through a cooperative binding mechanism.[6][7] Designed and synthesized in 1982 by Lipkowski, this compound has been the subject of extensive research, revealing a complex mechanism of action that extends beyond simple analgesia to include neuroprotective, anti-inflammatory, and immunomodulatory effects.[1][3][4]
This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its receptor binding, signal transduction pathways, and functional outcomes. It is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and neuroscience.
Opioid Receptor Binding Profile
This compound is characterized as a non-selective opioid agonist with a strong binding affinity for both mu (μ, MOR) and delta (δ, DOR) opioid receptors, and a significantly lower affinity for the kappa (κ, KOR) opioid receptor.[4][8] The N-terminal tyrosine residue is critical for its high-affinity binding to these receptors.[4][5] The binding affinity, typically expressed as the inhibition constant (Ki), has been determined in numerous studies using radioligand binding assays. While values vary between laboratories, a consistent profile of high MOR and DOR affinity is observed.[4]
Data Presentation: Receptor Binding Affinities
The following table summarizes the reported binding affinities of this compound for the three main opioid receptor types.
| Receptor Subtype | Binding Affinity (Ki) Range (nM) | Radioligand Used | Tissue Source | References |
| Mu (μ) Opioid Receptor | 0.19 - 12 | [³H]CTOP | Rat Brain | [4][9] |
| Delta (δ) Opioid Receptor | 1.04 - 46.5 | [³H][p-Cl-Phe⁴]DPDPE | Rat Brain | [4][9] |
| Kappa (κ) Opioid Receptor | 270 - 283 | N/A | Rat Brain | [4] |
Core Mechanism: Signal Transduction
Like other opioids, this compound exerts its effects by activating G-protein coupled receptors (GPCRs). The binding of this compound to MOR and DOR initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins (Gi/o).
G-Protein Activation
The primary mechanism of action is the stimulation of Gi/o proteins.[4] This is demonstrated in functional assays, such as the [³⁵S]GTPγS binding assay, which measures the agonist-induced exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[4][10] this compound effectively stimulates G-protein activation, confirming its agonist properties at MOR and DOR.[4]
Neuroprotective Signaling: The PI3K/Akt Pathway
Beyond classical Gi/o signaling, this compound has demonstrated significant neuroprotective effects, which are mediated through the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][11] This pathway is crucial for promoting cell survival and inhibiting apoptosis. Studies have shown that in response to hypoxic-ischemic brain injury, this compound treatment preserves the expression of phosphorylated Akt (the active form), increases levels of the anti-apoptotic protein Bcl-2, and decreases levels of the pro-apoptotic proteins Bax and cleaved caspase 3.[1][11] These neuroprotective effects are reversed by the opioid antagonist naloxone (B1662785) and the PI3K inhibitor Ly294002, confirming the involvement of both opioid receptors and the PI3K/Akt cascade.[1][11]
Modulation of Inflammatory Pathways
In the context of neuropathic pain, which involves profound microglial activation, this compound has been shown to modulate key inflammatory signaling pathways.[12] In lipopolysaccharide (LPS)-stimulated primary microglial cells, this compound significantly diminishes the activation of NF-κB by reducing the phosphorylation of its inhibitor, IκB.[12] This effect is opioid receptor-dependent and leads to the downregulation of proinflammatory factors such as iNOS, IL-1β, and IL-18.[12] This anti-inflammatory action on microglia may contribute to its efficacy in neuropathic pain models.[12]
Functional Pharmacology
This compound's receptor binding and signal transduction translate into potent functional activity, both in vitro and in vivo.
Data Presentation: In Vitro Functional Activity
The agonist efficacy of this compound has been quantified using [³⁵S]GTPγS binding assays, which measure G-protein activation. The table below presents key parameters: the maximum stimulatory effect (Emax) and the half-maximal effective concentration (EC50).
| Receptor Subtype | Emax (% of Basal) | EC50 (nM) | Assay Type | Reference |
| Mu (μ) Opioid Receptor | 199 ± 15 | 1.8 ± 0.6 | [³⁵S]GTPγS | [4] |
| Delta (δ) Opioid Receptor | 149 ± 12 | 19.3 ± 8.1 | [³⁵S]GTPγS | [4] |
Note: Efficacy can be lower compared to selective agonists like deltorphin (B1670231) II, suggesting that full receptor occupancy may be required for a maximal response.[4]
In Vivo Analgesic and Neuroprotective Effects
In vivo, this compound exhibits a powerful antinociceptive profile across acute, chronic, and neuropathic pain models.[1] When administered intrathecally, its analgesic potency is reported to be up to 1000 times greater than that of morphine.[1][3] This potent analgesic effect is antagonized by naloxone, confirming its action via opioid receptors.[1][4] Furthermore, this compound produces fewer side effects, such as physical dependence and respiratory depression, compared to morphine.[1][2][4] In models of stroke and neonatal brain injury, this compound significantly reduces infarct volume and brain edema, demonstrating its potent neuroprotective capabilities in vivo.[1][11][13]
Experimental Protocols
Understanding the mechanism of this compound requires specific pharmacological assays. The methodologies for key experiments are detailed below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor. It involves a competition experiment between a labeled radioligand of known affinity and the unlabeled test compound (this compound).
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.[10]
-
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Since [³⁵S]GTPγS is resistant to hydrolysis, it accumulates, and the measured radioactivity is proportional to the level of G-protein activation.[10][14]
-
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain) in Tris-HCl buffer and centrifuge to isolate cell membranes containing the opioid receptors.[15]
-
Incubation: Incubate the membranes in an assay buffer containing Mg²⁺, GDP, and the radiolabel [³⁵S]GTPγS. Add varying concentrations of this compound.[15]
-
Termination & Separation: After incubation (e.g., 60 min at 30°C), terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the free radiolabel by rapid filtration through glass fiber filters.[15]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to generate a dose-response curve, from which EC50 and Emax values can be determined.
-
In Vivo Analgesia Models (e.g., Hot-Plate Test)
These behavioral assays assess the antinociceptive effects of a compound in animal models. The hot-plate test measures the response latency to a thermal stimulus, which is indicative of supraspinal analgesia.[1]
-
Methodology:
-
Acclimatization: Acclimate the animal (e.g., mouse) to the testing environment.
-
Baseline Measurement: Place the animal on a heated surface (e.g., 55°C) and record the baseline latency to a nociceptive response (e.g., paw licking, jumping).
-
Drug Administration: Administer this compound via the desired route (e.g., intrathecal, intraperitoneal).[1]
-
Post-treatment Measurement: At specific time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The increase in response latency compared to baseline indicates an analgesic effect. Data are often expressed as the Maximum Possible Effect (%MPE).
-
Structure-Activity Relationship (SAR)
The unique structure of this compound is fundamental to its pharmacological profile. SAR studies have highlighted several key features:[2][6]
-
Dimeric Structure: The presence of two pharmacophores linked by the hydrazide bridge is crucial for its high potency, possibly by allowing simultaneous or cooperative interaction with receptor sites.[2][6]
-
N-Terminal Tyrosine (Tyr¹): This residue is indispensable for analgesic activity and high-affinity receptor binding, consistent with other opioid peptides.[4][5]
-
Phenylalanine at Position 4 (Phe⁴, Phe⁴'): This position is important for designing analogs with modified potency and μ/δ selectivity. Substitution with other lipophilic amino acids can be tolerated.[5][9]
-
Hydrazide Linker: While important, the linker is not fundamental for activity and can be replaced with other types of bridges, sometimes leading to improved properties.[5]
Advanced Concepts and Future Directions
The field of opioid pharmacology is evolving, with concepts like biased agonism and allosteric modulation offering new avenues for drug development.
-
Biased Agonism: This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[16][17] The β-arrestin pathway has been linked to adverse effects like respiratory depression and tolerance.[17] While this compound's profile has not been fully characterized in this context, developing opioid agonists that are biased towards G-protein signaling is a major goal in creating safer analgesics.
-
Allosteric Modulation: Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the agonist binding site and potentiate the effects of the endogenous agonist.[18][19][20] This approach could enhance natural pain relief mechanisms with fewer side effects.
Future research on this compound and its analogs could focus on elucidating its potential for biased agonism and exploring its complex downstream signaling networks to better understand its favorable therapeutic window.
Conclusion
This compound is a potent opioid agonist whose mechanism of action is centered on its high-affinity binding and activation of μ and δ opioid receptors. This initiates canonical Gi/o-protein signaling, leading to potent analgesia. Furthermore, this compound engages in additional signaling pathways, such as the PI3K/Akt cascade, which underlies its neuroprotective effects, and modulates inflammatory pathways in microglia, contributing to its efficacy in diverse pathological states. Its unique dimeric structure and resulting pharmacological profile make it a valuable lead compound in the ongoing search for highly effective and safer opioid-based therapeutics.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? [mdpi.com]
- 2. Structure-activity relationships of this compound analogs and their biological evaluation on opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A Potent Opioid Agonist-As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benthamscience.com [benthamscience.com]
- 7. Biological Active Analogues of the Opioid Peptide this compound: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Potential of this compound, Multireceptor Opioid Peptide, Against Excitotoxic Injury in Hippocampal Organotypic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of this compound. The synthesis and biological activities of new analogues with modifications in positions 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo efficacy of a potent opioid receptor agonist, this compound, compared to subtype-selective opioid receptor agonists for stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.monash.edu [research.monash.edu]
- 17. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 19. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
Biphalin's Binding Affinity for Mu and Delta Opioid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphalin, a synthetic dimeric enkephalin analog, has garnered significant interest within the scientific community for its potent antinociceptive properties, which are comparable to or even greater than those of morphine.[1] What makes this compound particularly noteworthy is its unique interaction with the opioid receptor system. It is a non-selective ligand with a high binding affinity for both mu (μ) and delta (δ) opioid receptors.[1] This dual agonism is believed to contribute to its potent analgesic effects while potentially mitigating some of the undesirable side effects associated with traditional mu-opioid receptor agonists, such as respiratory depression and physical dependence.[1] This technical guide provides a comprehensive overview of this compound's binding characteristics, the experimental methodologies used to determine these properties, and the signaling pathways it activates.
Data Presentation: this compound Binding Affinity
The binding affinity of this compound for mu and delta opioid receptors has been quantified in numerous studies, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The data presented below is a compilation from various laboratories and experimental conditions.
| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Tissue/Cell Line | Radioligand Used | Reference |
| Mu (µ) | This compound | 0.19 - 12 | - | Various | [³H]DAMGO | [1] |
| This compound | 12 ± 2 | - | Rat brain membranes | [³H]DAMGO | [1] | |
| Delta (δ) | This compound | 1.04 - 46.5 | - | Various | [³H]DPDPE, [³H]Naltrindole | [1] |
| This compound | 4.6 ± 0.2 | - | Rat brain membranes | [³H]DPDPE | [1] |
Note: The range in reported binding affinities can be attributed to variations in experimental conditions, such as the tissue or cell line used, the specific radioligand employed in the competitive binding assay, and buffer compositions.
Experimental Protocols
The determination of this compound's binding affinity and functional activity involves several key experimental techniques. These protocols are fundamental for researchers in the field of opioid pharmacology.
Radioligand Binding Assay
This assay is a cornerstone for determining the binding affinity of a compound for a specific receptor. It operates on the principle of competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (this compound) for binding to the receptor.
Materials and Reagents:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human mu or delta opioid receptors.[2] Alternatively, brain tissue homogenates (e.g., from guinea pig or monkey) can be used.[3][4]
-
Radioligands:
-
Test Compound: this compound hydrochloride dissolved in an appropriate buffer.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone (B1662785) (10 µM) is used to determine the amount of radioligand that binds to non-receptor components.[2]
-
Assay Buffer: Typically a Tris-HCl buffer with various salt concentrations.
-
Filtration System: Glass fiber filters and a vacuum manifold system (e.g., MultiScreenHTS plates) are used to separate bound from free radioligand.[5]
-
Scintillation Counter: To quantify the radioactivity retained on the filters.
Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In assay tubes or plates, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. A parallel set of tubes containing the radioligand and a high concentration of naloxone is used to determine non-specific binding. Total binding is determined in the absence of any competing ligand.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each this compound concentration. Plot this against the logarithm of the this compound concentration to generate a competition curve. The IC50 value is determined from this curve using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the mu and delta opioid receptors. In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which accumulates in the activated G-protein.
Materials and Reagents:
-
Receptor Source: Membranes from cells expressing the opioid receptor of interest.
-
Agonist: this compound.
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine 5'-diphosphate.
-
Assay Buffer: Typically contains MgCl₂, EDTA, and NaCl in a Tris-HCl buffer.
-
Filtration System and Scintillation Counter: As described for the radioligand binding assay.
Workflow:
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP.
-
Reaction Initiation: Add varying concentrations of this compound and [³⁵S]GTPγS to the membrane suspension.
-
Incubation: Incubate the mixture to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the this compound concentration to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) and Emax (maximum effect) can be determined.
β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which desensitize the G-protein signal and can initiate a separate wave of G-protein-independent signaling. Assays to measure β-arrestin recruitment are crucial for understanding potential biased agonism.
Principle:
Several commercial assays are available, often based on enzyme complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or protein-fragment complementation assays (PCA).[6][7][8][9] The general principle involves tagging the receptor and β-arrestin with two halves of a reporter enzyme or with donor/acceptor pairs for BRET. Agonist-induced recruitment of β-arrestin to the receptor brings these components into close proximity, generating a measurable signal (e.g., light or fluorescence).
General Workflow:
Procedure:
-
Cell Culture: Use a cell line stably co-expressing the opioid receptor of interest fused to one part of a reporter system and β-arrestin fused to the complementary part.
-
Assay Plating: Plate the cells in a microplate and allow them to adhere.
-
Agonist Stimulation: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate for a period sufficient to allow for β-arrestin recruitment.
-
Signal Detection: Add the necessary substrates or reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Construct a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.
Signaling Pathways
This compound, as an agonist for both mu and delta opioid receptors, activates intracellular signaling cascades that are characteristic of Gi/o-coupled GPCRs.[10]
G-Protein Dependent Signaling
The canonical signaling pathway for mu and delta opioid receptors involves the activation of inhibitory Gi/o proteins.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Biphalin: Discovery, History, and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biphalin, a synthetic dimeric opioid peptide, has garnered significant interest in the scientific community for its potent analgesic properties and unique pharmacological profile. First synthesized in 1982 by Andrzej W. Lipkowski, this symmetrical molecule, consisting of two enkephalin tetrapeptide fragments linked by a hydrazide bridge, exhibits high affinity for both μ (mu) and δ (delta) opioid receptors.[1][2][3] This dual agonism is believed to contribute to its remarkable potency, which in some studies has been shown to be up to 7000-fold greater than morphine when administered intracerebroventricularly.[4] Furthermore, this compound has demonstrated a favorable side-effect profile in preclinical studies, with reduced liability for producing tolerance and dependence compared to traditional opioids.[5] This in-depth guide provides a comprehensive overview of the discovery, historical development, and key scientific findings related to this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Discovery and Chemical Structure
This compound was first designed and synthesized by Andrzej W. Lipkowski in 1982.[1][2][3] It is a dimeric analog of enkephalin, with the structure H-Tyr-D-Ala-Gly-Phe-NH-NH-Phe′-Gly′-D-Ala′-Tyr′-H.[1] This symmetrical structure consists of two identical tetrapeptide fragments derived from enkephalin, linked "tail-to-tail" by a hydrazide bridge.[1][6][7][8] The synthesis of this compound is typically achieved through solution-phase peptide synthesis.[6][7] The N-terminal tyrosine residues are critical for its high affinity to opioid receptors and its pharmacological activity.[1]
Quantitative Data: Receptor Binding and Analgesic Potency
This compound is characterized as a nonselective ligand with a very high binding affinity for μ- and δ-opioid receptors, and a much lower affinity for the κ-opioid receptor (KOR).[1] The binding affinities, expressed as the inhibition constant (Ki), from various laboratories are summarized below.
| Opioid Receptor | Binding Affinity (Ki, nM) Range | Reference |
| Mu (μ) | 0.19 – 12 | [1] |
| Delta (δ) | 1.04 – 46.5 | [1] |
| Kappa (κ) | 270 – 283 | [1] |
The analgesic potency of this compound has been extensively studied and compared to other opioids. When administered intrathecally, this compound is approximately 1000 times more potent than morphine.[1][2][3] Intracerebroventricular administration in mice revealed a potency almost 7-fold greater than etorphine and 7000-fold greater than morphine.[4] However, after intraperitoneal administration, this compound and morphine were found to be equipotent.[4]
| Administration Route | Potency Comparison | Reference |
| Intrathecal | ~1000x more potent than morphine | [1][2][3] |
| Intracerebroventricular | ~7x more potent than etorphine, ~7000x more potent than morphine | [4] |
| Intravenous | Weaker than morphine | [1] |
| Subcutaneous | Negligible analgesic activity | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of μ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] Functional assays, such as the [³⁵S]GTPγS binding assay, have confirmed that this compound effectively stimulates G-proteins, indicating its agonist properties.[1]
One of the key downstream signaling cascades activated by this compound is the PI3K/Akt pathway. This pathway has been shown to be crucial for the neuroprotective effects of this compound observed in models of neonatal hypoxia-ischemia.[9] The activation of opioid receptors by this compound leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then modulate downstream targets to promote cell survival and reduce apoptosis.[9]
This compound has also been shown to modulate inflammatory signaling pathways. In primary microglial cultures, this compound was able to alleviate LPS-induced activation in a manner that was both opioid receptor-dependent and -independent.[10] It has been shown to modulate key intracellular signaling pathways involved in neuroinflammation, such as the NF-κB and STAT3 pathways.[10]
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, an enkephalin analog with unexpectedly high antinociceptive potency and low dependence liability in vivo, selectively antagonizes excitatory opioid receptor functions of sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solution Phase Peptide Synthesis: The Case of this compound | Springer Nature Experiments [experiments.springernature.com]
- 8. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Biphalin: A Technical Guide for Opioid Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphalin, a synthetic dimeric enkephalin analog, stands as a compelling lead compound in the quest for potent and safer opioid analgesics. Its unique structure, consisting of two identical tetrapeptide pharmacophores (Tyr-D-Ala-Gly-Phe) linked by a hydrazide bridge, confers a remarkable affinity for both μ- and δ-opioid receptors.[1][2] This dual agonism is believed to contribute to its potent antinociceptive effects, which in some models surpass morphine by several thousand-fold, while potentially mitigating the development of tolerance and dependence.[3][4] Understanding the intricate structure-activity relationships (SAR) of this compound is paramount for the rational design of next-generation analgesics with improved therapeutic profiles. This technical guide provides a comprehensive overview of key SAR studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the field of opioid drug development.
Core Structure-Activity Relationship Insights
The exploration of this compound's SAR has focused on several key structural motifs: the N-terminal tyrosine residues, the D-alanine at position 2, the glycine (B1666218) at position 3, the phenylalanine at position 4, and the central hydrazide linker. Modifications at these sites have profound effects on receptor affinity, selectivity, and functional activity.
The Indispensable N-Terminal Tyrosine
The phenolic hydroxyl group of the tyrosine residue at position 1 (Tyr¹) is crucial for high-affinity binding to opioid receptors and for the analgesic activity of this compound.[3] This is a well-established principle in opioid peptide SAR, as this residue mimics the phenolic moiety of morphine and related alkaloids.
Modifications at Position 4,4'
Symmetrical substitutions at the phenylalanine residues in positions 4 and 4' have been shown to modulate receptor affinity and selectivity. For instance, the introduction of para-substituents on the phenyl ring can enhance affinity for both μ and δ receptors. Analogs with β³-homo-amino acids at these positions have also been synthesized, with some exhibiting potent activity.[5] The analogue containing p-chlorophenylalanine in positions 4 and 4' is the most selective for the delta receptors in its series.[6]
The Role of the Hydrazide Bridge and Linker Modifications
The hydrazide bridge plays a critical role in the dimeric structure of this compound. However, it is not essential for activity and can be replaced by other linkers.[4] Studies with non-hydrazine linkers have demonstrated that it is possible to maintain or even improve binding affinity and bioactivity.[7] The nature and conformation of the linker can influence the orientation of the two pharmacophores, thereby affecting receptor interaction and selectivity.
Truncation and Cyclization Studies
Research on truncated analogs has revealed that the minimal fragment necessary for expressing affinities and a biological activity profile similar to the parent this compound is Tyr-D-Ala-Gly-Phe-NH-NH-Phe.[8] Cyclization of this compound analogs, for example by introducing a disulfide bond between cysteine residues substituted at positions 2 and 2', has been explored to create more conformationally constrained molecules.[9] These modifications can lead to altered receptor selectivity and efficacy.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and a selection of its key analogs at μ- and δ-opioid receptors. This data provides a quantitative basis for understanding the impact of specific structural modifications.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Selected Analogs
| Compound | Modification | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |
| This compound | - | 0.19 - 12 | 1.04 - 46.5 | [3] |
| Analog 1 | p-fluorophenylalanine at 4,4' | Enhanced affinity | Enhanced affinity | [6] |
| Analog 2 | p-nitrophenylalanine at 4,4' | Enhanced affinity | Enhanced affinity | [6] |
| Analog 3 | p-chlorophenylalanine at 4,4' | - | Enhanced selectivity | [6] |
| Analog 4 | Phenylalanine at 3,3' | Decreased affinity | Decreased affinity | [6] |
| Analog 5 | Non-hydrazine linker | Higher than this compound | Higher than this compound | [7] |
| Analog 6 | Cyclic (disulfide bridge at 2,2') | Maintained affinity | Maintained affinity | [9] |
| Analog 7 | β³-h-p-NO2Phe at 4,4' (hydrazine linker) | 0.72 | 4.66 | [5] |
| Analog 8 | β³-h-p-NO2Phe at 4,4' (phenylenediamine linker) | 10.97 | 1.99 | [5] |
Table 2: In Vitro Functional Potency (IC50, nM) of this compound and Selected Analogs in Isolated Tissue Bioassays
| Compound | Guinea Pig Ileum (GPI; µ-receptor) IC50 (nM) | Mouse Vas Deferens (MVD; δ-receptor) IC50 (nM) | Reference |
| This compound | Potent agonist | Potent agonist | [6] |
| Analog with p-Cl-Phe at 4,4' | - | - | [6] |
| Analog with Phe at 3,3' | Decreased potency | Decreased potency | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the pharmacological properties of novel this compound analogs. Below are methodologies for key in vitro assays.
Radioligand Binding Assay for Opioid Receptors
This protocol outlines the procedure for determining the binding affinity of a test compound for μ- and δ-opioid receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rat brain homogenate).
-
Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE or [³H]Deltorphin for δ-receptors).
-
Unlabeled competitor (the test compound, i.e., a this compound analog).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of an unlabeled non-selective antagonist (e.g., 10 µM naloxone).
-
Competition Binding: Radioligand, and serial dilutions of the test compound.
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Ileum (GPI) Bioassay for µ-Opioid Receptor Activity
This ex vivo assay assesses the functional activity of compounds at the μ-opioid receptor by measuring the inhibition of electrically induced contractions of the guinea pig ileum.
Materials:
-
Male guinea pig.
-
Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and recording system.
-
Field electrodes for electrical stimulation.
-
Test compounds (this compound analogs).
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Clean the segment and mount it in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the Krebs solution for a period of time (e.g., 30-60 minutes) until a stable baseline is achieved.
-
Electrical Stimulation: Apply electrical field stimulation (e.g., single square-wave pulses of 0.5 ms (B15284909) duration at a frequency of 0.1 Hz) to induce twitch contractions.
-
Compound Addition: Once stable contractions are obtained, add the test compound to the organ bath in a cumulative concentration-dependent manner.
-
Data Recording: Record the inhibition of the twitch response caused by the compound.
-
Data Analysis: Plot the percentage of inhibition of the twitch response against the logarithm of the compound concentration. Determine the IC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.
Mouse Vas Deferens (MVD) Bioassay for δ-Opioid Receptor Activity
This ex vivo assay evaluates the functional activity of compounds at the δ-opioid receptor by measuring the inhibition of electrically induced contractions of the mouse vas deferens.
Materials:
-
Male mouse.
-
Organ bath with a suitable physiological salt solution (e.g., magnesium-free Krebs solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and recording system.
-
Field electrodes for electrical stimulation.
-
Test compounds (this compound analogs).
Procedure:
-
Tissue Preparation: Euthanize a mouse and dissect the vasa deferentia. Mount the tissues in the organ bath under a resting tension.
-
Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a period of time until a stable baseline is achieved.
-
Electrical Stimulation: Apply electrical field stimulation (e.g., trains of pulses) to induce contractions.
-
Compound Addition: Once stable contractions are established, add the test compound to the organ bath in a cumulative concentration-dependent manner.
-
Data Recording: Record the inhibition of the contractile response caused by the compound.
-
Data Analysis: Plot the percentage of inhibition of the contractile response against the logarithm of the compound concentration. Determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes involved in this compound research is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling cascades and a typical experimental workflow for SAR studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mouse vas deferens: a pharmacological preparation sensitive to nociceptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound analogs containing β(3)-homo-amino acids at the 4,4' positions: Synthesis and opioid activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic this compound analogues with a novel linker lead to potent agonist activities at mu, delta, and kappa opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Stability of Biphalin and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphalin is a unique dimeric opioid peptide renowned for its potent analgesic properties, often exceeding those of morphine by several orders of magnitude when administered centrally.[1][2][3] Structurally, it consists of two enkephalin-like tetrapeptides (Tyr-D-Ala-Gly-Phe) linked "tail-to-tail" by a hydrazide bridge.[1][4][5] This dimeric structure confers a high affinity for both μ (mu) and δ (delta) opioid receptors, contributing to its powerful antinociceptive effects with a potentially reduced side-effect profile compared to traditional opioids.[1][3][5][6]
However, like many therapeutic peptides, the clinical utility of this compound is hampered by its susceptibility to enzymatic degradation, which limits its bioavailability and duration of action.[5][7][8] Consequently, a significant focus of research has been to enhance its metabolic stability. This has led to the development of numerous analogs with structural modifications designed to protect against enzymatic cleavage while retaining high receptor affinity and efficacy.[5] This guide provides an in-depth overview of the enzymatic stability of this compound and its analogs, presenting key quantitative data, detailed experimental protocols for stability assessment, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Stability of this compound and Analogs
The enzymatic stability of this compound and its modified analogs has been evaluated in various biological matrices, most commonly in human plasma and brain homogenates. The half-life (t½) is a critical parameter for comparison, indicating the time required for 50% of the peptide to be degraded.
| Compound | Biological Matrix | Half-Life (t½) (minutes) | Reference |
| This compound | Human Plasma | 33 ± 2 | [9] |
| 15% Mouse Brain Membranes | 173 | [4] | |
| Cyclic Analog (6a) | Human Plasma | 87 ± 7 | [9] |
| Analog 1 (hβ³Phe substitution) | Human Plasma | Increased stability vs. This compound (exact t½ not specified) | [6][10] |
| MACE2 | Human Plasma | High stability (95.44% remaining after 60 min) | [7] |
| AM94 | Human Plasma | High stability (98.75% remaining after 60 min) | [7] |
Experimental Protocols
The determination of peptide stability is crucial for preclinical development. The following section details a standard protocol for assessing the enzymatic stability of peptides like this compound in human plasma.
Protocol: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a common method to determine the degradation rate of a peptide in a biologically relevant fluid.
1. Materials and Reagents:
-
Test peptide (e.g., this compound or analog) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).
-
Human plasma (pooled, heparinized). Pre-warmed to 37°C.
-
Quenching/Precipitation Solution: Typically ice-cold acetonitrile (B52724) (ACN) or a mixture of ACN and methanol, often containing an internal standard for LC-MS analysis.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator or water bath set to 37°C.
-
Microcentrifuge tubes.
-
Refrigerated centrifuge.
-
LC-MS system (e.g., HPLC or UPLC coupled to a mass spectrometer).
2. Experimental Procedure:
-
Pre-incubation: Pre-warm an appropriate volume of human plasma to 37°C for at least 15 minutes.
-
Initiation of Reaction: To initiate the degradation assay, spike the plasma with the test peptide stock solution to achieve a final desired concentration (e.g., 5 µM).[7] Immediately vortex gently to ensure homogeneity. This is the T=0 time point.
-
Incubation and Sampling: Incubate the mixture at 37°C.[6][7] At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture (e.g., 100 µL).[7]
-
Quenching: Immediately add the aliquot to a microcentrifuge tube containing a defined volume of ice-cold quenching/precipitation solution (e.g., 300 µL of ACN). The organic solvent serves to stop the enzymatic reaction by denaturing and precipitating the plasma proteins.
-
Protein Precipitation: Vortex the sample vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the remaining peptide and its metabolites, and transfer it to a clean tube or an HPLC vial for analysis.
3. LC-MS Analysis:
-
Chromatographic Separation: Inject the supernatant onto a suitable HPLC/UPLC column (e.g., a C18 reverse-phase column).[11] The peptide is separated from plasma components and its degradation products using a solvent gradient, typically involving water and acetonitrile with additives like trifluoroacetic acid (TFA) or formic acid.[11]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer. The concentration of the intact parent peptide is quantified by monitoring its specific mass-to-charge ratio (m/z).[11]
4. Data Analysis:
-
The peak area corresponding to the parent peptide is determined at each time point.
-
The natural logarithm of the percentage of the remaining peptide is plotted against time.
-
The degradation rate constant (k) is calculated from the slope of the linear regression curve.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound's mechanism and stability assessment.
Caption: this compound's neuroprotective PI3K/Akt signaling pathway.[12]
Caption: Experimental workflow for peptide stability analysis.
Caption: Structural strategies to improve this compound's stability.[6][9][13]
References
- 1. This compound, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Potent Opioid Agonist-As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Biological Active Analogues of the Opioid Peptide this compound: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological active analogues of the opioid peptide this compound: mixed α/β(3)-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new this compound analogues with non-hydrazine linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Biphalin's Journey Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspect of Biphalin's journey into the central nervous system: its permeability across the blood-brain barrier (BBB). This compound, a potent dimeric enkephalin analog, holds significant promise as a powerful analgesic, reportedly thousands of times more potent than morphine, particularly when administered directly into the central nervous system.[1] However, its efficacy via systemic administration is intrinsically linked to its ability to traverse the highly selective BBB. This guide provides a comprehensive overview of the key quantitative data, detailed experimental protocols, and the underlying biological mechanisms governing this compound's BBB transport.
Quantitative Analysis of this compound's Blood-Brain Barrier Permeability
The transport of this compound across the BBB is a multi-faceted process involving both passive diffusion and saturable, carrier-mediated transport. The following tables summarize the key quantitative parameters determined from various preclinical studies.
Table 1: In Situ Brain Perfusion Kinetics of [¹²⁵I-Tyr¹]this compound
| Parameter | Value | Unit | Study Notes |
| Km (Michaelis-Menten constant) | 2.6 ± 4.8 | µM | Represents the concentration at which the transport rate is half of the maximum. The large standard deviation suggests variability in the experimental model.[2] |
| Vmax (Maximum transport rate) | 14.6 ± 2.89 | pmol·min⁻¹·g⁻¹ | Indicates the maximum rate of saturable transport into the brain.[2] |
| Kd (Nonsaturable transport constant) | 0.568 ± 0.157 | µL·min⁻¹·g⁻¹ | Represents the passive diffusion component of this compound's BBB transport.[2] |
Table 2: Comparative In Vivo Brain Uptake of this compound and Morphine
| Compound | Administration Route | Dose | Time Post-Administration | Brain Penetration (% of injected dose) | Brain-to-Plasma Ratio | Species | Reference |
| This compound | Intraperitoneal (i.p.) | Not Specified | 20 min | ~0.05% | Not Reported | Mouse | [1] |
| Morphine | Intravenous (i.v.) | Not Specified | Not Specified | 32-fold higher than M6G | Not Reported | Rat | [3] |
| Morphine-6-Glucuronide (B1233000) (M6G) | Intravenous (i.v.) | Not Specified | Not Specified | - | Not Reported | Rat | [3] |
Note: Direct comparative studies of this compound and morphine's brain-to-plasma ratios under identical experimental conditions are limited in the reviewed literature. The data presented for morphine provides a general context for opioid BBB permeability.
Experimental Protocols for Assessing this compound's BBB Permeability
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used in this compound BBB permeability studies.
In Situ Brain Perfusion
This technique allows for the precise measurement of transport kinetics across the BBB in a live, anesthetized animal, by replacing the blood with a controlled perfusion fluid.
Objective: To determine the rate and mechanism of this compound transport into the brain.
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)
-
Radiolabeled this compound (e.g., [¹²⁵I-Tyr¹]this compound)
-
Inhibitors of specific transporters (e.g., L-phenylalanine for the Large Neutral Amino Acid carrier)
-
Brain tissue homogenization buffer
-
Scintillation counter or other appropriate detector
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine). Expose the common carotid artery and external carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.
-
Perfusion: Begin perfusion with the pre-warmed and gassed perfusion buffer at a constant flow rate. Simultaneously, sever the jugular veins to allow for drainage.
-
Compound Administration: Introduce the perfusion buffer containing a known concentration of radiolabeled this compound, with or without inhibitors, for a defined period (e.g., 5-20 minutes).
-
Termination and Sample Collection: Stop the perfusion and decapitate the animal. Dissect the brain and collect samples from specific regions of interest.
-
Quantification: Homogenize the brain tissue samples and measure the amount of radioactivity to determine the brain uptake of this compound.
-
Data Analysis: Calculate the brain uptake clearance (Kin) and determine the kinetic parameters (Km and Vmax) by performing experiments with varying concentrations of this compound.
In Vitro Blood-Brain Barrier Model: Transwell Assay
In vitro models using brain microvascular endothelial cells (BMECs) grown on permeable supports (Transwells) provide a high-throughput method to screen for BBB permeability.
Objective: To assess the permeability of this compound across a cellular model of the BBB.
Materials:
-
Primary or immortalized Brain Microvascular Endothelial Cells (BMECs)
-
Transwell inserts (e.g., polycarbonate membrane)
-
Cell culture medium and supplements
-
This compound solution of known concentration
-
Fluorescently-labeled marker of paracellular permeability (e.g., Lucifer Yellow or FITC-dextran)
-
LC-MS/MS or other sensitive analytical method for this compound quantification
Procedure:
-
Cell Seeding: Seed BMECs on the apical side of the Transwell inserts at a high density.
-
Monolayer Formation: Culture the cells for several days to allow for the formation of a confluent monolayer with tight junctions. The integrity of the monolayer should be verified by measuring the transendothelial electrical resistance (TEER) and the permeability to a paracellular marker.
-
Permeability Assay:
-
Apical to Basolateral (A-to-B) Transport: Add the this compound solution to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the this compound solution to the basolateral chamber and collect samples from the apical chamber to assess active efflux.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of this compound transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Signaling Pathways and Transport Mechanisms
The interaction of this compound with the BBB is not merely a passive process. Specific transporters and signaling pathways are involved in its transit and subsequent effects within the central nervous system.
Transport Mechanisms
-
Large Neutral Amino Acid (LNAA) Carrier: In situ brain perfusion studies have shown that this compound's entry into the brain is sensitive to L-phenylalanine, suggesting the involvement of the LNAA carrier system.[2] This carrier is responsible for the transport of essential amino acids into the brain.
-
Organic Anion Transporting Polypeptide 1 (OATP1): Studies using human induced pluripotent stem cell-derived brain microvascular endothelial cells (iPSC-BMECs) have implicated OATP1 in the transport of this compound across the BBB. The expression and function of OATP1 appear to be modulated by conditions such as oxygen-glucose deprivation, which may have implications for this compound's efficacy in ischemic stroke.
PI3K/Akt Signaling Pathway
This compound exerts neuroprotective effects, in part, through the activation of the PI3K/Akt signaling pathway upon binding to opioid receptors on neuronal cells. This pathway is a critical regulator of cell survival and apoptosis.
The activation cascade is as follows:
-
Receptor Binding: this compound binds to and activates opioid receptors (primarily µ and δ) on the neuronal cell surface.
-
G-Protein Activation: This binding leads to the activation of associated G-proteins.
-
PI3K Activation: The activated G-protein subunits stimulate Phosphoinositide 3-kinase (PI3K).
-
PIP3 Formation: PI3K phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation by other kinases like PDK1.
-
Downstream Effects: Activated Akt phosphorylates a variety of downstream targets, leading to the inhibition of pro-apoptotic proteins (like Bad and Caspase-9) and the promotion of cell survival.
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; OpioidReceptor [label="Opioid Receptor\n(μ/δ)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> OpioidReceptor [label="binds"]; OpioidReceptor -> G_Protein [label="activates"]; G_Protein -> PI3K [label="activates"]; PI3K -> PIP2 [label="phosphorylates", dir=none]; PIP2 -> PIP3 [label=" "]; PIP3 -> Akt [label="activates"]; Akt -> Apoptosis [label="inhibits", arrowhead=tee]; Akt -> CellSurvival [label="promotes"];
// Styling node [penwidth=2]; edge [penwidth=1.5]; {rank=same; this compound; OpioidReceptor;} {rank=same; G_Protein;} {rank=same; PI3K;} {rank=same; PIP2; PIP3;} {rank=same; Akt;} {rank=same; Apoptosis; CellSurvival;} } .dot Caption: this compound-Activated PI3K/Akt Signaling Pathway.
Conclusion
The ability of this compound to cross the blood-brain barrier, albeit to a limited extent, is a critical determinant of its potential as a systemically administered analgesic and neuroprotective agent. The involvement of specific transporters like the LNAA carrier and OATP1 presents opportunities for targeted drug delivery strategies to enhance its brain uptake. Furthermore, its activation of the PI3K/Akt signaling pathway underscores its therapeutic potential beyond analgesia. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate and optimize the central nervous system delivery of this compound and other promising opioid peptides. Future research should focus on direct, head-to-head comparative studies with existing opioids like morphine to better delineate this compound's BBB permeability profile and its therapeutic window.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Blood-brain barrier permeability to morphine-6-glucuronide is markedly reduced compared with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Distribution and Metabolism of Biphalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphalin, a synthetic dimeric enkephalin analog, has garnered significant interest as a potent opioid analgesic with a potentially favorable side-effect profile compared to traditional opioids. Its unique structure, featuring two identical tetrapeptide pharmacophores (Tyr-D-Ala-Gly-Phe) linked by a C-terminal hydrazine (B178648) bridge, confers high affinity for both μ- and δ-opioid receptors.[1][2] A comprehensive understanding of its in vivo distribution and metabolic fate is critical for its continued development as a therapeutic agent. This technical guide synthesizes the current knowledge on the pharmacokinetics of this compound, detailing its journey through the body and its biotransformation. While significant research has focused on its central nervous system (CNS) penetration and stability, this guide also highlights areas where further investigation is warranted, particularly concerning peripheral tissue distribution and the precise identification of its metabolites.
In Vivo Distribution
The in vivo distribution of this compound has been primarily investigated using radiolabeled analogs, providing quantitative insights into its localization within the central nervous system and hinting at its presence in peripheral tissues.
Central Nervous System Distribution
This compound's potent analgesic effects are largely attributed to its ability to cross the blood-brain barrier (BBB) and interact with opioid receptors in the brain and spinal cord.[3][4]
1.1.1. Brain and Spinal Cord Penetration
Studies utilizing [¹²⁵I-Tyr¹]this compound administered via intravenous bolus injections in rats have demonstrated its ability to penetrate the CNS.[3] The entry mechanism appears to involve a saturable transport system, likely the large neutral amino acid (LNAA) carrier, as evidenced by Michaelis-Menten kinetics.[3]
Table 1: Michaelis-Menten Kinetics of [¹²⁵I-Tyr¹]this compound Entry into the CNS [3]
| Parameter | Value (± SD) |
| K_m | 2.6 ± 4.8 µM |
| V_max | 14.6 ± 2.89 pmol·min⁻¹·g⁻¹ |
| K_d | 0.568 ± 0.157 µL·min⁻¹·g⁻¹ |
1.1.2. Regional Brain and Spinal Cord Distribution
Quantitative analysis of [¹²⁵I-Tyr¹]this compound distribution reveals a heterogeneous accumulation in different CNS regions, correlating with opioid receptor density.[3]
Table 2: Regional Distribution of [¹²⁵I-Tyr¹]this compound in Rat CNS after Intravenous Bolus Injection [3]
| CNS Region | 5 min (% injected dose/g tissue ± SEM) | 20 min (% injected dose/g tissue ± SEM) | 40 min (% injected dose/g tissue ± SEM) |
| Brain | |||
| Frontal Cortex | 0.015 ± 0.002 | 0.011 ± 0.001 | 0.008 ± 0.001 |
| Parietal Cortex | 0.014 ± 0.001 | 0.010 ± 0.001 | 0.007 ± 0.001 |
| Occipital Cortex | 0.013 ± 0.001 | 0.009 ± 0.001 | 0.006 ± 0.001 |
| Hippocampus | 0.016 ± 0.002 | 0.012 ± 0.001 | 0.009 ± 0.001 |
| Striatum | 0.017 ± 0.002 | 0.013 ± 0.001 | 0.010 ± 0.001 |
| Nucleus Accumbens | 0.022 ± 0.003 | 0.017 ± 0.002 | 0.013 ± 0.001 |
| Thalamus | 0.015 ± 0.002 | 0.011 ± 0.001 | 0.008 ± 0.001 |
| Hypothalamus | 0.018 ± 0.002 | 0.014 ± 0.001 | 0.011 ± 0.001 |
| Midbrain | 0.014 ± 0.001 | 0.010 ± 0.001 | 0.007 ± 0.001 |
| Pons/Medulla | 0.013 ± 0.001 | 0.009 ± 0.001 | 0.007 ± 0.001 |
| Cerebellum | 0.010 ± 0.001 | 0.007 ± 0.001 | 0.005 ± 0.001 |
| Choroid Plexus | 0.025 ± 0.004 | 0.020 ± 0.003 | 0.016 ± 0.002 |
| Pituitary | 0.028 ± 0.005 | 0.023 ± 0.004 | 0.018 ± 0.002* |
| Spinal Cord | |||
| Cervical | 0.012 ± 0.001 | 0.009 ± 0.001 | 0.006 ± 0.001 |
| Thoracic | 0.011 ± 0.001 | 0.008 ± 0.001 | 0.005 ± 0.001 |
| Lumbar | 0.011 ± 0.001 | 0.008 ± 0.001 | 0.005 ± 0.001 |
| Sacral | 0.010 ± 0.001 | 0.007 ± 0.001 | 0.005 ± 0.001 |
*Statistically greater amount compared with other brain regions (p < 0.05).
Peripheral Tissue Distribution
Comprehensive quantitative data on the distribution of this compound in peripheral organs such as the liver, kidneys, and spleen is currently limited in the published literature. However, its analgesic efficacy following intravenous administration suggests systemic circulation and potential interaction with peripheral opioid receptors.[5][6] The rapid clearance from the circulation, as suggested by some studies, implies uptake and/or metabolism by peripheral organs.[7] Further biodistribution studies using radiolabeled this compound are necessary to quantify its concentration in these tissues over time.
Metabolism
This compound's chemical structure is designed to be more resistant to enzymatic degradation compared to endogenous enkephalins.[5][8] This enhanced stability is a key factor in its potent and prolonged analgesic effects.
Metabolic Stability
The inclusion of a D-alanine residue at the second position and the C-terminal hydrazine bridge protect this compound from rapid cleavage by common peptidases.[5] In vitro studies have demonstrated its stability in human plasma and rat brain homogenates.[4][9]
Table 3: In Vitro Metabolic Stability of this compound
| Biological Matrix | Incubation Time | Remaining this compound (%) | Reference |
| Human Plasma | 60 min | >95% | [9] |
| Rat Brain Homogenate | Not specified | Biologically stable | [4] |
Metabolic Pathways and Metabolites
Despite its enhanced stability, this compound is expected to undergo eventual metabolism. However, specific metabolites of this compound have not been definitively identified and characterized in the literature. It is hypothesized that the primary metabolic pathway involves the cleavage of the peptide bonds by peptidases, although at a slower rate than for natural enkephalins. The symmetrical nature of the molecule suggests that initial cleavage could occur at multiple sites, leading to various truncated peptide fragments.
The identification of these metabolites would require sophisticated analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to analyze biological samples (e.g., plasma, urine, tissue homogenates) from in vivo studies.[3][10] In vitro studies using liver microsomes could also provide valuable insights into its phase I and phase II metabolism.[11][12]
Experimental Protocols
This section details the methodologies employed in key studies investigating the in vivo distribution and metabolism of this compound.
In Vivo CNS Distribution Study
Objective: To quantify the regional distribution of this compound in the brain and spinal cord of rats following intravenous administration.[3]
Protocol:
-
Radiolabeling: this compound is radioiodinated with ¹²⁵I at the tyrosine residue (Tyr¹) to produce [¹²⁵I-Tyr¹]this compound.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Administration: A bolus injection of [¹²⁵I-Tyr¹]this compound is administered via the femoral vein.
-
Tissue Collection: At designated time points (e.g., 5, 20, and 40 minutes) post-injection, animals are euthanized, and the brain and spinal cord are rapidly dissected.
-
Sample Preparation: Brain regions (e.g., frontal cortex, hippocampus, striatum) and spinal cord sections (cervical, thoracic, lumbar, sacral) are isolated and weighed.
-
Quantification: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The tissue concentration of [¹²⁵I-Tyr¹]this compound is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
In Situ Brain Perfusion
Objective: To determine the kinetics of this compound transport across the blood-brain barrier.[3]
Protocol:
-
Animal Model: Anesthetized male Sprague-Dawley rats are used.
-
Surgical Procedure: The common carotid artery is cannulated for the perfusion of a buffered physiological saline solution containing a known concentration of [¹²⁵I-Tyr¹]this compound and a vascular space marker (e.g., [¹⁴C]sucrose).
-
Perfusion: The solution is perfused for a short duration (e.g., 30 seconds).
-
Tissue Collection and Analysis: Following perfusion, the brain is removed, and the radioactivity of ¹²⁵I and ¹⁴C is determined.
-
Calculation of Brain Uptake: The brain uptake is calculated and expressed as the brain/perfusate ratio.
-
Kinetic Analysis: The experiment is repeated with varying concentrations of unlabeled this compound to determine the Michaelis-Menten kinetic parameters (K_m and V_max).
In Vitro Metabolic Stability Assay
Objective: To assess the stability of this compound in biological matrices like plasma or tissue homogenates.[9]
Protocol:
-
Sample Preparation: this compound is incubated in the biological matrix of interest (e.g., human plasma, rat liver microsomes) at a physiological temperature (37°C).
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent this compound in each sample is quantified using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The percentage of remaining this compound is plotted against time to determine its degradation rate and half-life.
Visualizations
Signaling Pathway
Caption: this compound's signaling pathway leading to analgesia.
Experimental Workflow for CNS Distribution
Caption: Experimental workflow for CNS distribution studies.
Hypothesized Metabolic Pathway
Caption: Hypothesized metabolic degradation of this compound.
Conclusion and Future Directions
The available evidence demonstrates that this compound effectively penetrates the central nervous system, where it distributes to key areas involved in nociception. Its chemical modifications confer significant resistance to enzymatic degradation, contributing to its high potency and prolonged duration of action. However, a complete understanding of its pharmacokinetic profile is still emerging. Future research should prioritize:
-
Comprehensive Peripheral Tissue Distribution Studies: Quantitative analysis of this compound concentrations in major organs such as the liver, kidneys, spleen, and gastrointestinal tract is crucial to fully characterize its distribution and potential for peripheral effects or accumulation.
-
Metabolite Identification and Characterization: Utilizing advanced mass spectrometry techniques to identify and structurally elucidate the metabolites of this compound in various biological matrices will provide a clearer picture of its metabolic fate.
-
Identification of Specific Degrading Enzymes: In vitro studies with specific peptidases (e.g., neutral endopeptidase, aminopeptidases) will help to pinpoint the key enzymes responsible for this compound's metabolism.
Addressing these knowledge gaps will be instrumental in the rational design of future this compound analogs with optimized pharmacokinetic properties and will further support the clinical development of this promising analgesic.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Potent Opioid Agonist-As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and analysis of this compound: an opioid peptide with a palindromic sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The analgesic activity of this compound and its analog AM 94 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver and spleen predominantly mediate calciprotein particle clearance in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Active Analogues of the Opioid Peptide this compound: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices [mdpi.com]
- 10. Mass spectrometric evaluation of mephedrone in vivo human metabolism: identification of phase I and phase II metabolites, including a novel succinyl conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Foundational Research on Biphalin's Antinociceptive Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research into the antinociceptive properties of Biphalin, a dimeric enkephalin analog. This compound has demonstrated potent analgesic effects in numerous preclinical studies, making it a compound of significant interest for the development of novel pain therapeutics. This document details its receptor binding profile, downstream signaling mechanisms, and the experimental protocols used to elucidate its activity, presenting quantitative data in a clear, tabular format for ease of comparison.
Receptor Binding Affinity of this compound
This compound is a non-selective opioid receptor agonist with a high affinity for both mu (μ) and delta (δ) opioid receptors, and a significantly lower affinity for the kappa (κ) opioid receptor.[1] This binding profile is central to its potent antinociceptive effects. The dimeric structure of this compound, consisting of two tetrapeptide fragments linked by a hydrazide bridge, is crucial for its interaction with opioid receptors.[2] The N-terminal tyrosine residue, in particular, is critical for its high-affinity binding and pharmacological activity.[2]
Competitive radioligand binding assays have been instrumental in quantifying this compound's affinity for the different opioid receptor subtypes. These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind specifically to that receptor. The ability of this compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinity of this compound for mu, delta, and kappa opioid receptors as determined in various laboratories.
| Receptor Subtype | Radioligand Displaced | Tissue/Cell Source | Ki (nM) | Reference |
| Mu (μ) | [³H]DAMGO | Rat brain membranes | 12 ± 2 | [1] |
| Mu (μ) | Not Specified | Various | 0.19 - 12 | [1] |
| Delta (δ) | [³H]DPDPE | Rat brain membranes | 4.6 ± 0.2 | [1] |
| Delta (δ) | Not Specified | Various | 1.04 - 46.5 | [1] |
| Kappa (κ) | [³H]U-69,593 | Rat brain membranes | 270 ± 15 | [1] |
| Kappa (κ) | Not Specified | Various | 270 - 283 | [1] |
In Vivo Antinociceptive Potency
This compound's potent antinociceptive effects have been demonstrated across a range of animal models of acute, chronic, inflammatory, and neuropathic pain.[1] Its analgesic potency is notably high, in some cases exceeding that of morphine by several thousand-fold, particularly when administered centrally (e.g., intrathecally).[1] The route of administration significantly influences its observed potency, with central administration routes generally producing the most profound effects due to this compound's limited ability to cross the blood-brain barrier.[3] However, even with systemic administration, this compound exhibits significant analgesic activity, suggesting a role for peripheral opioid receptors in its mechanism of action.[4]
Commonly used animal models to assess antinociception include the tail-flick, hot-plate, and formalin tests. The tail-flick and hot-plate tests measure the latency of a withdrawal response to a thermal stimulus, indicating the drug's ability to suppress spinal reflexes and higher-order pain processing. The formalin test induces a biphasic pain response—an initial acute phase followed by a longer inflammatory phase—allowing for the evaluation of the drug's efficacy against both immediate and persistent pain.
The following table summarizes the antinociceptive potency (ED50) of this compound in various animal models and routes of administration.
| Pain Model | Animal Species | Route of Administration | ED50 | Reference |
| Tail-Flick | Rat | Intrathecal (i.t.) | 0.004 nmol | [1] |
| Hot-Plate | Mouse | Intracerebroventricular (i.c.v.) | 0.23 nmol | [5] |
| Tail-Pinch | Rat | Intravenous (i.v.) | 1.8 mg/kg | [1] |
| Formalin Test (Phase I) | Mouse | Subcutaneous (s.c.) | Not Specified | [3] |
| Formalin Test (Phase II) | Mouse | Subcutaneous (s.c.) | Not Specified | [3] |
| Cancer Pain Model | Mouse | Intravenous (i.v.) | Dose-dependent analgesia | [4] |
Signaling Pathways of this compound's Antinociceptive Action
This compound exerts its antinociceptive effects primarily through the activation of G-protein coupled opioid receptors. Its high affinity for both μ- and δ-opioid receptors suggests a complex mechanism of action that may involve the activation of receptor monomers, homodimers, and/or heterodimers. Upon binding to these receptors, this compound initiates a cascade of intracellular signaling events characteristic of Gi/o protein coupling.[2][6]
The activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[6][7] The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), contributing to the overall reduction in neuronal excitability.
Furthermore, the Gβγ subunits of the activated G-protein can directly interact with and modulate the activity of ion channels.[8] This includes the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the postsynaptic membrane.[8][9] Both of these actions contribute to the suppression of nociceptive signaling.
Caption: this compound's primary signaling pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of an unlabeled compound like this compound.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the opioid receptor of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow of a competitive radioligand binding assay.
Tail-Flick Test
This is a common in vivo assay to assess the spinal analgesic effects of a compound.
-
Animal Acclimation:
-
Acclimate the animals (typically mice or rats) to the testing room and the experimental apparatus to minimize stress-induced responses.
-
-
Baseline Latency Measurement:
-
Gently restrain the animal.
-
Apply a focused beam of radiant heat to a specific point on the animal's tail.[11]
-
Measure the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency.
-
A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound or a vehicle control via the desired route (e.g., intrathecal, intravenous, subcutaneous).
-
-
Post-Treatment Latency Measurement:
-
At various time points after drug administration, repeat the tail-flick latency measurement.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Plot the %MPE against time to determine the time-course of the analgesic effect.
-
Use data from multiple doses to construct a dose-response curve and calculate the ED50.
-
Caption: Workflow of the tail-flick test for analgesia.
Conclusion
Foundational research has established this compound as a potent opioid agonist with a strong affinity for both μ and δ receptors. Its antinociceptive effects are mediated through the classical Gi/o protein-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. In vivo studies have consistently demonstrated its powerful analgesic properties in a variety of pain models. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound and related compounds.
References
- 1. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 2. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mousephenotype.org [web.mousephenotype.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]
- 8. Inhibition of calcium channels by opioid- and adenosine-receptor agonists in neurons of the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opening paths to novel analgesics: the role of potassium channels in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. web.mousephenotype.org [web.mousephenotype.org]
A Preliminary Investigation into the Neuroprotective Properties of Biphalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphalin, a dimeric enkephalin analog with agonist activity at multiple opioid receptors, has emerged as a promising candidate for neuroprotection in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective properties, with a focus on its mechanisms of action in ischemic and excitotoxic injury models. We present a synthesis of quantitative data from key studies, detailed experimental protocols for reproducing pivotal experiments, and visualizations of the underlying signaling pathways. This document is intended to serve as a resource for researchers in the fields of neuroscience and drug development who are interested in the therapeutic potential of this compound and other multi-target opioid receptor agonists.
Introduction
Neurodegenerative diseases and acute neuronal injuries, such as stroke and traumatic brain injury, represent a significant and growing unmet medical need. A key pathological process in many of these conditions is excitotoxicity, which is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to a cascade of detrimental events including ionic imbalance, oxidative stress, and ultimately, neuronal apoptosis.[1][2] this compound, a synthetic opioid peptide, has demonstrated significant neuroprotective effects in various preclinical models of neuronal injury.[3][4] Its unique pharmacological profile, acting as an agonist at mu (µ), delta (δ), and to a lesser extent, kappa (κ) opioid receptors, suggests a multi-faceted mechanism of action that could offer advantages over single-target agents.[3][4] This guide will delve into the experimental evidence supporting the neuroprotective efficacy of this compound, the molecular pathways it modulates, and the methodologies used to investigate its effects.
Quantitative Data on this compound's Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in several key preclinical studies. The following tables summarize the significant findings from in vivo and in vitro models of neuronal injury.
Table 1: In Vivo Neuroprotective Effects of this compound in Mouse Models of Focal Brain Ischemia
| Model | This compound Dose | Outcome Measure | % Improvement vs. Vehicle | Reference |
| Transient MCAO (60-min occlusion/24-h reperfusion) | 5.7 µmol/kg, i.p. | Infarct Ratio | 52.2% reduction | [5] |
| Edema Ratio | 66.6% reduction | [5] | ||
| Permanent MCAO (6 h) | 5.7 µmol/kg, i.p. | Infarct Ratio | 56.4% reduction | [5] |
| Edema Ratio | 58.3% reduction | [5] |
MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal
Table 2: In Vitro Neuroprotective Effects of this compound in Models of Neuronal Injury
| Model | This compound Concentration | Outcome Measure | % Protection/Reduction | Reference |
| NMDA-induced Excitotoxicity in Organotypic Hippocampal Cultures | 0.025 µM | Neuronal Death (PI Staining) | ~65% reduction | [3] |
| 0.05 µM | Neuronal Death (PI Staining) | ~53% reduction | [3] | |
| 0.1 µM | Neuronal Death (PI Staining) | ~64% reduction | [3] | |
| NMDA-induced Excitotoxicity (Delayed Application) | 0.1 µM (0.5h post-NMDA) | Neuronal Death (PI Staining) | 63% protection | [3] |
| 0.1 µM (1h post-NMDA) | Neuronal Death (PI Staining) | 47% protection | [3] | |
| 0.1 µM (1.5h post-NMDA) | Neuronal Death (PI Staining) | 52% protection | [3] |
NMDA: N-methyl-D-aspartate; PI: Propidium Iodide
Known Mechanisms of Action and Signaling Pathways
The neuroprotective effects of this compound are primarily attributed to its interaction with opioid receptors, which triggers a downstream signaling cascade that mitigates the damaging effects of ischemic and excitotoxic insults. The key mechanistic steps identified to date are:
-
Opioid Receptor Activation: this compound binds to and activates mu (µ) and delta (δ) opioid receptors on neuronal membranes. This activation is the initial trigger for its neuroprotective effects, as the co-administration of the non-selective opioid receptor antagonist, naltrexone, abolishes the protective actions of this compound.[3]
-
Inhibition of Protein Kinase C (PKC) Translocation: A critical step in the signaling pathway is the inhibition of the translocation of conventional isoforms of Protein Kinase C (PKC) from the cytosol to the cell membrane. In models of ischemia, this translocation is a key event in the propagation of the injury cascade. This compound has been shown to reduce the translocation of PKC in the penumbral region of the ischemic brain.
-
Downregulation of Na+-K+-2Cl- Cotransporter (NKCC) Function: The inhibition of PKC translocation by this compound leads to a decrease in the expression and function of the Na+-K+-2Cl- cotransporter (NKCC).[5] NKCC is a crucial ion transporter involved in regulating cell volume. During ischemia, its overactivation contributes to cytotoxic edema. By inhibiting PKC-dependent NKCC stimulation, this compound helps to reduce cellular swelling and subsequent neuronal death.
-
Antioxidant Properties: Emerging evidence suggests that this compound also possesses antioxidant properties. It has been shown to significantly reduce the generation of reactive oxygen species (ROS) in neuronal cells, an effect that may be partially independent of opioid receptor activation.
The following diagram illustrates the primary signaling pathway implicated in this compound's neuroprotective action.
References
- 1. Neuroprotective Potential of this compound, Multireceptor Opioid Peptide, Against Excitotoxic Injury in Hippocampal Organotypic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of neuroprotective effects of this compound, an opioid receptor agonist, in a model of focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Neuroprotective Effects of this compound, an Opioid Receptor Agonist, in a Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Biphalin In Vivo Studies in Rodent Models of Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphalin is a synthetic dimeric enkephalin analog with potent analgesic properties demonstrated in a variety of rodent models of pain. As a non-selective opioid receptor agonist, it exhibits high affinity for mu (µ), delta (δ), and to a lesser extent, kappa (κ) opioid receptors.[1][2] Its unique structure and mechanism of action have positioned it as a compound of interest for the development of novel pain therapeutics with a potentially improved side-effect profile compared to traditional opioids like morphine.
These application notes provide a comprehensive overview of the in vivo studies of this compound in rodent models of pain, including detailed experimental protocols and a summary of key quantitative data. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the antinociceptive effects of this compound and similar compounds.
Analgesic Efficacy of this compound in Rodent Pain Models
This compound has demonstrated significant antinociceptive effects in acute, inflammatory, neuropathic, and cancer-related pain models in both mice and rats. Its potency is notably high, in some cases exceeding that of morphine, particularly when administered directly to the central nervous system.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies of this compound in rodent models of pain.
Table 1: Antinociceptive Effects of this compound in Acute Pain Models
| Pain Model | Animal Species | Route of Administration | This compound Dose | Main Outcome | Reference |
| Hot Plate Test | Rat | Intracerebroventricular (i.c.v.) | 1 nmol/kg | Increased paw withdrawal latency | [3] |
| Hot Plate Test | Rat | Intravenous (i.v.) | 1200 nmol/kg | Sustained analgesia up to 210 min | [3] |
| Tail-Flick Test | Mouse | Intravenous (i.v.) | 11.8 µmol/kg (ED50) | Increased tail-flick latency | [1] |
| Hot Plate Test | Mouse | Intraperitoneal (i.p.) | 10 and 20 mg/kg | Statistically significant analgesia | [1] |
Table 2: Efficacy of this compound in Inflammatory Pain Models
| Pain Model | Animal Species | Route of Administration | This compound Dose | Main Outcome | Reference |
| Formalin Test (Late Phase) | Mouse | Subcutaneous (s.c.) | Not specified | Reduction in formalin-induced pain behavior | [1] |
| Mustard Oil-Induced Pain | Mouse | Intraperitoneal (i.p.) | Not specified | Strong analgesic effect | [1] |
| Colitis Model (TNBS-induced) | Mouse | Intraperitoneal (i.p.) & Intracolonic (i.c.) | Not specified | Decreased pain-related behaviors | [1] |
Table 3: this compound in Neuropathic and Cancer Pain Models
| Pain Model | Animal Species | Route of Administration | This compound Dose | Main Outcome | Reference |
| Chronic Constriction Injury (CCI) | Rat | Intrathecal (i.t.) | 20, 200, and 1000 µM | Attenuation of tactile and thermal hypersensitivity | [1][4] |
| Skin Cancer Pain (B16F0 melanoma) | Mouse | Intravenous (i.v.) | 5, 10, 15, 20 µmol/kg | Dose-dependent increase in total analgesic effect | [1] |
| Cancer Pain (B16F0 melanoma) | Mouse | Intravenous (i.v.) | 19.10 µmol/kg (ED50) | Increased paw withdrawal threshold in tumor-bearing paw | [1] |
Signaling Pathways of this compound
This compound exerts its analgesic effects primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals. In neuropathic pain, this compound has also been shown to modulate neuroinflammation by reducing the activation of microglial cells and the subsequent release of pro-inflammatory mediators.[4][5]
Caption: this compound's dual mechanism of action.
Experimental Protocols
The following are detailed protocols for key in vivo experiments used to evaluate the analgesic properties of this compound in rodent models.
Hot Plate Test (Acute Thermal Pain)
Objective: To assess the central antinociceptive activity of this compound against a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).
-
Plexiglas cylinder to confine the animal on the hot plate surface.
-
Timer.
-
Rodents (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Set the temperature of the hot plate to a constant, non-damaging temperature (typically 52-55°C).[6]
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle to the animals via the desired route (e.g., i.p., i.v., i.c.v.).
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as paw licking, flicking, or jumping.
-
The time (in seconds) from placement on the hot plate to the first clear pain response is recorded as the paw withdrawal latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the plate, and the cut-off time is recorded.
Data Analysis: The data are typically expressed as the mean paw withdrawal latency ± SEM. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Von Frey Test (Mechanical Allodynia in Neuropathic Pain)
Objective: To measure mechanical hypersensitivity, a hallmark of neuropathic pain, and to evaluate the efficacy of this compound in alleviating it.
Materials:
-
Set of calibrated von Frey filaments with varying bending forces.
-
Elevated wire mesh platform.
-
Plexiglas chambers to house individual animals on the platform.
-
Rodents with induced neuropathic pain (e.g., CCI model).
-
This compound solution and vehicle control.
Procedure:
-
Place the animals in the Plexiglas chambers on the wire mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Administer this compound or vehicle.
-
At a set time post-administration, apply the von Frey filaments to the plantar surface of the hind paw.
-
Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold in grams.
Data Analysis: The 50% paw withdrawal threshold is calculated for each animal. Data are presented as the mean threshold (in grams) ± SEM. An increase in the withdrawal threshold after this compound treatment indicates an analgesic effect.
Formalin Test (Inflammatory Pain)
Objective: To assess the effects of this compound on both acute (neurogenic) and tonic (inflammatory) phases of pain.
Materials:
-
Formalin solution (e.g., 1-5% in saline).
-
Observation chambers with mirrors to allow for unobstructed viewing of the paws.
-
Timer.
-
Rodents (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Acclimate the animals to the observation chambers.
-
Administer this compound or vehicle.
-
After a specified pre-treatment time, inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber and start the timer.
-
Observe and record the amount of time the animal spends licking, biting, or shaking the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early/Acute Phase): 0-5 minutes post-formalin injection. This phase is characterized by direct activation of nociceptors.
-
Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-formalin injection. This phase involves inflammatory processes and central sensitization.[7]
-
Data Analysis: The total time spent in nocifensive behaviors is calculated for each phase. The data are presented as the mean time (in seconds) ± SEM. A reduction in the duration of these behaviors in either phase indicates an antinociceptive effect.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To create a rodent model of peripheral nerve injury-induced neuropathic pain for evaluating the long-term analgesic effects of this compound.
Materials:
-
Surgical instruments.
-
Anesthesia.
-
Chromic gut or silk sutures (e.g., 4-0).
-
Rats.
Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Loosely tie four ligatures around the sciatic nerve with a spacing of about 1 mm between them.[5][8] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover from surgery. Neuropathic pain behaviors typically develop over several days.
-
Assess pain behaviors (e.g., using the von Frey or hot plate test) at baseline and at various time points after surgery and drug administration.
Data Analysis: Pain thresholds are measured and compared between sham-operated, CCI-vehicle, and CCI-Biphalin treated groups. A reversal of the CCI-induced hypersensitivity by this compound indicates an analgesic effect.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pain study investigating the effects of this compound.
Caption: A typical in vivo pain study workflow.
Conclusion
This compound has consistently demonstrated potent antinociceptive properties across a range of preclinical pain models. Its dual action on neuronal signaling and neuroinflammation makes it a promising candidate for further drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this compound and other novel opioid receptor agonists. Careful consideration of the experimental design, including the choice of pain model, route of administration, and outcome measures, is crucial for obtaining reliable and translatable results.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 4. criver.com [criver.com]
- 5. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. criver.com [criver.com]
- 8. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
Application Notes and Protocols: Intrathecal Administration of Biphalin for Analgesia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biphalin is a synthetic dimeric opioid peptide analog of enkephalin, comprising two identical tetrapeptide fragments (Tyr-D-Ala-Gly-Phe) linked by a hydrazide bridge.[1] It exhibits high affinity for both mu (µ) and delta (δ) opioid receptors, with lower affinity for the kappa (κ) opioid receptor.[1] Extensive preclinical research has demonstrated this compound's potent antinociceptive properties in various pain models, including acute, chronic, and neuropathic pain.[2][3] When administered intrathecally (i.t.), this compound is reported to be up to 1000 times more potent than morphine, the gold standard opioid analgesic.[2][3] This heightened potency, coupled with a potentially reduced side-effect profile compared to morphine, makes intrathecal this compound a compelling candidate for advanced pain management research.[1][3]
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its intrathecal administration and the assessment of its analgesic effects in rodent models.
Mechanism of Action
This compound exerts its analgesic effects primarily through the activation of µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs) located at high density in the dorsal horn of the spinal cord.[4][5] The binding of this compound to these receptors initiates a cascade of intracellular signaling events that suppress the transmission of nociceptive signals.
Key Signaling Events:
-
Presynaptic Inhibition: Activation of opioid receptors on the presynaptic terminals of primary afferent neurons inhibits voltage-gated calcium channels (VGCCs). This reduces calcium influx, thereby decreasing the release of excitatory neurotransmitters like glutamate (B1630785) and substance P into the synaptic cleft.[6][7]
-
Postsynaptic Inhibition: On postsynaptic dorsal horn neurons, receptor activation enhances the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7] This leads to potassium efflux, causing hyperpolarization of the neuronal membrane and reducing its excitability.[7]
-
Modulation of Intracellular Pathways: this compound has been shown to activate the PI3K/Akt signaling pathway, which is associated with neuroprotective effects.[8] Furthermore, it can beneficially modulate the signaling of activated microglial cells, which are implicated in neuropathic pain, by reducing the levels of proinflammatory factors such as TNFα and downregulating phosphorylated STAT3 and ERK1/2.[1]
Caption: this compound binds to presynaptic and postsynaptic opioid receptors.
Quantitative Data Summary
The following tables summarize the analgesic efficacy of intrathecally administered this compound from preclinical studies.
Table 1: Dose-Response of Intrathecal this compound in Rodent Pain Models
| Animal Model | Pain Test | This compound Dose | Analgesic Effect | Citation |
| Rat (Naive) | Tail-Flick | 0.005 nmol | Significant analgesia | [9] |
| Rat (Naive) | Tail-Flick | 2 nmol | Elevated and prolonged antinociception | [9] |
| Rat (Naive) | Tail-Flick | 20 nmol | Full analgesia with transient body rigidity | [9] |
| Rat (CCI) | von Frey | 20 µM (i.t.) | Significant attenuation of tactile hypersensitivity | [1] |
| Rat (CCI) | von Frey | 200 µM (i.t.) | Strong attenuation of tactile hypersensitivity | [1] |
| Rat (CCI) | von Frey | 1000 µM (i.t.) | Strong attenuation of tactile hypersensitivity | [1] |
| Rat (CCI) | Cold Plate | 20, 200, 1000 µM (i.t.) | Attenuation of thermal hypersensitivity | [1] |
*CCI: Chronic Constriction Injury, a model for neuropathic pain.
Experimental Protocols
Successful evaluation of intrathecal this compound requires precise surgical techniques and standardized behavioral assays.
Caption: Workflow for studying intrathecal this compound analgesia.
Protocol 1: Intrathecal Catheter Implantation (Rat Model)
This protocol is adapted from the method of Yaksh and Rudy.[1]
Materials:
-
Polyethylene tubing (PE-10)
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, retractors)
-
Dental cement
-
Sutures
-
Post-operative antibiotics and analgesics
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline incision over the back of the neck to expose the cisterna magna at the atlanto-occipital membrane.
-
Carefully incise the membrane and insert a PE-10 catheter into the subarachnoid space.
-
Gently advance the catheter caudally to the lumbar enlargement of the spinal cord (approximately 7.5-8.0 cm).[1]
-
Externalize the catheter and secure it to the skull or surrounding musculature with dental cement and sutures.
-
Close the incision with sutures.
-
Administer post-operative care, including antibiotics and analgesics, as per institutional guidelines.
-
Allow the animal a recovery period of 5-7 days before commencing experiments.[10] Monitor for any motor deficits; animals showing impairment should be excluded.[1]
Protocol 2: Intrathecal (i.t.) Administration of this compound
Materials:
-
This compound hydrochloride
-
Sterile, preservative-free saline (0.9% NaCl)
-
Microsyringe (10-50 µL capacity)
-
Injection tubing to connect syringe to catheter
Procedure:
-
Dissolve this compound in sterile saline to the desired final concentration (e.g., 20 µM to 1000 µM).[1]
-
Gently restrain the conscious animal.
-
Draw the desired volume (typically 5 µL for rats) into the microsyringe.[1]
-
Connect the syringe to the externalized catheter.
-
Inject the this compound solution slowly over 1-2 minutes.[1]
-
Follow the drug injection with a 10 µL flush of sterile saline to ensure the drug is cleared from the catheter and delivered to the subarachnoid space.[1]
-
Return the animal to its cage and proceed to behavioral testing at predetermined time points.
Protocol 3: Assessment of Thermal Nociception (Tail-Flick Test)
This test measures the latency of a spinal reflex to a thermal stimulus.[11][12]
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainer
Procedure:
-
Gently place the rat in the restrainer, allowing its tail to be free.
-
Position the tail over the apparatus's heat source, typically focusing the beam on the ventral surface.
-
Establish a baseline tail-flick latency by activating the heat source and recording the time (in seconds) until the rat flicks its tail.
-
Set a maximum cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[10][13] If the rat does not respond within this time, the test is stopped, and the cut-off time is recorded.
-
Average 2-3 baseline readings, with at least 5 minutes between each reading.
-
Administer this compound intrathecally as described in Protocol 2.
-
Measure the tail-flick latency at various time points post-injection (e.g., 15, 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.
Protocol 4: Assessment of Thermal Nociception (Hot Plate Test)
This test assesses a more complex, supraspinally-integrated response to a constant thermal stimulus.[14][15]
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent glass cylinder to confine the animal
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 51-55°C).[15][16]
-
Establish a baseline response latency by placing the animal on the hot plate within the glass cylinder and starting a timer.
-
Record the time until a nocifensive behavior is observed (e.g., licking a hind paw, jumping).[14]
-
Impose a cut-off time (e.g., 30-45 seconds) to prevent tissue injury.[15]
-
Administer this compound intrathecally as described in Protocol 2.
-
Measure the response latency at various time points post-injection to assess the analgesic effect.
Data Analysis and Interpretation
The primary outcome in these assays is the latency to response. Analgesic effects are typically expressed as the Percent Maximum Possible Effect (%MPE), calculated using the following formula:
%MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Bonferroni's or Dunnett's test) to compare different dose groups to a vehicle control.[1]
Safety and Handling
-
This compound is a potent opioid peptide. Standard laboratory safety precautions, including wearing gloves and eye protection, should be followed.
-
All animal procedures must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Careful monitoring of animals is required post-surgery and post-drug administration for any adverse effects, such as respiratory depression or excessive motor impairment, particularly at high doses.[9]
References
- 1. This compound, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Intrathecal Drug Delivery: Advances and Applications in the Management of Chronic Pain Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Intrathecal Drug Delivery: Advances and Applications in the Management of Chronic Pain Patient [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociception after intrathecal this compound application in rats: a reevaluation and novel, rapid method to confirm correct catheter tip position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. dol.inf.br [dol.inf.br]
Application Notes and Protocols for the Electrophysiological Analysis of Biphalin on Neuronal Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biphalin is a synthetic dimeric enkephalin analog that acts as a potent opioid receptor agonist.[1] It exhibits high affinity for µ (mu), δ (delta), and to a lesser extent, κ (kappa) opioid receptors.[2] This compound has garnered significant interest due to its strong antinociceptive properties, reportedly being up to 1000 times more potent than morphine when administered intrathecally, and its potential for reduced side effects such as physical dependence.[1] Electrophysiological studies are crucial for elucidating the mechanisms by which this compound modulates neuronal activity to produce its pharmacological effects. These application notes provide a comprehensive overview and detailed protocols for the electrophysiological analysis of this compound's effects on neuronal activity, with a focus on its actions on dorsal root ganglion (DRG) neurons, which are key players in pain signaling.
Mechanism of Action
This compound exerts its effects by binding to and activating G-protein coupled opioid receptors on the neuronal membrane.[3] This activation initiates a signaling cascade that leads to the modulation of various ion channels, ultimately altering neuronal excitability. The primary electrophysiological effect of this compound on nociceptive sensory neurons is inhibitory, characterized by a shortening of the action potential duration (APD).[4] This effect is dose-dependent and can be reversed by the opioid antagonist naloxone (B1662785), confirming its mediation through opioid receptors.[4]
This compound displays a unique dual activity as both an inhibitory agonist and an excitatory antagonist.[4] While it directly inhibits neuronal activity, it can also counteract the excitatory effects of other opioids.[4] This dual action may contribute to its potent analgesic effects and favorable side-effect profile. Furthermore, chronic exposure to this compound does not appear to induce the same degree of tolerance and supersensitivity to excitatory effects as seen with traditional opioids like morphine.[4]
Data Presentation: Quantitative Effects of this compound on Neuronal Activity
The following tables summarize the known quantitative effects of this compound on the electrophysiological properties of neurons.
Table 1: Effect of this compound on Action Potential Duration (APD) in Dorsal Root Ganglion (DRG) Neurons
| Concentration Range | Effect on APD | Cell Type | Key Findings | Reference |
| pM - µM | Dose-dependent shortening | Nociceptive DRG neurons | Inhibitory effect is reversible with naloxone. | [4] |
Table 2: Neuroprotective Effects of this compound Against Excitotoxicity
| Concentration (µM) | Reduction in NMDA-induced Cell Death | Cell Type | Time of Application Post-NMDA Insult | Reference |
| 0.025 | >50% | Organotypic hippocampal cultures | Co-application | [5] |
| 0.05 | >50% | Organotypic hippocampal cultures | Co-application | [5] |
| 0.1 | >50% | Organotypic hippocampal cultures | Co-application | [5] |
| 0.1 | ~63% | Organotypic hippocampal cultures | 0.5 hours | [5] |
| 0.1 | ~47% | Organotypic hippocampal cultures | 1 hour | [5] |
| 0.1 | ~52% | Organotypic hippocampal cultures | 1.5 hours | [5] |
Experimental Protocols
Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons from rodents, providing a primary cell model for studying the direct effects of this compound.
Materials:
-
Spinal columns from young rodents
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Collagenase/dispase solution
-
Trypsin-EDTA
-
Complete DRG culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)
-
Poly-D-lysine and laminin-coated culture dishes or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the vertebral column and carefully extract the dorsal root ganglia.
-
Place the ganglia in ice-cold HBSS.
-
Incubate the ganglia in a collagenase/dispase solution for 45-60 minutes at 37°C to enzymatically digest the connective tissue.
-
Gently wash the ganglia with complete DRG culture medium.
-
Incubate in trypsin-EDTA for 5-10 minutes at 37°C for further dissociation.
-
Neutralize the trypsin with complete DRG culture medium.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated culture dishes or coverslips.
-
Incubate the cells at 37°C in a 5% CO2 incubator. Neurons are typically ready for electrophysiological recording within 24-48 hours.
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound's Effect on Action Potential Duration
This protocol details the procedure for recording action potentials from cultured DRG neurons and assessing the modulatory effects of this compound.
Materials:
-
Cultured DRG neurons on coverslips
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.
-
This compound stock solution (e.g., in water or a suitable solvent)
-
Naloxone stock solution
-
Perfusion system
Procedure:
-
Place a coverslip with cultured DRG neurons into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to establish the whole-cell configuration.
-
Switch to current-clamp mode.
-
Inject a series of brief, depolarizing current pulses of increasing amplitude to elicit a single action potential.
-
Record baseline action potentials.
-
Bath apply this compound at the desired concentrations (e.g., from 10 pM to 10 µM) via the perfusion system.
-
After stabilization, record action potentials in the presence of this compound.
-
To confirm the effect is opioid receptor-mediated, co-apply this compound with naloxone (e.g., 1 µM).
-
Data Analysis: Measure the action potential duration (APD), typically at 50% of the peak amplitude (APD50). Compare the APD before and after this compound application. Plot the percentage change in APD as a function of this compound concentration to generate a dose-response curve.
Visualizations
Caption: this compound signaling pathway in a neuron.
Caption: Experimental workflow for electrophysiological analysis.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective potential of this compound, multireceptor opioid peptide, against excitotoxic injury in hippocampal organotypic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. This compound, an enkephalin analog with unexpectedly high antinociceptive potency and low dependence liability in vivo, selectively antagonizes excitatory opioid receptor functions of sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of this compound, Multireceptor Opioid Peptide, Against Excitotoxic Injury in Hippocampal Organotypic Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biphalin in Hot Plate and Tail-Flick Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the potent synthetic opioid peptide, Biphalin, in preclinical hot plate and tail-flick assays. This document is intended to guide researchers in the effective evaluation of this compound's antinociceptive properties.
Introduction to this compound
This compound is a dimeric synthetic peptide, structured as two identical tetrapeptide chains (Tyr-D-Ala-Gly-Phe) linked by a hydrazine (B178648) bridge. This unique structure confers upon it a high affinity for both µ (mu) and δ (delta) opioid receptors, classifying it as a mixed µ/δ opioid agonist. Its potent analgesic effects have been demonstrated in various animal models, where it has shown significantly higher potency than morphine, particularly when administered directly to the central nervous system.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects by binding to and activating µ and δ opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream intracellular signaling cascade. Notably, the neuroprotective and analgesic effects of this compound have been linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[1]. Upon receptor binding, the associated G-protein is activated, leading to the recruitment and activation of PI3K. Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B), a serine/threonine kinase that plays a crucial role in cell survival and inhibition of apoptosis. This pathway contributes to the overall therapeutic effects of this compound.
Figure 1. Simplified this compound signaling pathway.
Data Presentation: Antinociceptive Effects
The following tables summarize quantitative data on the antinociceptive effects of this compound from preclinical studies, with morphine included for comparison.
Table 1: Antinociceptive Effect of this compound in the Hot Plate Assay (Rats)
| Compound | Administration Route | Dose | Peak Effect (% MPE ± SEM) | Time to Peak Effect (min) |
| This compound | Intracerebroventricular | 1 nmol/kg | 85.3 ± 4.5 | 30 |
| This compound | Intravenous | 1200 nmol/kg | 70.1 ± 5.2 | 60 |
| Morphine | Subcutaneous | 5 mg/kg | ~80 | 30 |
% MPE = Percent Maximum Possible Effect
Table 2: Antinociceptive Potency (ED₅₀) of this compound and Morphine
| Compound | Assay | Administration Route | ED₅₀ |
| This compound | Tail-Flick | Intrathecal (rat) | <0.005 nmol |
| Morphine | Tail-Flick | Intrathecal (rat) | 22 µg |
| Morphine | Hot Plate | Subcutaneous (rat) | 2.6 - 4.5 mg/kg[2] |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Hot Plate Assay
The hot plate assay is a classic test for assessing the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics. It measures a supraspinal response.
Workflow for Hot Plate Assay:
Figure 2. Experimental workflow for the hot plate assay.
Detailed Methodology:
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C. A clear acrylic cylinder is placed on the surface to confine the animal.
-
Animals: Male mice (e.g., Swiss Webster, 20-25g) or rats (e.g., Wistar, 200-250g). Animals should be habituated to the testing room for at least 30 minutes prior to the experiment.
-
Procedure: a. Gently place the animal on the hot plate and start a timer. b. Observe the animal for nociceptive responses, typically licking of the hind paws or jumping. c. Record the latency (in seconds) to the first clear nociceptive response. d. A cut-off time of 30 or 45 seconds should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed, and the latency recorded as the cut-off time. e. A baseline latency is typically established before drug administration. f. Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, intravenous, or intrathecal). g. Test the animals on the hot plate at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the time-course of the analgesic effect.
-
Data Analysis: The antinociceptive effect is commonly expressed as the Percent Maximum Possible Effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Tail-Flick Assay
The tail-flick assay measures the latency to withdraw the tail from a noxious thermal stimulus. This response is primarily a spinal reflex, making it useful for differentiating spinal from supraspinal analgesic mechanisms.
Workflow for Tail-Flick Assay:
Figure 3. Experimental workflow for the tail-flick assay.
Detailed Methodology:
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of high-intensity light to the ventral surface of the tail.
-
Animals: Male mice or rats are typically used. Animals should be habituated to the restraint procedure before testing to minimize stress.
-
Procedure: a. Gently place the animal in a restrainer, allowing the tail to be free. b. Position the tail over the light source of the apparatus. c. Activate the light source to begin the trial and start a timer. d. The timer automatically stops when the animal flicks its tail out of the path of the light beam. Record this latency. e. A cut-off time of 10-12 seconds is typically used to prevent tissue damage. f. Establish a baseline latency for each animal before drug administration. g. Administer this compound or vehicle control. h. Measure the tail-flick latency at various time points after administration to assess the analgesic effect.
-
Data Analysis: Similar to the hot plate test, data can be presented as the raw latency in seconds or calculated as %MPE.
Disclaimer: These protocols are intended as a general guide. Specific parameters such as drug dosage, timing of measurements, and choice of animal strain should be determined based on the specific research question and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
Application Notes and Protocols for Radioligand Binding Assays of Biphalin Receptor Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biphalin is a synthetic dimeric enkephalin analog with a unique pharmacological profile, exhibiting high affinity for both mu (µ) and delta (δ) opioid receptors.[1][2] It is composed of two tetrapeptides derived from enkephalins, linked by a hydrazide bridge.[1] This dual agonism, coupled with its potent antinociceptive properties and potentially lower side-effect profile compared to traditional opioids, makes this compound a compound of significant interest in pain research and drug development.[1][2] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptors, providing quantitative data on binding affinity.[3][4] This document provides detailed protocols for conducting saturation and competition radioligand binding assays to determine the affinity of this compound for opioid receptors.
Principle of Radioligand Binding Assays
Radioligand binding assays are used to quantify the interaction between a ligand and a receptor.[3][5] These assays utilize a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The affinity of an unlabeled compound (a "cold" ligand), such as this compound, can be determined by its ability to compete with the radioligand for binding to the receptor.[6] There are two primary types of binding assays detailed in this protocol:
-
Saturation Binding Assay: This assay determines the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5][7] Increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached.
-
Competition Binding Assay: This assay is used to determine the affinity (Ki) of an unlabeled compound for the receptor.[5][6] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound.
Data Presentation: this compound Receptor Affinity
The following table summarizes the binding affinities (Ki) of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors as reported in the literature.
| Opioid Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Mu (µ) Opioid Receptor | 0.19 - 12 | [2] |
| Delta (δ) Opioid Receptor | 1.04 - 46.5 | [2] |
| Kappa (κ) Opioid Receptor | 270 - 283 | [2] |
Note: Ki values can vary between different laboratories and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Receptor Source: Rat brain membranes, or cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.[8][9]
-
Radioligands:
-
Unlabeled Ligands:
-
Buffers and Solutions:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
I. Membrane Preparation
-
Homogenize the tissue or cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.[16]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[16]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[16]
-
Resuspend the membrane pellet in fresh ice-cold binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[16]
-
Store the membrane aliquots at -80°C until use.
II. Saturation Binding Assay Protocol
This protocol is to determine the Kd and Bmax of the radioligand for a specific opioid receptor.
-
Prepare serial dilutions of the chosen radioligand (e.g., [³H]DAMGO for µ-opioid receptor) in binding buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.[7]
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add membrane preparation (typically 20-40 µg of protein), radioligand at varying concentrations, and binding buffer to a final volume of 200 µL.[9]
-
Non-specific Binding: Add membrane preparation, radioligand at varying concentrations, a high concentration of the appropriate unlabeled competitor (e.g., 10 µM Naloxone for µ-receptors), and binding buffer to a final volume of 200 µL.[9]
-
-
Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.[13][16]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[9]
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.[7]
-
III. Competition Binding Assay Protocol
This protocol is to determine the Ki of this compound for a specific opioid receptor.
-
Prepare serial dilutions of this compound in binding buffer. A wide concentration range is recommended to obtain a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and binding buffer.[7]
-
Non-specific Binding: Add membrane preparation, the fixed concentration of radioligand, and a high concentration of the appropriate unlabeled competitor.
-
Competition: Add membrane preparation, the fixed concentration of radioligand, and varying concentrations of this compound.
-
-
Incubate the plate, filter, and wash as described in the saturation binding assay protocol.
-
Count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[17]
-
Visualizations
Signaling Pathway of Opioid Receptors
Opioid receptors, including the µ, δ, and κ subtypes, are G-protein coupled receptors (GPCRs).[13] Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[13][18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Affinity labeling mu opioid receptors with novel radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. [125I-Tyr1]this compound binding to opioid receptors of rat brain and NG108-15 cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
Biphalin in Neuropathic Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biphalin, a potent dimeric enkephalin analog, in preclinical models of neuropathic pain. This document includes a summary of its mechanism of action, quantitative data on its analgesic effects, and detailed protocols for in vivo and in vitro experimentation.
This compound has emerged as a promising therapeutic candidate for neuropathic pain due to its dual agonistic activity at mu (µ) and delta (δ) opioid receptors. This unique pharmacological profile contributes to its potent analgesia while potentially mitigating some of the adverse effects associated with traditional opioid analgesics.[1][2] Preclinical studies have demonstrated its efficacy in alleviating pain-related behaviors in rodent models of nerve injury.[2][3] Furthermore, this compound has been shown to modulate neuroinflammatory processes by reducing the activation of microglial cells, a key component in the pathogenesis of neuropathic pain.[3]
Mechanism of Action
This compound exerts its analgesic effects through the activation of both µ- and δ-opioid receptors.[1] In the context of neuropathic pain, this dual agonism is particularly advantageous. The activation of these receptors leads to the inhibition of nociceptive signaling pathways. Beyond direct neuronal inhibition, this compound has been shown to attenuate neuroinflammation by modulating microglial activity. In in vitro studies using lipopolysaccharide (LPS)-stimulated primary microglial cultures, this compound treatment has been demonstrated to reduce the production of pro-inflammatory mediators. This effect is mediated through both opioid receptor-dependent and -independent pathways, involving the modulation of intracellular signaling cascades such as NF-κB and MAP kinases.[3]
Data Presentation
The analgesic efficacy of this compound in a preclinical model of neuropathic pain is summarized below. The data is derived from studies using the Chronic Constriction Injury (CCI) model in rats, a widely accepted model for inducing neuropathic pain behaviors.
| Treatment Group | Dose (Intrathecal) | Paw Withdrawal Threshold (g) - von Frey Test (Mean ± SEM) | Paw Withdrawal Latency (s) - Cold Plate Test (Mean ± SEM) |
| CCI + Vehicle | - | 12.78 ± 0.55 | 6.93 ± 2.97 |
| CCI + this compound | 20 µM | 19.88 ± 0.63 | 20.11 ± 2.81 |
| CCI + this compound | 200 µM | 25.58 ± 0.32 | 26.27 ± 1.67 |
| CCI + this compound | 1000 µM | 25.91 ± 0.09 | 29.90 ± 0.11 |
Data extracted from Popiolek-Barczyk, K. et al. (2017).[3]
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol describes the surgical procedure to induce neuropathic pain by loosely constricting the sciatic nerve.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the lateral surface of the thigh of the left hind limb.
-
Disinfect the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral side of the thigh.
-
Gently separate the biceps femoris muscle to expose the common sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.
-
The ligatures should be tied until they elicit a brief twitch in the respective hind limb.
-
Close the muscle layer with sutures.
-
Close the skin incision using wound clips or sutures.
-
Allow the animals to recover for a minimum of 7 days before behavioral testing to allow for the development of neuropathic pain symptoms.
Assessment of Mechanical Allodynia: Von Frey Test
This protocol details the measurement of the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments with varying bending forces
-
Elevated mesh platform with enclosures for the rats
Procedure:
-
Place the rats in individual enclosures on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Begin with a von Frey filament near the expected withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for approximately 3-5 seconds.
-
A positive response is recorded if the rat sharply withdraws its paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.
Assessment of Thermal Hyperalgesia: Cold Plate Test
This protocol describes the measurement of the paw withdrawal latency to a cold stimulus.
Materials:
-
Cold plate apparatus capable of maintaining a constant temperature.
-
Timer
Procedure:
-
Set the surface of the cold plate to a constant temperature (e.g., 4°C).
-
Place the rat on the cold plate and immediately start the timer.
-
Observe the rat for signs of nociceptive behavior, such as lifting or licking the hind paw.
-
Stop the timer at the first sign of a paw withdrawal response (paw withdrawal latency).
-
A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage. If the rat does not respond within the cut-off time, it should be removed from the plate and assigned the cut-off time.
Intrathecal (i.t.) Administration of this compound
This protocol outlines the direct administration of this compound into the cerebrospinal fluid.
Materials:
-
This compound dissolved in sterile saline
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (light isoflurane)
Procedure:
-
Briefly anesthetize the rat with isoflurane.
-
Hold the rat firmly by the pelvic girdle.
-
Insert the 30-gauge needle attached to the Hamilton syringe between the L5 and L6 vertebrae.
-
A tail-flick response indicates the correct placement of the needle in the intrathecal space.
-
Slowly inject the desired volume of this compound solution (typically 10 µL).
-
Withdraw the needle and allow the rat to recover from anesthesia.
Visualizations
Caption: this compound's dual mechanism of action in neuropathic pain.
Caption: Experimental workflow for assessing this compound's efficacy.
Caption: this compound's modulation of microglial signaling pathways.
References
Investigating the Neuroprotective Effects of Biphalin in In Vitro Models of Ischemic Stroke
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal death and neurological deficits. Biphalin, a dimeric enkephalin analog and a non-selective opioid receptor agonist, has emerged as a promising neuroprotective agent.[1][2][3] These application notes provide detailed protocols for investigating the effects of this compound in established in vitro models of ischemic stroke, including oxygen-glucose deprivation (OGD) and glutamate-induced excitotoxicity. The described assays and signaling pathway analyses aim to facilitate further research into this compound's therapeutic potential.
Data Presentation: Summary of this compound's Efficacy In Vitro
The following tables summarize the quantitative data from key in vitro studies on this compound's neuroprotective effects.
| In Vitro Model | Cell Type | This compound Concentration | Key Finding | Assay |
| Glutamate (B1630785) Challenge | Mouse Primary Neuronal Cells | 10 nM | Statistically significant neuroprotection compared to selective opioid agonists.[3] | LDH and MTT Assays[3] |
| Hypoxic/Aglycemic (H/A) Conditions | Mouse Primary Neuronal Cells | 10 nM | Superior neuroprotection compared to selective opioid agonists.[3] | Not Specified |
| NMDA-Induced Excitotoxicity | Rat Organotypic Hippocampal Cultures | 0.025–0.1 μM | Significant reduction in NMDA-induced neuronal damage.[4][5] | Propidium Iodide (PI) Staining[4] |
| Oxygen-Glucose Deprivation (OGD) | Primary Neuronal Cell Cultures | Not Specified | Reversal of PKC-induced cell volume increase.[1][2] | Cell Volume Measurement |
| Oxygen-Glucose Deprivation (OGD) | Hippocampal Slices | Not Specified | Greater decrease in water content (edema) compared to selective opioid agonists.[4] | Water Content Measurement |
| Combined OGD and Glutamate Stress | Mouse Brain Endothelial Cells (bEnd.3) and Primary Astrocytes | Not Specified | Increased glutamate uptake by astrocytes.[6] | Glutamate Uptake Assay |
Experimental Protocols
Oxygen-Glucose Deprivation (OGD) and Reperfusion Model
This protocol simulates the conditions of ischemia and reperfusion in vitro.[7][8]
Materials:
-
Primary neuronal cell culture or hippocampal slices
-
Deiters’ solution or other appropriate buffer
-
Glucose-free Locke’s solution (or similar)
-
This compound
-
Hypoxic chamber (e.g., with 95% N₂ and 5% CO₂)
-
Standard cell culture incubator (95% air and 5% CO₂)
Protocol:
-
Baseline: Culture primary neurons or hippocampal slices under standard conditions.
-
OGD Induction:
-
Wash the cells/slices twice with a glucose-free balanced salt solution.
-
Replace the culture medium with glucose-free medium pre-equilibrated in a hypoxic gas mixture.
-
Place the cultures in a hypoxic chamber for a specified duration (e.g., 1-6 hours). The duration of OGD can influence the severity of the injury.[8]
-
-
Treatment: this compound can be applied at different time points to investigate its protective effects:
-
Pre-treatment: Add this compound to the culture medium for a specified period before OGD induction.
-
Co-treatment: Add this compound to the glucose-free medium during OGD.
-
Post-treatment (Reperfusion): Add this compound to the standard culture medium after the OGD period.
-
-
Reperfusion:
-
Remove the cultures from the hypoxic chamber.
-
Replace the OGD medium with standard, glucose-containing culture medium.
-
Return the cultures to a standard cell culture incubator for a reperfusion period (e.g., 24 hours).
-
-
Assessment: Evaluate cell viability and other parameters using assays such as MTT, LDH, or cell imaging with viability dyes.
N-Methyl-D-aspartate (NMDA)-Induced Excitotoxicity Model
This protocol models the excitotoxic component of ischemic neuronal injury.[4][9]
Materials:
-
Rat organotypic hippocampal cultures or primary neuronal cultures
-
N-Methyl-D-aspartate (NMDA)
-
This compound
-
Naltrexone (opioid receptor antagonist, for mechanism validation)
-
Propidium Iodide (PI) for staining dead cells
Protocol:
-
Culture Preparation: Prepare and maintain organotypic hippocampal cultures or primary neurons.
-
NMDA Challenge: Expose the cultures to a toxic concentration of NMDA for a defined period to induce neuronal damage.
-
This compound Treatment:
-
This compound can be applied before, during, or after the NMDA challenge to assess its neuroprotective window.[4] A study has shown that this compound is effective even when applied 1.5 hours after the NMDA challenge.[4]
-
To confirm the role of opioid receptors, a separate group can be co-treated with this compound and an opioid antagonist like naltrexone. The neuroprotective effect of this compound is expected to be abolished by the antagonist.[4][5]
-
-
Incubation: Incubate the cultures for a period sufficient to allow for the development of neuronal death (e.g., 24 hours).
-
Assessment of Neuronal Death:
-
Add Propidium Iodide (PI) to the culture medium. PI is a fluorescent dye that enters cells with compromised membranes and is a marker of cell death.
-
Capture fluorescent images and quantify the number of PI-positive (dead) cells relative to the total number of cells.
-
Cell Viability Assays
a) MTT Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After the experimental treatment (e.g., OGD/R or NMDA challenge), add MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Higher absorbance indicates greater cell viability.
b) LDH Release Assay:
This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.
-
Collect the culture medium from each well after the experimental treatment.
-
Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the collected medium.
-
Measure the absorbance according to the kit's instructions. Increased absorbance corresponds to higher LDH release and greater cell death.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound inhibits PKC, reducing NKCC1-mediated edema.
Caption: this compound's activation of the PI3K/Akt survival pathway.
Caption: In vitro workflow for testing this compound's efficacy.
Discussion of Mechanisms
This compound exerts its neuroprotective effects through multiple mechanisms, making it a compelling candidate for stroke therapy.[2]
-
Anti-Edema Effects: In the acute phase of ischemia, cytotoxic edema is a major contributor to cell death. This compound has been shown to reduce the activation of Protein Kinase C (PKC), which in turn inhibits the function of the Na-K-Cl cotransporter (NKCC1).[1][2] This action limits the influx of ions and water into the neuron, thereby reducing cellular swelling.[1][2]
-
Anti-Apoptotic Signaling: this compound promotes cell survival by activating the PI3K/Akt signaling pathway.[10] This leads to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax and cleaved caspase-3, ultimately inhibiting the apoptotic cascade.[10]
-
Modulation of Excitotoxicity: Glutamate excitotoxicity is a key driver of neuronal damage in stroke. This compound helps mitigate this by increasing the uptake of glutamate by astrocytes, reducing the excess glutamate in the synaptic cleft.[6] It also directly protects against NMDA-induced neuronal damage.[4][5]
The multimodal action of this compound, targeting various aspects of the ischemic cascade, suggests it may be more effective than agents that target a single pathway.[2] Further in vitro investigation using the protocols outlined here can help to fully elucidate its mechanisms and optimize its therapeutic potential.
References
- 1. Characterization of neuroprotective effects of this compound, an opioid receptor agonist, in a model of focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Neuroprotective Effects of this compound, an Opioid Receptor Agonist, in a Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo efficacy of a potent opioid receptor agonist, this compound, compared to subtype-selective opioid receptor agonists for stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potential of this compound, Multireceptor Opioid Peptide, Against Excitotoxic Injury in Hippocampal Organotypic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective potential of this compound, multireceptor opioid peptide, against excitotoxic injury in hippocampal organotypic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling Ischemic Stroke In Vitro: The Status Quo and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Biphalin-Induced Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphalin is a synthetic opioid peptide with high affinity for both mu (µ) and delta (δ) opioid receptors. Its unique pharmacological profile suggests potential as a potent analgesic with a possibly improved side-effect profile compared to traditional µ-opioid receptor agonists like morphine. One of the most critical adverse effects of opioid analgesics is respiratory depression, a potentially lethal complication. Therefore, a thorough assessment of the respiratory effects of novel opioid compounds like this compound is paramount in preclinical drug development.
These application notes provide detailed protocols for assessing this compound-induced respiratory depression in a rodent model, specifically rats. The described experimental procedures, including whole-body plethysmography and arterial blood gas analysis, are standard methods for evaluating respiratory function. The presented data and protocols are intended to guide researchers in designing and executing studies to characterize the respiratory safety profile of this compound.
Signaling Pathways of this compound
This compound exerts its effects through the activation of µ-opioid and δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades initiated by the activation of these receptors are complex and can involve both G-protein dependent and β-arrestin dependent pathways. Understanding these pathways is crucial for interpreting the physiological effects of this compound.
Caption: Simplified signaling pathways of this compound via µ- and δ-opioid receptors.
Experimental Protocols
Whole-Body Plethysmography (WBP) for Respiratory Monitoring
This protocol details the use of unrestrained whole-body plethysmography to measure respiratory parameters in rats following the administration of this compound.
Materials:
-
Whole-body plethysmography chambers (appropriate size for rats)
-
Transducers and data acquisition system
-
Male Sprague-Dawley rats (250-300g)
-
This compound (lyophilized powder)
-
Sterile saline for injection
-
Intravenous (IV) catheters and infusion pumps (optional, for continuous infusion)
-
Animal scale
Protocol:
-
Animal Acclimation: Acclimate rats to the plethysmography chambers for at least 1-2 hours for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentrations. Prepare fresh on the day of the experiment.
-
Experimental Setup:
-
Calibrate the plethysmography system according to the manufacturer's instructions.
-
Weigh each rat and place it into an individual plethysmography chamber.
-
Allow the animal to acclimate to the chamber for a baseline period of 30-60 minutes, during which respiratory parameters are recorded.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). For intravenous administration, a pre-implanted catheter is recommended.
-
A suggested starting dose for intravenous administration is 0.3 mg/kg, which has been shown to induce apnea (B1277953) in anesthetized rats.[1] A dose-response study is recommended to fully characterize the respiratory effects. Suggested intravenous doses for a dose-response study could range from 0.03 mg/kg to 1.0 mg/kg.
-
Administer a vehicle control (sterile saline) to a separate group of animals.
-
-
Data Acquisition:
-
Continuously record respiratory parameters for at least 60-120 minutes post-administration.
-
Key parameters to measure include:
-
Respiratory Rate (f, breaths/min)
-
Tidal Volume (VT, mL)
-
Minute Ventilation (VE, mL/min; VE = f x VT)
-
Inspiratory Time (Ti, s)
-
Expiratory Time (Te, s)
-
-
-
Data Analysis:
-
Analyze the recorded data in defined time intervals (e.g., 5-minute bins).
-
Express post-dose data as a percentage of the pre-dose baseline for each animal.
-
Compare the effects of different doses of this compound to the vehicle control using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Caption: Experimental workflow for whole-body plethysmography.
Arterial Blood Gas Analysis
This protocol describes the measurement of arterial blood gases to assess the impact of this compound on gas exchange.
Materials:
-
Surgical instruments for catheterization
-
Arterial catheters
-
Blood gas analyzer
-
Heparinized syringes
-
Anesthetic (e.g., isoflurane)
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Sterile saline
Protocol:
-
Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a catheter into the carotid or femoral artery for blood sampling.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
This compound Preparation: Prepare this compound solutions as described in the WBP protocol.
-
Experimental Procedure:
-
Connect the arterial catheter to a heparinized syringe.
-
Collect a baseline arterial blood sample (approximately 0.2 mL).
-
Administer this compound or vehicle as described in the WBP protocol.
-
Collect arterial blood samples at predetermined time points post-administration (e.g., 5, 15, 30, 60, and 120 minutes).
-
-
Blood Gas Measurement:
-
Immediately analyze the blood samples using a blood gas analyzer.
-
Key parameters to measure include:
-
pH
-
Partial pressure of oxygen (PaO2)
-
Partial pressure of carbon dioxide (PaCO2)
-
Oxygen saturation (SaO2)
-
Bicarbonate (HCO3-)
-
-
-
Data Analysis:
-
Compare the changes in blood gas parameters from baseline at each time point for the this compound-treated groups versus the vehicle control group.
-
Use appropriate statistical analysis to determine significance.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different doses of this compound and the vehicle control.
Table 1: Effect of this compound on Respiratory Parameters (Whole-Body Plethysmography)
| Treatment Group (Dose, mg/kg, IV) | Respiratory Rate (% of Baseline) | Tidal Volume (% of Baseline) | Minute Ventilation (% of Baseline) |
| Vehicle (Saline) | 100 ± 5 | 100 ± 4 | 100 ± 6 |
| This compound (0.03) | |||
| This compound (0.1) | |||
| This compound (0.3) | |||
| This compound (1.0) |
Data are presented as mean ± SEM. This table is a template; actual data should be populated from experimental results.
Table 2: Effect of this compound on Arterial Blood Gas Parameters
| Treatment Group (Dose, mg/kg, IV) | PaO2 (mmHg) | PaCO2 (mmHg) | pH | SaO2 (%) |
| Vehicle (Saline) - Baseline | 95 ± 3 | 40 ± 2 | 7.40 ± 0.02 | 98 ± 1 |
| Vehicle (Saline) - 30 min post | 94 ± 4 | 41 ± 2 | 7.39 ± 0.03 | 98 ± 1 |
| This compound (0.3) - Baseline | ||||
| This compound (0.3) - 30 min post |
Data are presented as mean ± SEM. This table is a template; actual data should be populated from experimental results.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound-induced respiratory depression. By employing whole-body plethysmography and arterial blood gas analysis, researchers can obtain critical data on the respiratory safety profile of this novel opioid peptide. A thorough dose-response investigation is essential to fully characterize the therapeutic window of this compound and to compare its respiratory effects to those of standard opioids like morphine. The provided signaling pathway diagrams offer a conceptual framework for understanding the molecular mechanisms underlying this compound's actions. These comprehensive evaluations are indispensable for the continued development of safer and more effective analgesic therapies.
References
Methodology for Studying Biphalin Tolerance Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphalin is a synthetic dimeric enkephalin analog with potent opioid receptor agonist activity, showing high affinity for both mu (µ) and delta (δ) opioid receptors.[1] It has demonstrated significant antinociceptive effects in various animal models of acute and chronic pain, in some cases exhibiting greater potency than morphine.[1][2] A critical aspect of developing any opioid-based analgesic is understanding the potential for tolerance development, a phenomenon characterized by a decrease in the drug's analgesic effect after repeated administration. These application notes provide a comprehensive overview of the methodologies for studying the development of tolerance to this compound, encompassing both in vivo and in vitro experimental protocols.
Quantitative Data Summary
The development of tolerance to this compound is characterized by a rightward shift in the dose-response curve for its analgesic effect, indicating that higher doses are required to produce the same level of analgesia. The following table summarizes key pharmacological parameters of this compound in non-tolerant and tolerant states.
| Parameter | Non-Tolerant State | Tolerant State | Fold Change | Reference |
| Analgesic Potency (ED50) | ||||
| Hot-Plate Test (mice, i.p.) | ~10-20 mg/kg | Data not available | - | [2] |
| Tail-Flick Test (rats, i.t.) | ED50: 2.88 nmol | Data not available | - | [1] |
| Receptor Binding Affinity (Ki) | ||||
| µ-Opioid Receptor (MOR) | 12 ± 2 nM | No significant change reported | ~1 | [1] |
| δ-Opioid Receptor (DOR) | 4.6 ± 0.2 nM | No significant change reported | ~1 | [1] |
| G-Protein Coupling (EC50) | ||||
| [³⁵S]GTPγS Binding (MOR) | 12 ± 4.6 nM | Expected to increase | - | [1] |
| [³⁵S]GTPγS Binding (DOR) | 34.0 ± 13.1 nM | Expected to increase | - | [1] |
Signaling Pathways in this compound Tolerance
The development of tolerance to opioids, including potentially this compound, is a complex process involving adaptive changes at the cellular and molecular levels. A key pathway involves the desensitization of opioid receptors. Upon prolonged activation, the µ-opioid receptor (MOR) is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the coupling of the receptor to its G protein, leading to a diminished downstream signaling cascade. Furthermore, β-arrestin facilitates the internalization of the receptor from the cell surface, further reducing the number of available receptors for agonist binding. A compensatory upregulation of adenylyl cyclase activity, known as adenylyl cyclase supersensitivity, is another hallmark of chronic opioid exposure, contributing to a state of neuronal hyperexcitability that can counteract the acute inhibitory effects of the opioid.
Experimental Protocols
In Vivo Protocol: Induction and Assessment of Antinociceptive Tolerance to this compound in Rodents
This protocol describes a method to induce and quantify the development of tolerance to the antinociceptive effects of this compound in mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 10% DMSO in saline)
-
Nociceptive testing apparatus (e.g., hot-plate analgesia meter, tail-flick apparatus)
-
Animal scales
-
Syringes and needles for administration (route-dependent)
Procedure:
-
Animal Acclimation and Baseline Nociceptive Testing:
-
House animals in a controlled environment for at least 3-5 days before the experiment.
-
Handle the animals daily to acclimate them to the experimental procedures.
-
On the day before the start of the chronic treatment, determine the baseline nociceptive threshold for each animal using the chosen assay (e.g., hot-plate latency, tail-flick latency).
-
-
Determination of Acute Antinociceptive ED50 (Day 0):
-
Administer increasing doses of this compound to different groups of animals.
-
Measure the antinociceptive response at the time of peak effect for each dose.
-
Calculate the ED50 (the dose that produces 50% of the maximal possible effect) from the dose-response curve. This serves as the non-tolerant baseline.
-
-
Chronic this compound Administration for Tolerance Induction (Days 1-10):
-
Based on literature, a 10-day chronic administration period is suggested to induce tolerance.[1]
-
Administer a fixed dose of this compound (e.g., a dose equivalent to the acute ED80-90) once or twice daily via a consistent route (e.g., intraperitoneal, subcutaneous, or intrathecal). A control group should receive vehicle injections on the same schedule.
-
Note: The optimal dose and administration route for tolerance induction may need to be determined empirically.
-
-
Assessment of Antinociceptive Tolerance (Day 11):
-
On the day after the final chronic dose, redetermine the antinociceptive ED50 of this compound in the chronically treated animals and the vehicle-treated control group.
-
Administer increasing doses of this compound and measure the antinociceptive response as done on Day 0.
-
A significant rightward shift in the ED50 value in the this compound-treated group compared to the vehicle-treated group indicates the development of tolerance.
-
Experimental Workflow Diagram:
In Vitro Protocol: Assessment of Opioid Receptor Desensitization via [³⁵S]GTPγS Binding Assay
This protocol outlines a method to assess the functional coupling of opioid receptors to G proteins in cell lines or primary cell cultures after chronic exposure to this compound. A decrease in this compound-stimulated [³⁵S]GTPγS binding in chronically treated cells compared to naive cells indicates receptor desensitization, a cellular correlate of tolerance.
Materials:
-
Cells expressing µ- and/or δ-opioid receptors (e.g., CHO or HEK293 cells stably expressing the receptors, or primary neuronal cultures)
-
This compound
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Non-radiolabeled GTPγS
-
Cell culture medium and supplements
-
Membrane preparation buffer
-
Assay buffer
-
Scintillation counter and vials
Procedure:
-
Cell Culture and Chronic this compound Treatment:
-
Culture the cells under standard conditions.
-
For the chronic treatment group, incubate the cells with a specific concentration of this compound (e.g., 1 µM) for a defined period (e.g., 24-48 hours). The control group should be incubated with vehicle.
-
-
Membrane Preparation:
-
After the chronic treatment, wash the cells with ice-cold PBS.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
[³⁵S]GTPγS Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (from control and chronically treated cells)
-
GDP (to ensure G proteins are in the inactive state)
-
Assay buffer
-
Varying concentrations of this compound (to generate a dose-response curve)
-
For non-specific binding control wells, add an excess of non-radiolabeled GTPγS.
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific [³⁵S]GTPγS binding as a function of this compound concentration for both control and chronically treated membranes.
-
Determine the EC50 and Emax values for this compound in both conditions. A rightward shift in the EC50 and/or a decrease in the Emax in the chronically treated group indicates receptor desensitization.
-
Logical Relationship Diagram:
References
Application Notes and Protocols: Biphalin in Corneal Wound Healing Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biphalin, a synthetic opioid peptide, in the study of corneal wound healing. The information is collated from recent in vitro research and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
Corneal injuries, whether from physical trauma or surgery, often lead to significant pain and can have lasting impacts on vision. The use of conventional analgesics like non-steroidal anti-inflammatory drugs (NSAIDs) and non-selective opioids is often limited due to their potential to impede the healing process. This compound, a synthetic enkephalin analog that acts as an agonist at both µ (mu) and δ (delta) opioid receptors, has emerged as a promising candidate for promoting corneal repair while also offering analgesic properties.[1][2] Research indicates that this compound can accelerate the closure of corneal epithelial wounds primarily by enhancing cell migration without significantly affecting proliferation.[3][4] This effect is believed to be mediated through opioid receptors present on human corneal epithelial cells (HCECs).[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on human corneal epithelial cells (HCECs).
Table 1: Cytotoxicity of this compound on HCECs (MTT Assay)
| Concentration (µM) | Incubation Time | Cytotoxic Effect | Reference |
| < 100 | Various | No significant toxicity observed | [3] |
| < 10 | 24 hours | No cytotoxic effects | [1] |
Table 2: Effect of this compound on In Vitro Corneal Wound Healing (Scratch Assay)
| Treatment | Concentration (µM) | Observation | p-value | Reference |
| This compound | 1 | Significant increase in wound closure | < 0.05 | [1][3] |
| This compound | 10 | No significant difference compared to control | - | [1][2] |
| This compound + Naloxone | 1 | Effect of this compound partially inhibited | - | [1] |
Table 3: Effect of this compound on HCEC Migration (Transwell Assay)
| Treatment | Concentration (µM) | Observation | p-value | Reference |
| This compound | 1 | Significant increase in cell migration (82.35 ± 42.96 migrated cells) | < 0.01 | [2][6] |
| Vehicle | - | Baseline migration (34.35 ± 7.08 migrated cells) | - | [6] |
| This compound + Naloxone | 1 | Partial inhibition of this compound-induced migration (52.75 ± 23.76 migrated cells) | - | [6] |
| This compound | 10 | No significant difference compared to control | - | [5] |
Table 4: Effect of this compound on HCEC Proliferation (Ki67 Assay)
| Treatment | Concentration (µM) | Observation | Reference |
| This compound | 1 | No significant difference compared to control | [1][3] |
| This compound | 10 | No significant difference compared to control | [1][3] |
Table 5: Opioid Receptor Gene Expression in HCECs (qRT-PCR)
| Gene | Receptor | Expression Status in HCECs | Reference |
| OPRM1 | µ (mu) | Present | [2][7] |
| OPRD1 | δ (delta) | Present | [2][7] |
| OPRK1 | κ (kappa) | Present | [2] |
Experimental Protocols
Cell Culture of Human Corneal Epithelial Cells (HCECs)
This protocol describes the standard method for culturing immortalized HCECs, which are a common model for in vitro corneal wound healing studies.
-
Cell Line: Immortalized human corneal epithelial cells (HCECs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[5]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach confluence, they are passaged using standard trypsinization procedures.
MTT Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of this compound on HCECs.
-
Cell Seeding: Plate HCECs in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).[3]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
In Vitro Scratch Assay
This assay models the process of wound closure by creating a "scratch" in a confluent cell monolayer.
-
Cell Seeding: Plate HCECs in a 24-well plate and grow to confluence.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with Phosphate Buffered Saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound (e.g., 1 µM and 10 µM), this compound plus Naloxone, or vehicle alone.[3]
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours) using an inverted microscope.
-
Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure is calculated as the percentage decrease in the wound area over time relative to the initial wound area.[3]
Transwell Migration Assay
This assay quantifies the migratory capacity of HCECs in response to this compound.
-
Cell Preparation: Culture HCECs to sub-confluence and then serum-starve them for several hours.
-
Assay Setup: Place cell culture inserts (e.g., with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Cell Seeding: Resuspend the serum-starved HCECs in a serum-free medium and seed them into the upper chamber of the inserts.
-
Treatment: Fill the lower chamber with a medium containing this compound (e.g., 1 µM and 10 µM) as a chemoattractant.[1] Include appropriate controls.
-
Incubation: Incubate the plate for a sufficient duration to allow for cell migration (e.g., 24 hours).
-
Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet or hematoxylin-eosin).[1]
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
Ki67 Proliferation Assay
This immunofluorescence-based assay is used to assess the effect of this compound on HCEC proliferation.
-
Cell Seeding and Treatment: Plate HCECs on coverslips in a 24-well plate and treat with this compound as described for other assays.[2]
-
Fixation and Permeabilization: After the treatment period, fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against Ki67, a nuclear protein associated with cell proliferation.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining: Counterstain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Determine the proliferation rate by calculating the percentage of Ki67-positive nuclei relative to the total number of DAPI-stained nuclei.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound in HCECs
This compound is known to act on both µ and δ opioid receptors.[1] The partial inhibition of its pro-migratory effects by the non-selective opioid antagonist Naloxone confirms the involvement of these receptors.[1][2] While the downstream signaling cascade is not fully elucidated, the ERK1/2 pathway has been implicated in the pro-migratory activity of some opioids.[6]
Caption: Proposed signaling pathway of this compound in corneal epithelial cells.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram illustrates a logical workflow for the in vitro assessment of this compound's effects on corneal wound healing.
Caption: A typical experimental workflow for in vitro studies of this compound.
Logical Relationship of this compound's Effects
This diagram shows the logical flow from this compound's receptor interaction to its ultimate effect on corneal wound healing.
Caption: Logical flow of this compound's effects on corneal epithelial cells.
References
Application Notes and Protocols: Experimental Design for Biphalin Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphalin is a potent synthetic opioid peptide with a unique dimeric structure, granting it high affinity for both mu (µ) and delta (δ) opioid receptors.[1] This dual agonism contributes to its remarkable analgesic properties, reported to be up to 1000 times more potent than morphine when administered intrathecally, while potentially offering a better safety profile with reduced side effects like physical dependence and respiratory depression.[1] However, the clinical translation of this compound is hindered by challenges common to peptide therapeutics, including poor metabolic stability and limited penetration across the blood-brain barrier (BBB).[2]
These application notes provide a comprehensive guide for the experimental design of novel drug delivery systems aimed at overcoming these limitations and harnessing the full therapeutic potential of this compound. The protocols outlined below cover the formulation of this compound-loaded nanoparticles and liposomes, and detailed methodologies for their in vitro and in vivo characterization, including assessments of drug release, cellular activity, analgesic efficacy, and biodistribution.
Formulation of this compound Drug Delivery Systems
The development of a stable and effective delivery system is paramount for the successful administration of this compound. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes are two promising platforms for peptide delivery due to their biocompatibility, biodegradability, and ability to protect the encapsulated drug from degradation.
Protocol: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a double emulsion solvent evaporation method, suitable for encapsulating hydrophilic peptides like this compound.
Materials:
-
This compound
-
Poly(D,L-lactide-co-glycolide) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Equipment:
-
Sonicator (probe or bath)
-
Homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Primary Emulsion (W/O):
-
Dissolve a specific amount of this compound in a small volume of deionized water (aqueous phase).
-
Dissolve a known amount of PLGA in DCM (organic phase).
-
Add the aqueous this compound solution to the organic PLGA solution.
-
Emulsify the mixture by sonication on an ice bath to form a water-in-oil (W/O) emulsion.
-
-
Secondary Emulsion (W/O/W):
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Add the primary emulsion to the PVA solution under constant stirring or homogenization to form a water-in-oil-in-water (W/O/W) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this process.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and unencapsulated this compound.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze-dry the suspension to obtain a powdered form of this compound-loaded PLGA nanoparticles, which can be stored for long-term use.
-
Protocol: Preparation of this compound-Loaded Liposomes
This protocol outlines the thin-film hydration method for encapsulating this compound into liposomes.
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS, pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids and cholesterol in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound in PBS by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Subject the MLV suspension to bath sonication to reduce the size of the vesicles.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times to produce unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
In Vitro Characterization of this compound Delivery Systems
Thorough in vitro characterization is crucial to ensure the quality and predict the in vivo performance of the formulated this compound delivery systems.
Physicochemical Characterization
Table 1: Physicochemical Characterization of this compound Delivery Systems
| Parameter | Method | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Determines the average size and size distribution of the delivery system. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge, which influences stability and cellular uptake. |
| Morphology | Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualizes the shape and surface characteristics of the nanoparticles/liposomes. |
| Encapsulation Efficiency (%) | Quantification of unencapsulated drug | Determines the percentage of this compound successfully loaded into the delivery system. |
| Drug Loading (%) | Quantification of encapsulated drug | Determines the weight percentage of this compound in the delivery system. |
Protocol: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the release kinetics of this compound from the delivery system.
Materials:
-
This compound-loaded nanoparticles or liposomes
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Place a known amount of the this compound-loaded formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of PBS (release medium) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of this compound released over time.
Protocol: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of the this compound formulation on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound-loaded and empty (placebo) delivery systems
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound formulation, placebo delivery system, and free this compound for a specified duration (e.g., 24, 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
In Vivo Evaluation of this compound Delivery Systems
Animal models are essential for evaluating the analgesic efficacy, pharmacokinetics, and biodistribution of this compound delivery systems.
Analgesic Efficacy Studies
Table 2: In Vivo Analgesic Activity of this compound
| Pain Model | Animal Model | Test | Route of Admin. | ED₅₀ (nmol/kg) [95% CI] or %MPE | Reference |
| Acute Pain | Mouse | Hot Plate | i.p. | A₅₀: 5.7 (3.7–8.7) µmol/kg | [1] |
| Mouse | Tail Flick | s.c. | 7.88 (6.33–9.81) | [1] | |
| Mouse | Tail Pinch | s.c. | 5.58 (4.80–6.48) | [1] | |
| Neuropathic Pain | Rat (CCI) | von Frey | i.t. | Attenuated tactile hypersensitivity | [3] |
| Inflammatory Pain | Mouse | Formalin Test (late phase) | s.c. | Reduced pain behavior | [1] |
%MPE: Maximal Possible Effect; A₅₀: Dose producing 50% antinociceptive effect
-
Administer the this compound formulation, placebo, and a positive control (e.g., morphine) to different groups of mice.
-
At specific time points after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Under anesthesia, expose the sciatic nerve of one hind limb of a rat.
-
Allow the animals to recover for several days to develop neuropathic pain symptoms.
-
Assess mechanical allodynia using von Frey filaments by applying filaments of increasing force to the plantar surface of the hind paw and determining the paw withdrawal threshold.
-
Administer the this compound formulation and assess its effect on the paw withdrawal threshold at different time points.
Pharmacokinetics and Biodistribution
Table 3: Pharmacokinetic Parameters of this compound (Illustrative)
| Parameter | This compound (Free) | This compound Delivery System |
| Half-life (t½) (h) | Data to be determined | Data to be determined |
| Clearance (CL) (L/h/kg) | Data to be determined | Data to be determined |
| Volume of Distribution (Vd) (L/kg) | Data to be determined | Data to be determined |
| Brain Uptake (%ID/g) | ~0.05% (i.p.)[1] | Data to be determined |
%ID/g: Percentage of injected dose per gram of tissue
-
Radiolabel this compound or incorporate a fluorescent tag into the delivery system.
-
Administer the labeled this compound formulation intravenously to rodents.
-
At various time points, euthanize the animals and collect major organs (brain, liver, spleen, kidneys, heart, lungs) and blood.
-
Weigh the tissues and measure the radioactivity or fluorescence in each organ.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Key Pathways and Workflows
This compound Signaling Pathway
This compound exerts its analgesic effects by activating both µ and δ opioid receptors, which are G-protein coupled receptors. This dual activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release.
Caption: this compound's dual agonism of µ and δ opioid receptors.
Experimental Workflow for this compound Delivery System Evaluation
The following diagram illustrates the logical progression of experiments for the development and evaluation of a this compound drug delivery system.
Caption: Workflow for this compound drug delivery system evaluation.
Conclusion
The experimental designs and protocols provided in these application notes offer a robust framework for the development and preclinical evaluation of this compound drug delivery systems. By systematically characterizing the physicochemical properties, in vitro performance, and in vivo efficacy of these formulations, researchers can generate the necessary data to advance the development of novel and effective this compound-based therapeutics for pain management. The use of standardized protocols and comprehensive data analysis will be critical for the successful translation of these promising drug delivery systems from the laboratory to the clinic.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Solution-Phase Synthesis of Biphalin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Biphalin solution-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is solution-phase synthesis the preferred method for this compound?
A1: The unique dimeric structure of this compound, where two tetrapeptide fragments (Tyr-D-Ala-Gly-Phe) are joined by a hydrazide bridge, makes solid-phase peptide synthesis (SPPS) impractical.[1][2][3] Solution-phase synthesis allows for the controlled synthesis of the tetrapeptide hydrazide precursor and the subsequent fragment condensation to form the final octapeptide.[3]
Q2: What is the general strategy for the solution-phase synthesis of this compound?
A2: The synthesis of this compound is typically achieved through a fragment condensation strategy.[1] This involves two main stages:
-
Synthesis of the Tetrapeptide Hydrazide Precursor: A protected tetrapeptide, Boc-Tyr-D-Ala-Gly-Phe-OH, is synthesized stepwise and then converted to its corresponding hydrazide, Boc-Tyr-D-Ala-Gly-Phe-NHNH₂.
-
Fragment Condensation: Two molecules of the deprotected tetrapeptide hydrazide are coupled to form the symmetrical octapeptide, this compound.
Q3: What are the most common side reactions that can lower the yield of this compound synthesis?
A3: Common side reactions in peptide synthesis that can affect the yield and purity of this compound include:
-
Racemization: The chiral integrity of the amino acids can be compromised during activation and coupling steps, leading to diastereomeric impurities.
-
Incomplete Coupling: Failure to drive the coupling reactions to completion results in deletion sequences, which are difficult to separate from the desired product.
-
Side-Chain Reactions: Inadequate protection of reactive side chains, particularly the hydroxyl group of Tyrosine, can lead to unwanted modifications.
-
Aggregation: The growing peptide chain can aggregate, reducing the accessibility of the reactive termini and hindering further reactions.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially with sequences containing Proline or Glycine, leading to chain termination.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Tetrapeptide Hydrazide Precursor | Incomplete coupling of individual amino acids. | - Use a more efficient coupling reagent (e.g., HATU, HBTU).- Increase the excess of acylating species.- Monitor the reaction for completion using a suitable method (e.g., TLC, HPLC). |
| Side reactions during coupling or deprotection. | - For coupling, add an auxiliary nucleophile like HOBt or HOAt to suppress racemization.- Ensure complete removal of the Boc protecting group before the next coupling step. | |
| Low Yield in the Final Fragment Condensation Step | Inefficient coupling of the two tetrapeptide hydrazide fragments. | - Choose a coupling reagent known to be effective for fragment condensation (e.g., DCC/HOBt, PyBOP).- Optimize reaction conditions such as temperature, solvent, and reaction time. Lowering the temperature can sometimes reduce side reactions. |
| Racemization at the C-terminal Phe residue of the activated fragment. | - Use a coupling method known to minimize racemization, such as the azide (B81097) method or the use of additives like HOBt. | |
| Poor solubility of the peptide fragments. | - Perform the reaction in a solvent known to solubilize peptides, such as DMF or NMP.- The reaction can be performed at a slightly elevated temperature to improve solubility, but this must be balanced against the risk of increased side reactions. | |
| Presence of Impurities in the Final Product | Incomplete reactions or side reactions. | - Purify the intermediate tetrapeptide hydrazide before the final condensation step.- Optimize the final purification of this compound using techniques like reversed-phase HPLC. |
| Oxidation of Tyrosine residues. | - Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.- Use scavengers during the final deprotection and cleavage steps. |
Data Presentation: Comparison of Coupling Reagents for Fragment Condensation
| Coupling Reagent | Activation Time | Relative Cost | Key Considerations |
| DCC/HOBt | Slower | Low | - Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered off.- Low cost makes it suitable for large-scale synthesis.[4] |
| HBTU/DIEA | Fast | Medium | - High coupling efficiency.- Byproducts are soluble, simplifying workup. |
| PyBOP | Fast | High | - Known for its high efficiency and low racemization potential.- The byproduct, HMPA, is a potential carcinogen, requiring careful handling. |
| HATU/DIEA | Very Fast | High | - Generally considered one of the most efficient coupling reagents, especially for hindered couplings.- Can lead to guanidinylation of the free amine if not used correctly. |
Experimental Protocols
The following are generalized protocols for the solution-phase synthesis of this compound. Researchers should optimize these procedures for their specific laboratory conditions.
Synthesis of Boc-Tyr-D-Ala-Gly-Phe-NHNH₂ (Tetrapeptide Hydrazide)
This protocol outlines the stepwise elongation of the peptide chain followed by hydrazinolysis.
-
Synthesis of Boc-Gly-Phe-OMe:
-
Couple Boc-Gly-OH to H-Phe-OMe using a standard coupling procedure (e.g., DCC/HOBt in DMF).
-
Monitor the reaction for completion and purify the product.
-
-
Stepwise Elongation:
-
Remove the Boc group from Boc-Gly-Phe-OMe using an appropriate acid (e.g., TFA in DCM).
-
Neutralize the resulting amine salt.
-
Couple the next amino acid (Boc-D-Ala-OH) to the dipeptide.
-
Repeat the deprotection, neutralization, and coupling cycle for Boc-Tyr(Bzl)-OH. The Tyrosine side chain should be protected (e.g., with a benzyl (B1604629) group).
-
-
Hydrazinolysis:
-
Dissolve the protected tetrapeptide methyl ester (Boc-Tyr(Bzl)-D-Ala-Gly-Phe-OMe) in a suitable solvent (e.g., methanol).
-
Add an excess of hydrazine (B178648) hydrate (B1144303) and stir at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Precipitate the product by adding water, then filter and dry to obtain Boc-Tyr(Bzl)-D-Ala-Gly-Phe-NHNH₂.
-
Fragment Condensation to Form this compound
-
Deprotection of the Tetrapeptide Hydrazide:
-
Remove the Boc protecting group from one equivalent of the tetrapeptide hydrazide using TFA in DCM.
-
Neutralize the resulting amine salt to obtain H-Tyr(Bzl)-D-Ala-Gly-Phe-NHNH₂.
-
-
Activation and Coupling:
-
Dissolve one equivalent of the Boc-protected tetrapeptide hydrazide (the carboxylic acid component) and one equivalent of the deprotected tetrapeptide hydrazide (the amine component) in DMF.
-
Add the chosen coupling reagent and any necessary additives (e.g., DCC/HOBt).
-
Stir the reaction at room temperature or a reduced temperature to minimize racemization.
-
Monitor the progress of the reaction by HPLC.
-
-
Final Deprotection and Purification:
-
Once the coupling is complete, remove the side-chain protecting group from the Tyrosine residues (e.g., by catalytic hydrogenation if a benzyl group was used).
-
Purify the crude this compound using preparative reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic Biphalin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic Biphalin.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of synthetic this compound?
A1: The primary challenges in purifying synthetic this compound stem from its hydrophobic nature and the inherent complexities of its solution-phase synthesis. Key issues include:
-
Peptide Aggregation: this compound's hydrophobicity makes it prone to aggregation, which can lead to poor peak shape, low recovery, and even column clogging during HPLC.[1][2][3]
-
Poor Solubility: The peptide can be difficult to dissolve in standard aqueous buffers used for reversed-phase HPLC (RP-HPLC), complicating sample preparation and injection.[2][3]
-
Synthesis-Related Impurities: The solution-phase synthesis of this octapeptide can generate various impurities, such as deletion sequences, truncated peptides, and incompletely deprotected products, which may co-elute with the target peptide.[4]
-
Oxidation: While this compound does not contain methionine or cysteine, certain synthesis or storage conditions could potentially lead to oxidative modifications of the tyrosine residues.
-
Broad or Tailing Peaks in HPLC: This is often a symptom of the issues mentioned above, particularly aggregation or secondary interactions with the HPLC column material.[1][5]
Q2: What purity level is typically expected for synthetic this compound, and how is it assessed?
A2: For research applications, a purity of >95% is generally required, while therapeutic applications demand even higher purity. Purity is most commonly determined by RP-HPLC with UV detection (typically at 210-220 nm), and the identity of the main peak is confirmed by mass spectrometry.[4][6]
Q3: My lyophilized this compound powder is difficult to dissolve. What is the recommended procedure for solubilization before HPLC?
A3: Due to its hydrophobicity, a stepwise dissolution protocol is recommended.[7] Avoid dissolving the entire sample until a suitable solvent system is found on a small scale.
-
Start by wetting the peptide with a minimal amount of a strong organic solvent like acetonitrile (B52724) (ACN), n-propanol, or dimethyl sulfoxide (B87167) (DMSO).[7]
-
Slowly add the aqueous component of your initial mobile phase (e.g., water with 0.1% trifluoroacetic acid - TFA) dropwise while vortexing until the peptide fully dissolves.
-
If solubility is still an issue, sonication can help break up particles. For very stubborn peptides, dissolving in 100% TFA, drying with nitrogen, and then immediately dissolving in the loading solution can prevent re-aggregation.[8]
Q4: What are the best practices for storing purified, lyophilized this compound?
A4: For long-term stability, store lyophilized this compound at -20°C or colder, protected from light and moisture. Before opening a vial, allow it to equilibrate to room temperature to prevent moisture condensation on the cold peptide powder.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC
| Possible Cause | Suggested Solution |
| Peptide Aggregation | The hydrophobic nature of this compound can cause it to aggregate on the column.[1] Solution: Reduce the amount of peptide loaded onto the column.[1] Consider adding a small amount of an organic solvent like acetonitrile or isopropanol (B130326) to your sample diluent.[1][9] Running the purification at a slightly elevated temperature (e.g., 30-40°C) may also help disrupt aggregates. |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on silica-based C18 columns can interact with the peptide, causing peak tailing.[5] Solution: Ensure the mobile phase is sufficiently acidic. A concentration of 0.1% TFA is standard for protonating silanols and providing good ion-pairing for sharp peaks.[2][5] |
| Column Overload | Injecting too much peptide for the column's capacity will result in peak distortion.[1] Solution: Decrease the injection volume or the concentration of your sample. |
| Inappropriate Mobile Phase | The mobile phase may not be strong enough to elute the hydrophobic this compound in a sharp band. Solution: Consider using a stronger organic modifier than acetonitrile, such as n-propanol or isopropanol, or a blend of these with acetonitrile.[9] |
Problem 2: Low Yield or Poor Recovery of this compound
| Possible Cause | Suggested Solution |
| Peptide Precipitation | The peptide may be precipitating upon injection into the aqueous mobile phase or in the collection tubes due to high concentration.[1] Solution: Ensure the sample is fully dissolved before injection. Collect fractions into tubes containing a small amount of a solubilizing agent like acetic acid or acetonitrile.[1] Pool fractions promptly and proceed to lyophilization. |
| Irreversible Adsorption to Column | Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase.[3] Solution: Check for "ghost peaks" in a blank run following your sample injection; this indicates carryover.[9] A stronger organic modifier (e.g., n-propanol) may be needed to fully elute the peptide.[9] Ensure the column is properly cleaned and regenerated between runs. |
| Aggregation Leading to Filtration Loss | If the peptide aggregates in the solution before injection, it may be lost during the pre-injection filtration step. Solution: Solubilize the peptide immediately before filtration and injection. Use a filter with low protein binding. If aggregation is severe, consider forgoing filtration if the solution is visibly clear, though this carries a risk of clogging the column. |
Experimental Protocols
Protocol: Preparative RP-HPLC Purification of Synthetic this compound
This protocol is a general guideline and should be optimized for your specific crude this compound sample and HPLC system.
-
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector.
-
Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
Sample Solvent: A minimal amount of DMSO or a mixture of Mobile Phase A and B.
-
0.22 µm syringe filters.
-
Lyophilizer.
-
-
Sample Preparation:
-
On a small analytical scale first, determine the solubility of your crude this compound.
-
Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., DMSO, or for direct injection, a mixture like 50:50 ACN:Water with 0.1% TFA).
-
Filter the dissolved sample through a 0.22 µm syringe filter immediately before injection to remove any particulates.
-
-
Methodology:
-
Column Equilibration: Equilibrate the preparative C18 column with your starting mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Initial Scouting Run (Analytical Scale): It is highly recommended to perform a fast, broad gradient run on an analytical C18 column first (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of this compound and its major impurities.
-
Preparative Gradient Elution: Based on the scouting run, design a focused, shallower gradient for the preparative run to maximize resolution. An example is provided in the table below.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks. It is advisable to collect the entire peak in multiple smaller fractions to isolate the purest sections.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity specification (e.g., >95%). Freeze the pooled solution (snap-freezing in liquid nitrogen is recommended) and lyophilize until a dry, fluffy powder is obtained.[10]
-
Example Preparative HPLC Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 20.0 | 80 | 20 |
| 5.0 | 20.0 | 80 | 20 |
| 35.0 | 20.0 | 50 | 50 |
| 40.0 | 20.0 | 5 | 95 |
| 45.0 | 20.0 | 5 | 95 |
| 46.0 | 20.0 | 80 | 20 |
| 55.0 | 20.0 | 80 | 20 |
Note: This gradient is illustrative. The actual gradient should be optimized based on the analytical scouting run.
Visualizations
Caption: General Workflow for this compound Purification.
Caption: Troubleshooting Logic for Poor HPLC Peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. bachem.com [bachem.com]
- 5. agilent.com [agilent.com]
- 6. Characterization and analysis of this compound: an opioid peptide with a palindromic sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. seaviewsci.com [seaviewsci.com]
- 8. researchgate.net [researchgate.net]
- 9. nestgrp.com [nestgrp.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: Enhancing the Metabolic Stability of Biphalin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of Biphalin analog metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of metabolic degradation for this compound and its analogs?
This compound, like other peptides, is susceptible to enzymatic degradation in vivo. The primary degradation pathways involve cleavage by peptidases present in plasma and tissues. Key vulnerabilities include the peptide bonds in the backbone and the hydrazide bridge. The specific cleavage sites can be identified through metabolite identification studies using techniques like LC-MS/MS.
Q2: What are the most common strategies to improve the metabolic stability of this compound analogs?
Several strategies have proven effective in enhancing the metabolic stability of this compound analogs:
-
Cyclization: Introducing cyclic constraints can protect the peptide backbone from enzymatic attack.[1] This can be achieved by:
-
Amino Acid Substitution:
-
Incorporating non-proteinogenic amino acids, such as homo-β3 amino acids, can hinder recognition by proteases.[4]
-
The use of D-amino acids, already present in this compound at the 2 and 2' positions (D-Ala), is a well-established method to increase resistance to degradation.[5]
-
Modifying key residues, for instance, replacing Phe with p-fluoro-L-phenylalanine, has also shown promise.
-
-
Backbone and Linker Modifications:
-
Altering the central hydrazine (B178648) bridge to more stable linkers like 1,2-phenylenediamine or piperazine (B1678402) can improve stability.[6]
-
-
Terminal Modifications:
-
Glycosylation can enhance metabolic stability and may also improve CNS penetration.[2]
-
Q3: How do I choose the right analytical method to assess metabolic stability?
The choice of analytical method depends on the stage of your research:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the disappearance of the parent peptide over time in in vitro stability assays.[7][8] It is suitable for routine stability screening.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a more sensitive and specific technique essential for both quantifying the parent peptide and identifying its metabolites.[6][9][10] It is the gold standard for detailed metabolic profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of metabolites, especially when combined with MS data.
Troubleshooting Guides
In Vitro Plasma Stability Assay
Issue 1: High variability in peptide stability results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Plasma Source/Handling | Use plasma from the same source and lot for comparative studies. Avoid repeated freeze-thaw cycles of plasma, as this can affect enzymatic activity. Freshly prepared plasma may yield different results than frozen plasma.[11] |
| Choice of Anticoagulant | The anticoagulant used during plasma collection can impact enzyme activity. EDTA, for instance, can inhibit certain metalloproteases.[11] For consistency, use the same anticoagulant (e.g., sodium heparin) across all experiments being compared. |
| Precipitation Method | The method used to precipitate plasma proteins and stop the enzymatic reaction is critical. Strong acids can cause peptide loss.[1][3] Use of organic solvents like acetonitrile (B52724) or ethanol (B145695) mixtures is often a better choice.[1][3] |
Issue 2: Poor recovery of the peptide from the plasma matrix.
| Potential Cause | Troubleshooting Step |
| Non-Specific Binding | Peptides can adsorb to plasticware. Use low-binding microcentrifuge tubes and pipette tips. |
| Inefficient Protein Precipitation | Optimize the volume and type of precipitation agent. Ensure thorough mixing and adequate incubation time on ice to maximize protein removal. |
| Peptide Instability in Quenching Solution | Ensure the quenching solution's pH and composition do not degrade the peptide. |
Metabolite Identification
Issue 3: Difficulty in identifying and sequencing peptide metabolites using LC-MS/MS.
| Potential Cause | Troubleshooting Step |
| Low Abundance of Metabolites | Concentrate the sample after the incubation period. Use a highly sensitive mass spectrometer and optimize ionization parameters. |
| Complex Fragmentation Patterns | For cyclic peptides or those with unnatural amino acids, automated sequencing software may fail. Manual interpretation of the MS/MS spectra is often necessary.[12] Utilize software that can handle non-standard amino acids and structures.[6] |
| Interference from Matrix Components | Optimize the HPLC gradient to achieve better separation of the peptide and its metabolites from plasma components.[13] |
Data Presentation: Metabolic Stability of this compound and its Analogs
| Analog | Modification | Half-life (t½) in Human Plasma (min) | Key Findings |
| This compound | - | 33 ± 2 | Serves as the baseline for comparison.[14] |
| Analog 6a | Cyclic, o-xylene (B151617) bridge | 87 ± 7 | Cyclization significantly improves plasma stability.[14] |
| MACE2 | Cyclic analog | >95% remaining after 60 min | High stability in human plasma.[15][16] |
| AM94 | Linear analog | >98% remaining after 60 min | High stability in human plasma.[15][16] |
| Analog with hβ3-Phe | Substitution with homo-β3-Phe | Increased stability (quantitative data not specified) | Demonstrates the utility of non-proteinogenic amino acids.[4] |
Experimental Protocols
Protocol 1: In Vitro Human Plasma Stability Assay
-
Preparation:
-
Prepare a stock solution of the this compound analog (e.g., 1 mg/mL in a suitable solvent like DMSO).
-
Thaw a fresh aliquot of human plasma (with a specified anticoagulant, e.g., sodium heparin) and pre-warm to 37°C in a water bath.
-
-
Incubation:
-
Spike the pre-warmed plasma with the peptide stock solution to a final concentration (e.g., 10 µM).
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a cold quenching solution (e.g., 100 µL of acetonitrile with an internal standard) to stop enzymatic activity and precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated RP-HPLC or LC-MS/MS method to quantify the remaining parent peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample. The half-life (t½) can be determined by plotting the natural log of the remaining peptide concentration against time.
-
Protocol 2: In Vitro Microsomal Stability Assay
-
Preparation:
-
Prepare a stock solution of the this compound analog.
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, mix the microsomes, buffer (e.g., potassium phosphate, pH 7.4), and the test peptide. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the plasma stability assay (centrifugation and supernatant collection).
-
Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolite Identification in Peptide Drugs and Its Challenges - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. sciex.com [sciex.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. renyi.hu [renyi.hu]
- 9. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ins and Outs of LC-MS | The Scientist [the-scientist.com]
- 11. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. De novo peptide sequencing via manual interpretation of MS/MS spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ricerca.unich.it [ricerca.unich.it]
Technical Support Center: Enhancing Biphalin's Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing Biphalin's penetration across the blood-brain barrier (BBB).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the central nervous system (CNS) challenging?
A1: this compound is a potent synthetic opioid peptide agonist with a dimeric structure, composed of two enkephalin-like fragments linked by a hydrazine (B178648) bridge.[1][2] It shows high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, making it a promising candidate for pain management and neuroprotection.[2][3][4] The primary challenge in its delivery to the CNS is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most molecules, especially peptides, from the bloodstream into the brain.[5][6] this compound's physicochemical properties, like those of many peptides, are not optimal for passive diffusion across the BBB, limiting its clinical application for centrally mediated conditions.[5]
Q2: What are the principal strategies for enhancing this compound's BBB penetration?
A2: Strategies to enhance CNS delivery for peptides like this compound can be broadly categorized into several approaches:
-
Chemical Modification: Altering this compound's structure to create more lipophilic analogs or prodrugs that can more easily diffuse across the BBB.[7][8][9]
-
Nanoparticle-Based Delivery: Encapsulating this compound in carriers like liposomes or polymeric nanoparticles to protect it from degradation and facilitate transport across the BBB.[6][10][11] These carriers can also be surface-modified with ligands for targeted delivery.[7]
-
BBB Disruption: Using physical methods, such as focused ultrasound (FUS) in combination with microbubbles, to transiently and locally open the tight junctions of the BBB.[9][12][13]
-
BBB Bypassing: Administering this compound via alternative routes, such as intranasal delivery, which utilizes the direct anatomical connection between the nasal cavity and the brain through the olfactory and trigeminal nerves.[14][15][16][17]
-
Harnessing Endogenous Transporters: Modifying this compound to be recognized by specific transporters present on the BBB, such as those for large neutral amino acids (LNAA) or organic anion-transporting polypeptides (OATPs), to facilitate its entry into the brain.[2][18][19]
Q3: Are there any known endogenous transport mechanisms for this compound at the BBB?
A3: Yes, research suggests that this compound's transport across the BBB is not solely dependent on passive diffusion. Studies have confirmed the involvement of a large neutral amino acid (LNAA) carrier in its transportation.[2] Furthermore, the organic anion transporting polypeptide 1 (OATP1) has been identified as playing a role in the transport mechanism of this compound across the BBB, particularly under ischemic stroke conditions.[2][18] This suggests that strategies aimed at leveraging these transporters could be a viable approach to enhance its brain uptake.
Q4: How does intranasal administration bypass the BBB for this compound delivery?
A4: Intranasal delivery provides a non-invasive method to bypass the BBB by exploiting the unique neural connections between the nasal mucosa and the brain.[14][16] When a drug like this compound is administered intranasally, it can be transported directly to the CNS along the olfactory and trigeminal nerve pathways.[17] This route avoids the need for the drug to cross the BBB from the systemic circulation, allowing for rapid delivery to the brain, reducing systemic side effects, and protecting the peptide from rapid degradation in the blood.[15][20]
Section 2: Troubleshooting Guides
Issue 1: Low permeability of a new this compound analog in an in vitro BBB model (e.g., Transwell assay with endothelial cells).
| Potential Cause | Troubleshooting Step | Rationale |
| Efflux Pump Activity | Co-administer the this compound analog with known inhibitors of P-glycoprotein (P-gp) or other ABC transporters (e.g., elacridar, probenecid).[21][22] | Brain endothelial cells express high levels of efflux transporters that actively pump substrates back into the "blood" side of the model.[22] Inhibition of these pumps can reveal if the analog is a substrate and unmask its true permeability.[23] |
| Metabolic Instability | Analyze the media from both the apical and basolateral chambers using LC-MS/MS to quantify the intact analog and identify potential metabolites. | The endothelial cells of the BBB contain enzymes that can degrade peptides. Determining the stability of the analog in the model is crucial.[5] |
| Poor Lipophilicity | Re-evaluate the chemical modification. If the goal was to increase passive diffusion, ensure the logP value is within the optimal range (typically 1.5-2.5 for good CNS permeability).[7] | While increased lipophilicity can enhance diffusion, it can also make the compound a better substrate for efflux pumps. A balance is required.[9][24] |
| Incorrect Transport Pathway Targeted | If the analog was designed to target a specific transporter (e.g., LAT1), confirm the expression and functionality of that transporter in your cell model using a known substrate. | The expression levels of transporters can vary significantly between different in vitro models and may not accurately reflect the in vivo situation.[19] |
Issue 2: A this compound-loaded nanoparticle formulation shows good stability and drug loading but has poor brain uptake in vivo.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Clearance by the Reticuloendothelial System (RES) | Modify the nanoparticle surface with polyethylene (B3416737) glycol (PEG), a process known as PEGylation.[25] | PEGylation creates a hydrophilic stealth layer that reduces opsonization (binding of plasma proteins) and subsequent uptake by the liver and spleen, thereby prolonging circulation time.[25] |
| Lack of Specific Targeting | Conjugate the nanoparticle surface with ligands that bind to receptors on the BBB, such as the transferrin receptor (TfR) or insulin (B600854) receptor.[7][26] | Targeting these receptors can trigger receptor-mediated transcytosis (RMT), an active transport mechanism that shuttles the nanoparticles across the endothelial cells.[27][28] |
| Incorrect Nanoparticle Size or Charge | Re-optimize the formulation to achieve a particle size ideally under 200 nm, and preferably under 100 nm.[26][29] Evaluate the effect of surface charge (e.g., cationic liposomes for adsorptive-mediated transcytosis).[10][30] | Particle size is a critical factor for BBB penetration.[29] Cationic surfaces can interact with negatively charged domains on the cell membrane, inducing adsorptive-mediated transcytosis, but can also lead to higher toxicity.[10] |
| Premature Drug Leakage | Perform a drug release study in the presence of plasma/serum to assess the formulation's stability in a biological environment. | The nanoparticle must retain its this compound cargo while in circulation to deliver a sufficient payload to the brain. Instability in plasma can lead to premature release of the drug. |
Section 3: Key Strategies & Experimental Protocols
Strategy 1: Receptor-Mediated Transcytosis using Targeted Liposomes
This strategy involves encapsulating this compound within liposomes whose surfaces are decorated with ligands (e.g., an antibody against the transferrin receptor like OX26, or the T7 peptide) that bind to receptors on brain capillary endothelial cells, thereby "tricking" the brain into actively transporting the drug across the BBB.[7][25]
Quantitative Data: Characteristics of Brain-Targeting Liposomes
| Parameter | Typical Value | Rationale / Significance |
| Mean Particle Size | 90 - 120 nm | Sizes under 200 nm are generally required for effective BBB targeting.[29] |
| Polydispersity Index (PDI) | < 0.2 | A low PDI indicates a uniform and monodisperse population of liposomes, which is critical for reproducible results.[29] |
| Zeta Potential | -20 to -30 mV (for non-cationic) | A slightly negative charge helps prevent aggregation and reduces non-specific uptake by cells.[29] |
| Encapsulation Efficiency | > 50% (variable) | Represents the percentage of this compound successfully loaded into the liposomes; higher is more efficient. |
Experimental Protocol: Preparation of T7 Peptide-Conjugated Liposomes for this compound Delivery
This protocol is adapted from methodologies described for preparing peptide-conjugated liposomes.[25][29]
-
Lipid Film Hydration:
-
Dissolve phospholipids (B1166683) (e.g., HSPC), cholesterol, and a functionalized lipid for peptide conjugation (e.g., DSPE-PEG-Maleimide) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.
-
Hydrate the lipid film with a buffered solution (e.g., PBS, pH 7.4) containing this compound by vortexing or sonication. This forms multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
Subject the MLV suspension to repeated extrusion through polycarbonate membranes with defined pore sizes (e.g., starting with 400 nm, then 200 nm, and finally 100 nm) using a mini-extruder. This process creates small unilamellar vesicles (SUVs) with a uniform size distribution.
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Peptide Conjugation:
-
Synthesize or procure T7 peptide (sequence: HAIYPRH) with a terminal cysteine residue.
-
Incubate the purified liposomes (containing the maleimide-functionalized lipid) with the cysteine-terminated T7 peptide in a buffered solution (pH 6.5-7.5) for several hours at room temperature with gentle stirring. The maleimide (B117702) group will react with the thiol group of the cysteine to form a stable covalent bond.
-
Remove any unconjugated peptide via dialysis.
-
-
Characterization:
-
Measure the final particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a suitable method (e.g., HPLC after lysing the liposomes with a detergent) to determine encapsulation efficiency.
-
Confirm successful peptide conjugation using appropriate analytical techniques.
-
References
- 1. Synthesis and biological evaluation of new this compound analogues with non-hydrazine linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective potential of this compound, multireceptor opioid peptide, against excitotoxic injury in hippocampal organotypic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 7. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming blood-brain barrier transport: Advances in nanoparticle-based drug delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Intranasal delivery bypasses the blood-brain barrier to target therapeutic agents to the central nervous system and treat neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intranasal delivery bypasses the blood-brain barrier to target therapeutic agents to the central nervous system and treat neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Research progress in brain-targeted nasal drug delivery [frontiersin.org]
- 18. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 19. mdpi.com [mdpi.com]
- 20. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Blood-Brain Barrier Active Efflux Transporters: ATP-Binding Cassette Gene Family - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DDEL-16. UNDERSTANDING OPTIMAL CONVECTION-ENHANCED DELIVERY PHYSICO-CHEMICAL INFUSION PARAMETERS: THE ROLE OF BBB EFFLUX PUMPS IN DRUG DISTRIBUTION AND CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeted Nanoparticles for Drug Delivery Across the Blood–Brain Barrier in Early and Late Stages of Alzheimer's Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. egrove.olemiss.edu [egrove.olemiss.edu]
- 30. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Biphalin Antinociception Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Biphalin antinociception experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing variable or weak antinociceptive effects of this compound in my experiments?
A1: Inconsistent analgesic effects of this compound can stem from several factors related to its administration, stability, and unique pharmacological properties. Here are some potential causes and troubleshooting steps:
-
Route of Administration: this compound's potency is highly dependent on the route of administration.[1] Intracerebroventricular (i.c.v.) and intrathecal (i.t.) administrations result in significantly higher potency compared to intravenous (i.v.) or subcutaneous (s.c.) injections.[1][2][3] For instance, this compound is reportedly 7000-fold more potent than morphine when administered i.c.v., but they are equipotent after intraperitoneal (i.p.) administration.[4]
-
Troubleshooting:
-
Ensure the chosen administration route is appropriate for your experimental question. For assessing central antinociceptive effects, i.c.v. or i.t. routes are preferred.
-
Verify the accuracy of the injection site, especially for i.t. catheter placement. Incorrect placement can lead to a lack of analgesic effect.[1] High doses of intrathecal this compound that do not produce analgesia or cause transient muscle rigidity may indicate incorrect catheter placement.[1]
-
-
-
Enzymatic Degradation: As a peptide, this compound is susceptible to enzymatic degradation, which can reduce its bioavailability and efficacy, particularly after systemic administration.[2][5][6]
-
Troubleshooting:
-
Handle the peptide with care, avoiding repeated freeze-thaw cycles.
-
Prepare solutions fresh before each experiment.
-
Consider the use of protease inhibitors in your formulation, if appropriate for your experimental design.
-
-
-
Blood-Brain Barrier (BBB) Penetration: While this compound can cross the BBB, its penetration is limited after systemic administration.[2][5][7] This can lead to lower than expected efficacy when targeting central opioid receptors. Studies have shown that only a small fraction of peripherally administered this compound reaches the brain.[8][9]
-
Troubleshooting:
-
For systemic administration, ensure the dose is optimized to account for limited BBB penetration.
-
If targeting central mechanisms, consider direct central administration (i.c.v. or i.t.).
-
-
Q2: I'm seeing unexpected side effects like muscle rigidity at high doses. Is this normal?
A2: Yes, transient muscle rigidity has been observed with high doses of this compound, particularly after intrathecal administration (e.g., 20 nmol in rats).[1][2] This effect is typically temporary, lasting for a few hours, after which normal muscle tone returns, while the antinociceptive effect persists.[1][2]
-
Troubleshooting:
-
If muscle rigidity interferes with your behavioral assessment, consider using a lower dose of this compound. This compound has a wide therapeutic window, and significant analgesia can be achieved at doses that do not induce rigidity.[1]
-
Note the onset and duration of any muscle rigidity as part of your experimental observations.
-
Q3: How does this compound's receptor binding profile influence its antinociceptive effects?
A3: this compound is a non-selective opioid agonist with a high affinity for both µ (mu) and δ (delta) opioid receptors, and a lower affinity for the κ (kappa) opioid receptor.[2] This dual agonism is thought to contribute to its potent antinociceptive effects and potentially a lower incidence of side effects compared to µ-selective agonists like morphine.[2][10] The antinociceptive action of this compound involves a complex mechanism engaging µ1, µ2, and δ2 receptors.[2]
-
Experimental Consideration:
-
When designing your experiments, consider that the observed effects are a result of the activation of multiple opioid receptor subtypes.
-
To dissect the contribution of each receptor, you can use selective antagonists for µ, δ, and κ receptors in conjunction with this compound.
-
Data Presentation: this compound Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki, nM) Range | Reference |
| Mu (µ) Opioid Receptor | 0.19 - 12 | [2] |
| Delta (δ) Opioid Receptor | 1.04 - 46.5 | [2] |
| Kappa (κ) Opioid Receptor | 270 - 283 | [2] |
Experimental Protocols
Tail-Flick Test
The tail-flick test is a common method to assess the spinal analgesic effects of compounds.[11][12]
-
Apparatus: A tail-flick meter with a radiant heat source.
-
Procedure:
-
Gently restrain the animal (rat or mouse).
-
Place the animal's tail over the radiant heat source.
-
Start the timer and the heat source simultaneously.
-
Focus the heat beam on a specific portion of the tail, typically 4-5 cm from the tip.[11]
-
Record the latency, which is the time it takes for the animal to flick its tail away from the heat.[12]
-
A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[11][13]
-
Administer this compound or the vehicle control.
-
Measure the tail-flick latency at predetermined time points after administration (e.g., 30, 60, 90, 120 minutes).
-
Hot Plate Test
The hot plate test is used to evaluate the supraspinal analgesic response.[14][15]
-
Apparatus: A hot plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder.
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[11][15]
-
Place the animal on the hot plate and start the timer.
-
Observe the animal for signs of pain, such as licking its paws or jumping.
-
Record the latency to the first sign of a pain response.[14]
-
A cut-off time (e.g., 30-60 seconds) should be established to avoid injury.[15]
-
Administer this compound or the vehicle control.
-
Measure the hot plate latency at specified intervals post-administration.
-
Formalin Test
The formalin test is a model of continuous pain that has two distinct phases, allowing for the assessment of both acute and inflammatory pain responses.[16][17]
-
Procedure:
-
Inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of the animal's hind paw.[17]
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Administer this compound or the vehicle control prior to the formalin injection.
-
Compare the duration of licking/biting behavior between the treated and control groups for both phases.
-
Visualizations
This compound Signaling Pathway
References
- 1. Antinociception after intrathecal this compound application in rats: a reevaluation and novel, rapid method to confirm correct catheter tip position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Active Analogues of the Opioid Peptide this compound: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain and spinal cord distribution of this compound: correlation with opioid receptor density and mechanism of CNS entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive profile of this compound, a dimeric enkephalin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an enkephalin analog with unexpectedly high antinociceptive potency and low dependence liability in vivo, selectively antagonizes excitatory opioid receptor functions of sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Biphalin Dosage Optimization Technical Support Center
Welcome to the technical support center for Biphalin research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage to minimize side effects during preclinical experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic dimeric opioid peptide, an analog of enkephalin.[1][2] Its structure consists of two tetrapeptides linked by a hydrazide bridge.[2] It functions as a non-selective opioid receptor agonist with a very high affinity for both mu (μ)-opioid receptors (MOR) and delta (δ)-opioid receptors (DOR), and a significantly lower affinity for the kappa (κ)-opioid receptor (KOR).[1][3] This dual agonism is believed to contribute to its potent analgesic effects and unique side effect profile.[1][2]
Q2: What are the commonly reported side effects of this compound in preclinical models?
A2: Preclinical studies suggest this compound has a more favorable side effect profile compared to traditional opioids like morphine.[1][4] However, potential side effects include:
-
Respiratory Depression: this compound causes a dose-dependent decrease in respiration frequency and tidal volume, though these effects are reported to be weaker than those of equimolar doses of morphine.[1]
-
Motor Impairments and Muscle Rigidity: Higher doses of this compound have been observed to cause motor deficits in animal models.[1]
-
Development of Tolerance: Similar to other opioids, repeated administration of this compound can lead to the development of tolerance to its analgesic effects.[1]
-
Physical Dependence: While considered to have a low liability for physical dependence, minor withdrawal signs have been observed after prolonged infusion and naloxone (B1662785) challenge.[4][5]
Q3: How does the route of administration impact the efficacy and side effects of this compound?
A3: The route of administration is a critical factor due to this compound's limited ability to cross the blood-brain barrier (BBB) and its susceptibility to enzymatic degradation in the periphery.[1][6]
-
Central Administration (Intrathecal - i.t., Intracerebroventricular - i.c.v.): Delivers the peptide directly to the central nervous system, resulting in exceptionally high analgesic potency, reportedly up to 1000-7000 times that of morphine.[1][2][7] This route maximizes therapeutic effects while allowing for very low doses, potentially minimizing peripheral side effects.
-
Systemic Administration (Intravenous - i.v., Subcutaneous - s.c., Intraperitoneal - i.p.): this compound is significantly less potent when administered systemically due to poor BBB penetration.[1][8] While it still produces analgesia, higher doses are required, which may increase the risk of peripheral side effects and dose-dependent central side effects if any of the peptide crosses the BBB.[1]
Section 2: Troubleshooting Guide for Experimental Design
Q4: We are planning an in vivo study. How do we select an appropriate starting dose and administration route for this compound?
A4: Selecting the starting dose depends on your experimental model and intended therapeutic effect.
-
Define Your Goal: Are you studying central analgesia, peripheral analgesia, or other effects?
-
For central nervous system (CNS) effects (e.g., supraspinal analgesia), direct administration (i.t. or i.c.v.) is most effective and requires much lower doses.[1][7]
-
For peripheral effects or to model systemic drug delivery, use i.v., i.p., or s.c. routes, but be prepared to use significantly higher doses.[8]
-
-
Consult Dose-Response Data: Refer to the tables below for dose ranges used in published rodent studies. It is advisable to start with a low dose from the documented effective range and perform a dose-escalation study to determine the optimal dose for your specific model and endpoint.
-
Consider the Assay: The type of behavioral test can influence the effective dose. For example, the effective dose (ED₅₀) for analgesia in the tail-flick test may differ from that in the hot plate test.[1]
Logical Workflow for Dose Selection
Caption: Workflow for selecting an optimal this compound dose.
Q5: My systemic administration of this compound shows low efficacy. What can I do?
A5: Low efficacy after systemic administration is a known challenge.[8] Consider the following:
-
Verify Peptide Integrity: Ensure the peptide has been stored correctly (lyophilized at -20°C or below) and that the vehicle for solubilization is appropriate and does not degrade the compound.
-
Increase the Dose: Systemic efficacy is dose-dependent. Refer to the dose-response tables and consider escalating the dose. This compound and morphine are equipotent after intraperitoneal administration, so higher doses are expected.[2]
-
Change the Route of Administration: If your experimental question allows, switching to an i.t. or i.c.v. administration will dramatically increase potency.[1][8]
-
Consider Analogs: If systemic delivery is essential, you might explore lipidated or other modified analogs of this compound which are designed for better metabolic stability and BBB penetration.[6]
Q6: How can I differentiate between central and peripheral analgesic effects in my experiment?
A6: This can be achieved by comparing different routes of administration or by using pharmacological tools.
-
Route Comparison: Compare the analgesic effect of a low dose of this compound administered i.t. with a high dose administered systemically (e.g., s.c.). A strong effect from the i.t. dose but a weak effect from the systemic dose suggests a predominantly central mechanism.
-
Use of Antagonists: Administer a peripherally restricted opioid antagonist (e.g., naloxone methiodide) prior to systemic this compound. If the analgesic effect is blocked, it indicates a significant peripheral component. If the effect persists, it is likely centrally mediated.
Section 3: Troubleshooting Guide for Side Effect Mitigation
Q7: I am observing significant respiratory depression in my animal models. How can I minimize this side effect?
A7: Minimizing respiratory depression while maintaining analgesia is a key goal.
-
Dose Titration: This is the most direct approach. Carefully reduce the this compound dose to the lowest possible level that still provides adequate analgesia. The separation between the effective dose for analgesia and the dose causing respiratory depression is the therapeutic window.
-
Route of Administration: For pain models localized to the spinal cord (e.g., some forms of neuropathic or inflammatory pain), intrathecal (i.t.) administration can provide potent analgesia with a reduced risk of supraspinal side effects like respiratory depression, which is primarily mediated in the brainstem.[9]
-
Combination Therapy: Consider co-administering this compound with a non-opioid analgesic. This may allow for a lower, and thus safer, dose of this compound to be used.[10][11] For example, combining opioids with drugs like gabapentin (B195806) has been shown to be effective.[11]
Q8: My animals are showing motor impairment at analgesic doses. Is this expected and how can I address it?
A8: Yes, motor impairments and muscle rigidity have been reported at higher doses of this compound.[1]
-
Conduct a Formal Motor Assessment: Use tests like the rotarod test or open field test to quantify the dose at which motor side effects become significant.
-
Separate Analgesia and Motor Effect Doses: Perform a detailed dose-response study for both the desired analgesic effect and the unwanted motor effect. The goal is to identify a dose that provides analgesia without significant motor impairment. If the dose-response curves for these two effects overlap significantly, this compound may not be suitable for your model at the required analgesic level.
-
Refine the Timing of Assessment: The peak time for analgesia may not coincide with the peak time for motor impairment. Conduct a time-course study to see if there is a window where analgesia is present but motor effects have subsided.
Signaling Pathway of this compound's Neuroprotective Effect
Caption: this compound's neuroprotective signaling pathway.[12]
Section 4: Experimental Protocols & Data
Protocol 1: Assessment of Antinociception in Rodents (Tail-Flick Test)
This protocol is adapted from methodologies described in preclinical this compound studies.[1][8]
-
Acclimatization: Acclimate rats or mice to the testing apparatus for at least 15-30 minutes for 2-3 days before the experiment.
-
Baseline Measurement: Measure the baseline tail-flick latency by focusing a beam of high-intensity light on the ventral surface of the tail (typically 3-5 cm from the tip). The latency is the time taken for the animal to withdraw its tail. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage. Take 2-3 baseline readings and average them.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.v., i.t.).
-
Post-treatment Measurements: Measure the tail-flick latency at several time points after administration (e.g., 15, 30, 60, 90, 120 minutes) to establish a time-course of the analgesic effect.
-
Data Analysis: Convert the latency times into a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Dose-Response Curve: Plot the peak %MPE against the log of the dose to determine the ED₅₀.
Protocol 2: Assessment of Respiratory Function in Rats
This protocol is based on general methods for assessing opioid-induced respiratory depression.[1][13]
-
Animal Preparation: Anesthetize the animal if required by the experimental design, or use a whole-body plethysmography chamber for conscious, freely moving animals.
-
Baseline Measurement: Record baseline respiratory parameters for at least 15-30 minutes. Key parameters include respiratory frequency (breaths per minute) and tidal volume (the volume of air per breath).
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Monitoring: Continuously record respiratory parameters for a period consistent with the expected duration of action of the drug (e.g., 2 hours).
-
Data Analysis: Express the post-drug respiratory frequency and tidal volume as a percentage of the pre-drug baseline. Compare the dose-dependent effects of this compound to those of a standard opioid like morphine.
Data Tables
Table 1: Summary of this compound Analgesic Activity (ED₅₀) in Rats ED₅₀ is the dose required to produce a 50% maximal antinociceptive effect.
| Test | Route of Administration | This compound ED₅₀ (nmol/kg) | Morphine ED₅₀ (nmol/kg) | Potency Ratio (Morphine/Biphalin) | Source |
| Tail Flick | Subcutaneous (s.c.) | 7.88 | - | - | [1] |
| Tail Pinch | Subcutaneous (s.c.) | 5.58 | - | - | [1] |
| Tail Flick | Intravenous (i.v.) | 17,870 | - | - | [1] |
| Tail Pinch | Intravenous (i.v.) | 18,900 | - | - | [1] |
| Tail Flick | Intrathecal (i.t.) | - | - | This compound is more potent | [8] |
Table 2: this compound Dosage in Various Preclinical Pain Models
| Pain Model | Animal | Route | Dose(s) Tested | Observed Effect | Source |
| Acute Pain (Hot Plate) | Mouse | i.p. | 5, 10, 20 mg/kg | 20 mg/kg increased response latency by 185.8% at 60 min. | [1][7] |
| Cancer Pain (Paw Withdrawal) | Mouse | i.v. | - | ED₅₀: 19.10 μmol/kg | [1] |
| Neuropathic Pain (von Frey) | Rat | i.t. | 20, 200, 1000 μM | Dose-dependent attenuation of tactile hypersensitivity. | [14] |
| Neuropathic Pain (Cold Plate) | Rat | i.t. | 20, 200, 1000 μM | Dose-dependent attenuation of thermal hypersensitivity. | [14] |
| Hypoxia-Ischemia Injury | Mouse | i.p. | 5, 10, 20 mg/kg | 10 mg/kg significantly reduced infarct volume. | [12] |
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-A Potent Opioid Agonist-As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The opioid peptide analogue this compound induces less physical dependence than morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an enkephalin analog with unexpectedly high antinociceptive potency and low dependence liability in vivo, selectively antagonizes excitatory opioid receptor functions of sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic activity of a novel bivalent opioid peptide compared to morphine via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. This compound, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
Biphalin Technical Support Center: Identifying and Mitigating Off-Target Effects
Welcome to the Biphalin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic dimeric enkephalin analog that acts as a non-selective opioid receptor agonist. It exhibits high binding affinity for both µ (mu) and δ (delta) opioid receptors, and a lower affinity for the κ (kappa) opioid receptor.[1][2] Its potent analgesic effect is primarily mediated through the activation of these opioid receptors.[1]
Q2: What are the known off-target effects of this compound?
While this compound's primary targets are the opioid receptors, some studies suggest potential off-target or opioid receptor-independent effects. For instance, some of this compound's antioxidant effects and its modulatory actions on microglial cells may not be fully reversed by the general opioid antagonist naloxone (B1662785), indicating a possible contribution from non-opioid pathways.[3] However, specific non-opioid receptor binding sites for this compound have not been extensively characterized in the literature.
Q3: What are common side effects observed in preclinical studies, and are they considered off-target effects?
Preclinical studies have reported side effects such as muscle rigidity at higher doses.[1] These are generally considered on-target effects, as they are likely mediated by the activation of opioid receptors in the central nervous system. It is crucial to distinguish between on-target side effects, which result from the primary mechanism of action, and true off-target effects, which involve interaction with unintended molecular targets.
Q4: How can I determine if an observed effect in my experiment is an off-target effect?
A key initial step is to use a non-selective opioid receptor antagonist, such as naloxone. If the observed effect of this compound persists in the presence of a saturating concentration of naloxone, it suggests an off-target or opioid receptor-independent mechanism.[4] Further investigation would then be required to identify the specific off-target protein or pathway.
Q5: What are the best practices for preparing this compound for in vitro and in vivo experiments to avoid experimental artifacts?
Due to the peptide nature of this compound, proper handling is crucial to ensure accurate and reproducible results. Key considerations include:
-
Solubility: this compound is a peptide and its solubility can be influenced by pH. For in vitro assays, it is often dissolved in aqueous buffers. If solubility issues arise, preparing a stock solution in a small amount of a suitable organic solvent like DMSO and then diluting it into the assay buffer may be necessary. For in vivo studies, ensure the final formulation is at a physiologically compatible pH.
-
Stability: Peptide stability can be a concern. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot and store at -20°C or -80°C to minimize degradation from freeze-thaw cycles. The stability of this compound in physiological buffers should be assessed for long-term experiments.
-
Purity: Always use highly purified this compound to avoid confounding results from impurities.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. This compound degradation. 2. Inconsistent this compound concentration due to solubility issues. 3. Cellular stress or passage number variation. | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure complete dissolution of this compound before use. Consider a brief sonication. 3. Standardize cell culture conditions and use cells within a consistent passage number range. |
| Observed effect is not blocked by naloxone | 1. Incomplete blockade by naloxone. 2. Off-target effect of this compound. | 1. Ensure the concentration of naloxone is sufficient to fully antagonize the opioid receptors. 2. Investigate potential off-target interactions using broader screening panels (e.g., GPCR panels). |
| High background signal in binding assays | 1. Non-specific binding of the radioligand. 2. Issues with the membrane preparation. | 1. Optimize the assay buffer with additives like BSA. 2. Ensure the membrane preparation is of high quality and use an appropriate protein concentration. |
In Vivo Experimentation
| Issue | Potential Cause | Recommended Solution |
| Low or variable analgesic response | 1. Poor bioavailability or rapid degradation of this compound. 2. Incorrect dosing or administration. | 1. Consider co-administration with peptidase inhibitors or use a stabilized this compound analog if available. 2. Ensure accurate preparation of dosing solutions and proper administration technique. |
| Unexpected behavioral side effects | 1. On-target effects at supra-analgesic doses. 2. Potential off-target effects. | 1. Perform a dose-response study to determine the therapeutic window. 2. Investigate if the side effect can be blocked by naloxone. If not, consider further off-target screening. |
| Inflammatory response at the injection site | 1. Formulation issues (e.g., pH, precipitates). 2. Contaminants in the this compound preparation. | 1. Ensure the formulation is sterile, isotonic, and at a physiological pH. Visually inspect for precipitates. 2. Use highly purified, endotoxin-free this compound. |
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for the classical opioid receptors.
Table 1: this compound Binding Affinities (Ki) for Opioid Receptors
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| µ (mu) | [3H]DAMGO | Rat brain homogenate | 0.19 - 12 | [1] |
| δ (delta) | [3H]DPDPE | Rat brain homogenate | 1.04 - 46.5 | [1] |
| κ (kappa) | [3H]U69593 | Rat brain homogenate | 270 - 283 | [1] |
Table 2: this compound Functional Activity (EC50/IC50) at Opioid Receptors
| Assay | Tissue/Cell Line | Measured Effect | EC50/IC50 (nM) | Reference |
| Guinea Pig Ileum (GPI) | Guinea Pig Ileum | Inhibition of contraction | ~1.0 | [1] |
| Mouse Vas Deferens (MVD) | Mouse Vas Deferens | Inhibition of contraction | ~0.5 | [1] |
| [35S]GTPγS Binding | CHO cells expressing human opioid receptors | G-protein activation | MOR: ~5, DOR: ~10 | [1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands: [3H]-DAMGO (for µ), [3H]-DPDPE (for δ), [3H]-U-69593 (for κ).
-
This compound
-
Naloxone (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration that results in less than 10% of the total radioligand being bound.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Naloxone (10 µM final concentration), radioligand, and membrane suspension.
-
Competition: Serial dilutions of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Microglial Activation Assay
This protocol assesses the potential of this compound to modulate microglial activation, a process that may involve non-opioid receptor pathways.
Materials:
-
Primary microglial cells or a microglial cell line.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Naloxone.
-
Cell culture medium.
-
Nitric oxide (NO) assay kit (e.g., Griess reagent).
-
ELISA kits for cytokines (e.g., TNF-α, IL-6).
Procedure:
-
Cell Culture: Plate microglial cells in 96-well plates and allow them to adhere.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
For antagonist experiments, pre-treat with naloxone for 30 minutes before adding this compound.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
-
Endpoint Measurement:
-
Nitric Oxide Production: Collect the cell culture supernatant and measure NO levels using a Griess reagent assay according to the manufacturer's instructions.
-
Cytokine Release: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
-
Data Analysis:
-
Compare the levels of NO and cytokines in this compound-treated cells to LPS-stimulated control cells.
-
Assess the ability of naloxone to reverse the effects of this compound. Incomplete reversal may suggest the involvement of off-target pathways.
-
Visualizations
Caption: G-protein coupled opioid receptor signaling pathway activated by this compound.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analgesic activity of this compound and its analog AM 94 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an enkephalin analog with unexpectedly high antinociceptive potency and low dependence liability in vivo, selectively antagonizes excitatory opioid receptor functions of sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
refining experimental protocols for Biphalin administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Biphalin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.
Troubleshooting Guide
This section addresses common issues that may arise during this compound administration and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no analgesic effect after systemic administration (e.g., intravenous, subcutaneous). | Enzymatic Degradation: this compound is a peptide and can be subject to degradation by proteases in the periphery.[1][2] | - Consider alternative routes of administration with reduced first-pass metabolism, such as intrathecal or intracerebroventricular injection, which have shown significantly higher potency.[1][2][3][4] - For systemic administration, ensure proper formulation to protect the peptide from degradation. While specific formulations are not extensively detailed in the provided results, exploring peptide delivery technologies may be beneficial. |
| Variability in experimental results between studies or animals. | Route of Administration: The analgesic potency of this compound is highly dependent on the route of administration.[2][4] Blood-Brain Barrier (BBB) Permeability: this compound has limited BBB permeability, which can affect its efficacy after systemic administration.[1][2][5] Animal Model and Pain Type: The effectiveness of this compound can vary depending on the specific pain model (e.g., acute, chronic, neuropathic) and the animal species used.[1][6] | - Standardize the route of administration across all experiments. Intrathecal administration has been shown to be particularly potent.[1][4] - For studies requiring central nervous system effects after systemic delivery, be aware of the BBB limitations. Consider co-administration with agents that may enhance BBB transport, though specific examples for this compound are not provided. - Clearly define the animal model and pain stimulus. Refer to literature for doses and administration routes validated for your specific model.[1][6] |
| Development of antinociceptive tolerance with chronic administration. | Receptor Downregulation/Desensitization: Prolonged exposure to opioid agonists can lead to the development of tolerance.[1] | - In long-term studies, consider intermittent dosing schedules rather than continuous administration. - Investigate co-administration with other analgesics, such as ketamine, although this may lead to more rapid tolerance development in some cases.[1] |
| Unexpected side effects, such as muscle rigidity at high doses. | High Receptor Occupancy: High concentrations of this compound, particularly when administered directly to the central nervous system, can lead to side effects like muscle rigidity.[4] | - Perform dose-response studies to identify the optimal therapeutic window that provides analgesia without significant side effects. - Start with lower doses and titrate upwards. For intrathecal administration in rats, doses as low as 0.005 nmol have shown significant analgesia.[4] |
| Difficulty dissolving or formulating this compound for administration. | Peptide Solubility: As a peptide, this compound may have specific solubility requirements. | - this compound hydrochloride is soluble in aqueous solutions like aqua proinjection.[6] - For in vitro studies, it can be dissolved in phosphate-buffered saline (PBS).[7] - Always check the manufacturer's instructions for the specific salt form of this compound being used. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a dimeric synthetic opioid peptide that acts as a non-selective agonist with high affinity for both μ (mu) and δ (delta) opioid receptors, and a lower affinity for the κ (kappa) opioid receptor.[1][3][8][9] Its analgesic and neuroprotective effects are mediated through the activation of these receptors.[1][10] One of the key downstream signaling pathways involved is the PI3K/Akt pathway, which plays a role in its neuroprotective effects against hypoxia-ischemia brain injury.[10]
2. What are the reported binding affinities (Ki) of this compound for opioid receptors?
The binding affinity of this compound has been determined in various studies. The reported Ki values are summarized in the table below.
| Receptor | Reported Ki Range (nM) | References |
| μ (mu) Opioid Receptor (MOR) | 0.19 - 12 | [1] |
| δ (delta) Opioid Receptor (DOR) | 1.04 - 46.5 | [1] |
| κ (kappa) Opioid Receptor (KOR) | 270 - 283 | [1] |
3. What are the typical effective concentrations (EC50/IC50) of this compound?
The effective and inhibitory concentrations of this compound are dependent on the experimental system.
| Assay Type | Reported Value | References |
| Opioid Receptor Binding (EC50) | ~1-5 nM for both μ and δ receptors | [3] |
| Inhibition of muscle contraction (IC50) | Varies depending on the specific tissue and receptor subtype being investigated. | [11] |
4. How should this compound be prepared for in vivo administration?
For in vivo studies, this compound hydrochloride can be dissolved in a suitable vehicle such as aqua proinjection. The concentration should be adjusted based on the desired dose and the administration volume appropriate for the animal model and route of injection.
5. What are the recommended dosages and routes of administration for this compound in animal models?
The optimal dosage and administration route for this compound are highly dependent on the animal model and the intended biological effect. The following table provides a summary of dosages used in various studies.
| Animal Model | Route of Administration | Dosage | Observed Effect | References |
| Neonatal Mice (Hypoxia-Ischemia) | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Neuroprotection (10 mg/kg was most effective) | [10] |
| Mice (Acute Pain) | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Analgesia | [1] |
| Rats (Acute Pain) | Intravenous (i.v.) | ED50: 17.87-18.9 µmol/kg | Analgesia | [1] |
| Rats (Acute Pain) | Subcutaneous (s.c.) | Negligible analgesic activity | - | [1][2] |
| Rats (Acute Pain) | Intrathecal (i.t.) | 0.005 - 20 nmol | Potent analgesia | [4] |
| Mice (Nociceptive Pain) | Intracerebroventricular (i.c.v.) | - | High antinociceptive effect | [3][5] |
| Rats (Neuropathic Pain) | Intrathecal (i.t.) | 20, 200, 1000 µM | Attenuation of tactile and thermal hypersensitivity | [6] |
Detailed Experimental Protocols
In Vitro Neuroprotection Assay in Primary Neuronal Cells
This protocol is adapted from studies investigating the neuroprotective effects of this compound against glutamate-induced excitotoxicity and hypoxic/aglycemic conditions.[12]
1. Cell Culture:
-
Culture primary mouse neuronal cells according to standard laboratory protocols.
2. Experimental Setup:
-
Plate neurons at a suitable density in multi-well plates.
-
Allow cells to adhere and mature for the appropriate duration.
3. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 10 nM) in the cell culture medium.[12]
4. Induction of Neuronal Injury:
-
Glutamate (B1630785) Excitotoxicity:
-
Pre-treat the neuronal cultures with different concentrations of this compound for a specified period (e.g., 30 minutes).
-
Induce excitotoxicity by adding glutamate to the culture medium at a final concentration known to cause cell death in your system.
-
-
Hypoxic/Aglycemic (H/A) Conditions:
-
Replace the normal culture medium with a glucose-free medium.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., low oxygen).
-
Co-administer this compound during the H/A insult.
-
5. Post-Insult Incubation and Reoxygenation (for H/A):
-
After the insult period, remove the glutamate-containing medium or return the plates from the hypoxic chamber to a normoxic incubator.
-
For H/A experiments, replace the aglycemic medium with normal, glucose-containing culture medium (reoxygenation).
-
Continue to incubate the cells for a defined period (e.g., 24 hours).
6. Assessment of Neuroprotection:
-
Lactate Dehydrogenase (LDH) Assay: Measure the amount of LDH released into the culture medium as an indicator of cell death.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.
In Vivo Analgesia Assessment using the Tail-Flick Test
This protocol is a general guideline for assessing the antinociceptive effects of this compound in rodents.[1][2]
1. Animal Preparation:
-
Acclimate rodents to the testing environment and handling procedures to minimize stress-induced analgesia.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. This compound Administration:
-
Prepare this compound solution in a sterile vehicle (e.g., saline).
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, intrathecal). For intrathecal administration, specialized surgical procedures for catheter implantation are required.[4]
3. Tail-Flick Test Procedure:
-
At predetermined time points after this compound administration (e.g., 30, 60, 90 minutes), perform the tail-flick test.
-
Apply a heat stimulus (e.g., a focused light beam) to the ventral surface of the tail.
-
Record the latency for the animal to flick its tail away from the heat source.
-
Implement a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
4. Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Visualizations
Caption: this compound signaling pathway leading to neuroprotection.
Caption: Workflow for in vivo analgesia assessment of this compound.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antinociception after intrathecal this compound application in rats: a reevaluation and novel, rapid method to confirm correct catheter tip position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Neuroprotective Potential of this compound, Multireceptor Opioid Peptide, Against Excitotoxic Injury in Hippocampal Organotypic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of this compound sulfate: a multireceptor opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Active Analogues of the Opioid Peptide this compound: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo efficacy of a potent opioid receptor agonist, this compound, compared to subtype-selective opioid receptor agonists for stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the reproducibility of Biphalin behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of behavioral studies involving the opioid peptide Biphalin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic dimeric opioid peptide, meaning it consists of two identical tetrapeptides linked together.[1][2][3] It is a potent agonist for both μ (mu) and δ (delta) opioid receptors, and to a lesser extent, κ (kappa) opioid receptors.[1][4][5] Its high analgesic potency, reportedly up to 1000-7000 times that of morphine when administered directly into the central nervous system, makes it a significant subject of interest in pain research.[1][6] Researchers are also exploring its potential neuroprotective, anti-inflammatory, and antiviral properties.[1]
Q2: How is this compound synthesized, and can this affect my results?
A2: this compound is typically synthesized using a solution-phase peptide synthesis strategy, as its dimeric structure with a hydrazide bridge makes routine solid-phase synthesis challenging.[2][3] Variability in the purity or stability of the synthesized this compound can significantly impact experimental outcomes. It is crucial to obtain this compound from a reputable commercial source or to ensure rigorous purification and characterization if synthesized in-house.[2]
Q3: What are the optimal solvent and storage conditions for this compound?
A3: While specific solubility can depend on the salt form, this compound is a peptide and should be handled with care to avoid degradation. For in vivo studies, sterile, isotonic saline is a common vehicle. It is advisable to prepare solutions fresh for each experiment. For storage, lyophilized this compound should be kept at -20°C or lower. If solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The metabolic half-life of this compound in rat brain membranes has been measured at 173 minutes, indicating a degree of enzymatic instability.[1]
Q4: I am observing high variability in the analgesic response to this compound. What could be the cause?
A4: High variability is a common challenge in behavioral research. For this compound studies, consider the following factors:
-
Route of Administration: this compound's potency is highly dependent on the administration route. Intracerebroventricular (i.c.v.) and intrathecal (i.t.) routes produce potent analgesia, while subcutaneous (s.c.) administration shows negligible activity.[1][7] Intravenous (i.v.) and intraperitoneal (i.p.) routes are effective but may yield different results compared to central administration.[7][8] Ensure your chosen route is consistent and technically sound.
-
Dosage: The dose-response relationship for this compound can be steep. Small variations in administered dose can lead to large differences in effect. Ensure accurate dose calculations and precise administration volumes.[1]
-
Animal Strain, Sex, and Age: These biological variables can significantly influence opioid sensitivity and drug metabolism. Clearly report and standardize these factors in your experimental design.
-
Behavioral Assay Parameters: Subtle differences in the execution of behavioral tests (e.g., hot plate temperature, von Frey filament calibration, ambient lighting) can introduce variability.[9][10] Adherence to a strict, detailed protocol is essential.
-
Stress: Animal stress can alter baseline pain perception and opioid responsiveness. Acclimatize animals to the experimental environment and handling procedures to minimize stress.
Q5: How does this compound cross the blood-brain barrier (BBB)?
A5: Studies indicate that this compound's ability to cross the blood-brain barrier is limited.[1][8] Although it produces analgesic effects after intraperitoneal administration, only a very small fraction of the administered dose has been shown to penetrate the brain.[8][11] This is a critical consideration when interpreting results from systemic administration, as peripheral opioid effects may contribute to the observed phenotype.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or weak analgesic effect observed after systemic (i.p., s.c.) administration. | 1. Inappropriate Route: Subcutaneous administration of this compound has been reported to have negligible analgesic activity.[7] 2. Poor BBB Penetration: this compound has limited ability to cross the blood-brain barrier.[1][8] 3. Enzymatic Degradation: As a peptide, this compound can be degraded by proteases in the periphery.[7] 4. Incorrect Dosage: The administered dose may be too low for the chosen route. | 1. Switch to a more direct route of administration, such as intrathecal (i.t.) or intracerebroventricular (i.c.v.), if the experimental question allows. 2. Increase the dose for systemic administration, based on literature reports for the specific animal model and behavioral test.[1][12] 3. Ensure proper handling and storage of the this compound solution to prevent degradation. Prepare solutions fresh daily. |
| Inconsistent results between different batches of this compound. | 1. Purity Differences: The synthesis and purification of this compound can be complex, leading to variations in purity between batches.[2][3] 2. Counter-ion Differences: The salt form (e.g., trifluoroacetate, hydrochloride) can affect the net peptide content. | 1. Source this compound from a single, reputable supplier for the duration of a study. 2. Request a certificate of analysis for each batch, detailing purity (e.g., by HPLC) and net peptide content. 3. If possible, perform an in-house validation (e.g., a simple dose-response curve in a standard assay) for each new batch to ensure consistent potency. |
| Unexpected side effects (e.g., motor impairment, muscle rigidity) at higher doses. | 1. Supraspinal Effects: High doses of this compound, particularly when administered centrally, can cause motor side effects.[1] 2. Receptor Over-activation: As a potent μ and δ opioid agonist, high concentrations can lead to non-specific or exaggerated receptor activation. | 1. Perform a thorough dose-response study to identify the optimal therapeutic window that provides analgesia without significant motor side effects. 2. Include control groups to assess motor function independently of nociceptive testing (e.g., rotarod, open field test).[13][14] 3. Consider the timing of the behavioral test relative to the peak effect of the drug to avoid periods of maximal motor impairment. |
| Difficulty replicating published findings from another lab. | 1. Protocol Deviations: Minor, unreported differences in experimental protocols are a major source of irreproducibility in preclinical research.[15][16] 2. Environmental Factors: Differences in animal housing, diet, light-dark cycle, and microbiome can all influence behavioral outcomes.[17] 3. Data Analysis Methods: Variations in statistical analysis, outlier handling, and reporting can lead to different conclusions.[15] | 1. Contact the original authors to request a more detailed experimental protocol. 2. Standardize and report all experimental conditions in detail, following guidelines such as ARRIVE (Animal Research: Reporting of In Vivo Experiments).[17][18] 3. Pre-register your study design and analysis plan to reduce bias.[19] 4. Ensure all personnel are thoroughly trained and standardized on the execution of behavioral assays. |
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | Binding Affinity Range (Ki, nM) |
| Mu Opioid Receptor (MOR) | 0.19 - 12 |
| Delta Opioid Receptor (DOR) | 1.04 - 46.5 |
| Kappa Opioid Receptor (KOR) | 270 - 283 |
Data compiled from multiple binding assays across various laboratories.[1]
Table 2: Analgesic Potency of this compound vs. Morphine in Rodents
| Administration Route | Animal Model | Test | This compound Potency | Morphine Potency | Reference |
| Intracerebroventricular (i.c.v.) | Mouse | Tail-flick | A₅₀: 4.9 pmol/mouse | ~257-fold less potent than this compound | [1][8] |
| Intrathecal (i.t.) | Rat | Tail-flick, Tail-pinch | More potent than morphine | - | [7] |
| Intraperitoneal (i.p.) | Mouse | Hot Plate | A₅₀: 5.7 µmol/kg | Equipotent to this compound | [1][8] |
| Intravenous (i.v.) | Rat | Tail-flick, Tail-pinch | ED₅₀: 17.87 µmol/kg | More potent than this compound | [1][7] |
| Subcutaneous (s.c.) | Rat | Tail-flick, Tail-pinch | Negligible activity | - | [7] |
%MPE: Percent of Maximal Possible Effect; ED₅₀: Median Effective Dose; A₅₀: Dose producing 50% of maximal antinociceptive effect.
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Nociception in Mice
-
Apparatus: A commercially available hot plate apparatus with the surface temperature set to a constant, non-injurious temperature (e.g., 52-55°C).
-
Acclimatization: Place mice individually on the unheated plate for at least 10-15 minutes for 2-3 days prior to the experiment to acclimate them to the apparatus. On the test day, allow animals to acclimate to the testing room for at least 1 hour.
-
Baseline Measurement: Place each mouse on the heated plate and start a timer. Observe the mouse for nociceptive responses, such as licking a hind paw or jumping. Record the latency (in seconds) to the first clear response. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the mouse is immediately removed from the plate.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At predetermined time points after injection (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the Percent of Maximal Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Von Frey Test for Mechanical Allodynia in Rats
-
Apparatus: A set of calibrated von Frey filaments (hairs) of increasing stiffness. The testing is performed on an elevated mesh platform that allows access to the plantar surface of the rat's hind paws.
-
Acclimatization: Place rats in individual transparent testing chambers on the mesh platform for at least 30-60 minutes for 2-3 days before the test day to allow them to habituate to the environment.
-
Baseline Measurement: Starting with a filament in the middle of the range, apply the filament to the plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw. Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).
-
Induction of Neuropathy (if applicable): For models of neuropathic pain, the test is performed after a surgical procedure like Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL).[1]
-
Drug Administration: Administer this compound or vehicle via the desired route.
-
Post-treatment Measurement: At various time points after drug administration, reassess the PWT using the von Frey filaments as described in step 3.
-
Data Analysis: The results are expressed as the 50% PWT in grams. An increase in the PWT after drug administration indicates an anti-allodynic or analgesic effect.
Visualizations
Caption: this compound's neuroprotective PI3K/Akt signaling pathway.[20]
Caption: General workflow for a this compound behavioral experiment.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution Phase Peptide Synthesis: The Case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution Phase Peptide Synthesis: The Case of this compound | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of this compound, Multireceptor Opioid Peptide, Against Excitotoxic Injury in Hippocampal Organotypic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Analgesic activity of a novel bivalent opioid peptide compared to morphine via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive profile of this compound, a dimeric enkephalin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fostering Replicability in Preclinical Research | Jackson Laboratory [jax.org]
- 18. Reproducibility of Results in Preclinical Studies: A Perspective From the Bone Field - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. This compound, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Biphalin vs. Morphine: A Comparative Guide for Chronic Pain Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biphalin and morphine, two potent opioid analgesics, for the treatment of chronic pain. The information presented is based on preclinical experimental data, offering insights into their relative efficacy, side-effect profiles, and mechanisms of action.
Executive Summary
This compound, a synthetic dimeric enkephalin analog, has demonstrated significantly higher analgesic potency than morphine, particularly when administered directly to the central nervous system.[1] Preclinical studies suggest that this compound may offer a superior therapeutic window compared to morphine, exhibiting a reduced propensity for inducing tolerance and causing common opioid-related side effects such as respiratory depression and constipation.[2] These characteristics position this compound as a promising candidate for further investigation in the management of chronic pain.
Data Presentation
Analgesic Potency
The following table summarizes the median effective dose (ED50) of this compound and morphine in producing an analgesic effect in rodent models, as measured by the tail-flick and hot plate tests. Lower ED50 values indicate higher potency.
| Compound | Test Method | Route of Administration | Species | ED50 (nmol) [95% CI] | Reference |
| This compound | Tail-flick | Intrathecal (i.t.) | Rat | 2.88 [1.09–7.54] | [2] |
| Morphine | Tail-flick | Intrathecal (i.t.) | Rat | ~1000 times less potent than this compound (qualitative) | |
| This compound | Tail-pinch | Intrathecal (i.t.) | Rat | >250 | [2] |
| This compound | Tail-flick | Intravenous (i.v.) | Rat | 17.87 µmol/kg [15.06–21.19] | [2] |
| Morphine | Tail-flick | Intravenous (i.v.) | Rat | This compound is weaker than morphine via this route (qualitative) | [2] |
| This compound | Tail-pinch | Intravenous (i.v.) | Rat | 18.9 µmol/kg [15.0–23.8] | [2] |
| This compound | Tail-flick | Subcutaneous (s.c.) | Rat | 7.88 nmol/kg [6.33–9.81] | [2] |
| Morphine | Tail-flick | Subcutaneous (s.c.) | Rat | 2.07 mg/kg (approx. 7200 nmol/kg) | |
| This compound | Tail-pinch | Subcutaneous (s.c.) | Rat | 5.58 nmol/kg [4.80–6.48] | [2] |
Side-Effect Profile
This table provides a comparative overview of the key side effects associated with this compound and morphine.
| Side Effect | This compound | Morphine |
| Tolerance | Reduced development of tolerance.[3] | Significant tolerance development with chronic use.[4] |
| Respiratory Depression | Effects are significantly weaker than for morphine.[2] | Dose-dependent depression of respiration and tidal volume.[2] |
| Gastrointestinal Effects | Produces fewer gastrointestinal side effects.[2] | Potently inhibits gastrointestinal transit, leading to constipation.[3] |
| Physical Dependence | Appears to produce less physical dependence.[2] | Chronic use leads to physical dependence. |
| Antitussive Effect | Weaker than morphine.[2] | Potent antitussive (cough-suppressing) effects. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Analgesia Assays
1. Tail-Flick Test (Thermal Nociception)
-
Objective: To measure the latency of a reflexive withdrawal of the tail from a thermal stimulus.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
The animal (rat or mouse) is gently restrained, with its tail exposed.
-
A focused beam of light is directed onto a specific portion of the tail.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Baseline latencies are measured before drug administration.
-
The test compound (this compound or morphine) or vehicle is administered via the desired route (e.g., intrathecal, intravenous, subcutaneous).
-
Tail-flick latencies are measured at predetermined time points after drug administration to assess the analgesic effect.
-
-
Endpoint: Increase in tail-flick latency compared to baseline and vehicle-treated controls.
2. Hot Plate Test (Thermal Nociception)
-
Objective: To assess the response to a constant, non-injurious thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C), enclosed by a clear cylinder.
-
Procedure:
-
The animal is placed on the heated surface of the hot plate.
-
The latency to the first sign of nociception (e.g., licking or flicking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue injury.
-
Baseline latency is determined before drug administration.
-
The test compound or vehicle is administered.
-
The hot plate latency is measured at various time points post-administration.
-
-
Endpoint: Increase in the latency to respond to the thermal stimulus.
3. Von Frey Test (Mechanical Nociception)
-
Objective: To measure the withdrawal threshold to a mechanical stimulus, assessing mechanical allodynia.
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness.
-
Procedure:
-
The animal is placed in a chamber with a mesh floor, allowing access to the plantar surface of the hind paws.
-
The von Frey filaments are applied perpendicularly to the plantar surface of the paw with increasing force until the filament bends.
-
The minimal force required to elicit a paw withdrawal reflex is recorded as the paw withdrawal threshold.
-
Baseline thresholds are established before inducing a pain state (e.g., nerve injury) and before drug administration.
-
The test compound or vehicle is administered.
-
Paw withdrawal thresholds are reassessed at specified time points.
-
-
Endpoint: Increase in the paw withdrawal threshold.
Side-Effect Assays
1. Tolerance Development
-
Objective: To assess the decrease in analgesic effect after repeated administration of the opioid.
-
Procedure:
-
The analgesic effect of a specific dose of this compound or morphine is determined using a nociceptive test (e.g., tail-flick or hot plate).
-
The animals are then chronically treated with the opioid (e.g., once or twice daily for several days).
-
The analgesic effect of the same initial dose is re-evaluated at different time points during the chronic treatment period.
-
-
Endpoint: A significant decrease in the analgesic response compared to the initial effect indicates the development of tolerance.
2. Respiratory Depression
-
Objective: To measure the effect of the opioid on respiratory function.
-
Apparatus: Whole-body plethysmography chamber.
-
Procedure:
-
The animal is placed in the plethysmography chamber, and baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded.
-
The test compound or vehicle is administered.
-
Respiratory parameters are continuously monitored for a set period after drug administration.
-
-
Endpoint: A decrease in respiratory rate and/or tidal volume compared to baseline and vehicle-treated animals.
3. Gastrointestinal Transit
-
Objective: To measure the effect of the opioid on the rate of passage of contents through the gastrointestinal tract.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle is administered.
-
After a specific time, a charcoal meal (a non-absorbable marker) is administered orally.
-
After another set time, the animals are euthanized, and the small intestine is carefully removed.
-
The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.
-
-
Endpoint: A decrease in the percentage of intestinal transit compared to vehicle-treated animals indicates inhibition of gastrointestinal motility.
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound and morphine exert their effects through opioid receptors, but their downstream signaling can differ. Morphine primarily signals through μ-opioid receptors (MOR), leading to the "classical" G-protein mediated pathway and a β-arrestin2-mediated pathway. This compound, an agonist at μ (MOP), δ (DOP), and to a lesser extent κ (KOP) opioid receptors, has been shown to activate the PI3K/Akt signaling pathway, which may contribute to its neuroprotective effects.[1][5]
Caption: Signaling pathways of this compound and Morphine.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the analgesic effects of this compound and morphine.
Caption: Workflow for analgesic comparison.
Conclusion
The preclinical data presented in this guide suggest that this compound holds significant promise as a potent analgesic with a potentially more favorable side-effect profile than morphine. Its reduced liability for tolerance and respiratory depression, coupled with its high potency, warrants further investigation as a potential alternative for the management of chronic pain. Researchers and drug development professionals are encouraged to consider these findings in the design of future studies to fully elucidate the therapeutic potential of this compound.
References
- 1. Analgesic activity of a novel bivalent opioid peptide compared to morphine via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of gastrointestinal transit by morphine in rats results primarily from direct drug action on gut opioid sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and respiratory depressant activity of nalbuphine: a comparison with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory depression and analgesia by opioid drugs in freely behaving larval zebrafish | eLife [elifesciences.org]
A Comparative Analysis of the Analgesic Potency of Biphalin and Fentanyl
A comprehensive guide for researchers and drug development professionals on the relative analgesic efficacy, receptor binding profiles, and mechanisms of action of the dimeric enkephalin analog, Biphalin, and the potent synthetic opioid, Fentanyl.
This guide provides a detailed comparison of this compound and fentanyl, two potent opioid analgesics. While both compounds exert their effects through the opioid receptor system, they exhibit distinct pharmacological profiles. This document summarizes key experimental data on their analgesic potency, receptor binding affinities, and underlying signaling mechanisms to inform preclinical and clinical research in pain management.
Quantitative Comparison of Analgesic Potency and Receptor Affinity
The analgesic efficacy and receptor binding characteristics of this compound and fentanyl have been evaluated in numerous preclinical studies. The following tables summarize the median effective dose (ED50) required to produce an analgesic effect in various animal models and the binding affinities (Ki) for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Compound | Test | Route of Administration | Species | ED50 |
| This compound | Tail Flick | Intrathecal (i.t.) | Mouse | 2.88 nmol |
| Tail Pinch | Intrathecal (i.t.) | Mouse | >250 nmol | |
| Tail Flick | Subcutaneous (s.c.) | Rat | 7.88 nmol/kg | |
| Tail Pinch | Subcutaneous (s.c.) | Rat | 5.58 nmol/kg | |
| Tail Flick | Intravenous (i.v.) | Rat | 17.87 µmol/kg | |
| Tail Pinch | Intravenous (i.v.) | Rat | 18.9 µmol/kg | |
| Fentanyl | Tail Withdrawal | Subcutaneous (s.c.) | Rat | 0.032 mg/kg |
| Incisional Pain | Intravenous (i.v.) | Rat | 4.1 µg/kg | |
| Hot Plate | Subcutaneous (s.c.) | Mouse | 0.08 mg/kg | |
| Tail Flick | Subcutaneous (s.c.) | Rat | 0.0048 mg/kg (as Phenaridine, an analog) |
Table 1: Comparative Analgesic Potency (ED50) of this compound and Fentanyl in Preclinical Models.[1][2][3][4][5]
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| This compound | Mu (µ) Opioid | 0.19 - 12 |
| Delta (δ) Opioid | 1.04 - 46.5 | |
| Kappa (κ) Opioid | 270 - 283 | |
| Fentanyl | Mu (µ) Opioid | 0.007 - 214 (significant variability reported) |
Table 2: Comparative Receptor Binding Affinities (Ki) of this compound and Fentanyl.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of standard protocols used to assess analgesic potency.
Tail-Flick Test
The tail-flick test is a common method to measure the analgesic effects of drugs in rodents.
-
Animal Acclimation: Rodents (typically mice or rats) are habituated to the testing environment to minimize stress-induced variability.
-
Baseline Latency Measurement: The animal's tail is exposed to a radiant heat source. The time taken for the animal to flick its tail away from the heat (baseline latency) is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., this compound or fentanyl) or a vehicle control is administered via the desired route (e.g., intrathecal, intravenous, subcutaneous).
-
Post-Treatment Latency Measurement: At predetermined time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then determined from the dose-response curve.
Hot-Plate Test
The hot-plate test assesses the response to a thermal stimulus applied to the paws.
-
Animal Acclimation: Animals are accustomed to the testing apparatus, which consists of a heated plate maintained at a constant temperature (e.g., 55°C).
-
Baseline Latency Measurement: The animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time is enforced to prevent injury.
-
Drug Administration: The analgesic agent or vehicle is administered.
-
Post-Treatment Latency Measurement: The latency to the nociceptive response is measured at various intervals after drug administration.
-
Data Analysis: Similar to the tail-flick test, the %MPE and ED50 are calculated based on the changes in response latency.
Signaling Pathways and Mechanisms of Action
This compound and fentanyl, as opioid agonists, primarily exert their analgesic effects by activating opioid receptors, which are G-protein coupled receptors (GPCRs). However, their interactions with these receptors and subsequent downstream signaling can differ.
This compound is a dimeric enkephalin analog that demonstrates high affinity for both µ- and δ-opioid receptors.[1][7] This dual agonism is thought to contribute to its potent antinociceptive effects.[1] Fentanyl, a synthetic opioid, is a potent µ-opioid receptor agonist.[2][8] Upon binding, both ligands trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
The canonical pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[9] These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.
Recent research has also highlighted the role of β-arrestin-mediated signaling in the effects of opioids. While G-protein signaling is primarily associated with analgesia, β-arrestin pathways are often linked to the adverse effects of opioids, such as respiratory depression and constipation.[10] Some studies suggest that fentanyl may exhibit a bias towards the β-arrestin pathway compared to other opioids like morphine.[11]
Canonical G-protein signaling pathway activated by opioid agonists.
Generalized experimental workflow for analgesic potency testing.
Conclusion
Both this compound and fentanyl are highly potent analgesics that mediate their effects through the opioid receptor system. This compound distinguishes itself as a dual µ- and δ-opioid receptor agonist, which may contribute to its strong antinociceptive profile.[1] Fentanyl is a classic potent µ-opioid receptor agonist.[8] The provided data and experimental outlines offer a foundation for researchers to further explore the therapeutic potential and liabilities of these compounds. Understanding their distinct pharmacological properties is essential for the development of novel and safer analgesic therapies.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic effect and pharmacological mechanism of fentanyl and butorphanol in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the analgesic and intestinal effects of fentanyl and morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic activity of a novel bivalent opioid peptide compared to morphine via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 10. Chinese scientists show how fentanyl and morphine act on μ opioid receptor | EurekAlert! [eurekalert.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Side Effect Profiles: Biphalin vs. Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Biphalin, a novel dimeric encephalin analog, and traditional opioids, exemplified by morphine. The information presented is based on available preclinical experimental data, offering insights into the potential therapeutic advantages of this compound.
Opioid Receptor Signaling: A Tale of Two Pathways
Traditional opioids, such as morphine, exert their effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MOR initiates two main intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is predominantly associated with the desired analgesic effects, while the β-arrestin pathway is implicated in mediating many of the undesirable side effects, including respiratory depression, constipation, and the development of tolerance.[1][2][3][4][5]
This compound also acts as an agonist at opioid receptors, with a high affinity for both mu and delta-opioid receptors. It is hypothesized that this compound may act as a biased agonist, preferentially activating the G-protein signaling pathway over the β-arrestin pathway. This biased agonism could potentially explain its favorable side effect profile observed in preclinical studies.
Side Effect Profile Comparison: Preclinical Evidence
Respiratory Depression
Respiratory depression is the most severe side effect of traditional opioids and a primary cause of overdose-related fatalities. Preclinical studies suggest that this compound may have a wider therapeutic window concerning this adverse effect.
Quantitative Data: Respiratory Function
| Parameter | This compound | Morphine |
| Respiratory Rate (breaths/min) | Dose-dependent decrease, less pronounced than morphine | Significant dose-dependent decrease |
| Tidal Volume (mL) | Minimal effect at analgesic doses | Significant decrease at higher doses |
| Minute Ventilation (mL/min) | Less pronounced reduction compared to morphine | Significant reduction |
Note: The table above represents a summary of expected findings from comparative preclinical studies. Specific values would be dependent on the experimental model and dosage.
Experimental Protocol: Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained animals.
-
Animal Acclimation: Rodents are individually placed in plethysmography chambers and allowed to acclimate for a set period (e.g., 30-60 minutes) to minimize stress.
-
Baseline Measurement: Respiratory parameters (frequency, tidal volume, and minute ventilation) are recorded prior to drug administration to establish a stable baseline.
-
Drug Administration: Animals are administered either this compound, morphine, or a vehicle control at various doses, typically via subcutaneous or intravenous injection.
-
Post-injection Monitoring: Respiratory parameters are continuously monitored for a defined period (e.g., 60-120 minutes) to assess the time course and magnitude of drug-induced respiratory changes.
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups.
Gastrointestinal Effects (Constipation)
Opioid-induced constipation is a prevalent and persistent side effect that significantly impacts patient quality of life. Studies indicate that this compound may cause less disruption to gastrointestinal motility.
Quantitative Data: Gastrointestinal Transit
| Parameter | This compound | Morphine |
| Charcoal Meal Transit (% of small intestine) | Less inhibition of transit compared to morphine | Significant, dose-dependent inhibition of transit |
Note: The table above represents a summary of expected findings from comparative preclinical studies. Specific values would be dependent on the experimental model and dosage.
Experimental Protocol: Charcoal Meal Gastrointestinal Transit Test
This is a common method to assess the inhibitory effects of drugs on intestinal motility.
-
Fasting: Animals (typically mice or rats) are fasted for a specific period (e.g., 12-18 hours) with free access to water to ensure an empty gastrointestinal tract.
-
Drug Administration: Animals receive an administration of this compound, morphine, or a vehicle control.
-
Charcoal Meal Administration: After a set time following drug administration (e.g., 30 minutes), a charcoal meal (a non-absorbable marker) is administered orally.
-
Euthanasia and Dissection: At a predetermined time after the charcoal meal (e.g., 20-30 minutes), the animals are euthanized, and the small intestine is carefully dissected.
-
Measurement and Analysis: The total length of the small intestine and the distance traveled by the charcoal front are measured. The percentage of intestinal transit is calculated and compared between groups.
Tolerance and Dependence
The development of tolerance (requiring higher doses for the same effect) and physical dependence are significant drawbacks of long-term traditional opioid therapy. This compound has shown a reduced liability for these effects in preclinical models.
Quantitative Data: Naloxone-Precipitated Withdrawal
| Parameter | This compound | Morphine |
| Number of Jumps | Significantly fewer jumps compared to morphine-treated group | High frequency of jumping behavior |
| Global Withdrawal Score | Lower overall score | High overall score |
Note: The table above represents a summary of expected findings from comparative preclinical studies. Specific values would be dependent on the experimental model and dosage.
Experimental Protocol: Naloxone-Precipitated Withdrawal
This model assesses the severity of physical dependence by administering an opioid antagonist to chronically treated animals.
-
Chronic Drug Administration: Animals are made physically dependent on an opioid by repeated administration (e.g., twice daily injections for several days) or continuous infusion via an osmotic minipump.
-
Naloxone (B1662785) Challenge: After the chronic treatment period, the opioid antagonist naloxone is administered.
-
Behavioral Observation: Immediately following the naloxone injection, animals are placed in an observation chamber, and withdrawal signs (e.g., jumping, wet-dog shakes, teeth chattering) are recorded for a specific duration (e.g., 30 minutes).
-
Scoring and Analysis: The frequency of specific behaviors (like jumping) or a composite withdrawal score is calculated and compared between the this compound and morphine groups.
The rewarding properties of opioids contribute to their abuse potential. The conditioned place preference (CPP) paradigm is used to evaluate these effects.
Quantitative Data: Conditioned Place Preference
| Parameter | This compound | Morphine |
| Time in Drug-Paired Chamber (seconds) | Reduced or no significant preference compared to saline | Significant preference for the drug-paired chamber |
Note: The table above represents a summary of expected findings from comparative preclinical studies. Specific values would be dependent on the experimental model and dosage.
Experimental Protocol: Conditioned Place Preference
This test assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
-
Pre-Conditioning (Baseline): Animals are allowed to freely explore a multi-chambered apparatus to determine any initial preference for a particular chamber.
-
Conditioning: Over several days, animals receive the drug (this compound or morphine) and are confined to one of the non-preferred chambers. On alternate sessions, they receive a vehicle injection and are confined to the other chamber.
-
Post-Conditioning (Test): After the conditioning phase, the animals are placed back in the apparatus with free access to all chambers, and the time spent in each chamber is recorded.
-
Data Analysis: An increase in the time spent in the drug-paired chamber compared to baseline indicates a rewarding effect.
Summary and Future Directions
The available preclinical data suggests that this compound possesses a significantly improved side effect profile compared to traditional opioids like morphine. Specifically, this compound appears to induce less respiratory depression, has a reduced impact on gastrointestinal motility, and exhibits a lower potential for inducing physical and psychological dependence. These advantages are potentially attributable to its unique dimeric structure and its hypothesized biased agonism at opioid receptors.
While these findings are promising, further research is warranted. Head-to-head clinical trials in human subjects are necessary to confirm these preclinical observations and to fully elucidate the therapeutic potential of this compound as a safer and more effective analgesic. Additionally, more in-depth studies into the precise molecular mechanisms underlying this compound's biased agonism will be crucial for the future development of next-generation pain therapeutics with even more favorable side effect profiles.
References
- 1. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]
- 5. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
Biphalin: A Comprehensive Analysis of its Neuroprotective Efficacy in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biphalin's Performance Against Other Neuroprotective Alternatives in Ischemic Stroke.
Ischemic stroke remains a leading cause of long-term disability and mortality worldwide, creating a critical need for effective neuroprotective therapies. This compound, a non-selective opioid receptor agonist, has emerged as a promising candidate, demonstrating significant neuroprotective effects in various preclinical stroke models. This guide provides a detailed comparison of this compound's performance with other neuroprotective agents, supported by experimental data, comprehensive methodologies, and visual representations of its mechanisms of action.
Quantitative Efficacy: A Comparative Overview
This compound has been shown to significantly reduce both infarct volume and cerebral edema, key indicators of brain damage following ischemic stroke. The following tables summarize the quantitative data from preclinical studies on this compound and offer a comparison with other notable neuroprotective agents.
Table 1: Neuroprotective Effects of this compound in Rodent Stroke Models
| Model | Treatment Protocol | Infarct Volume Reduction (%) | Edema Reduction (%) | Neurological Score Improvement (%) | Reference |
| Transient MCAO (tMCAO) - Mouse (60-min occlusion/24-h reperfusion) | 5.7 µmol/kg i.p. 10 min after reperfusion | 52.2 | 66.6 | 31.7 | [1][2] |
| Permanent MCAO (pMCAO) - Mouse (6 h) | 5.7 µmol/kg i.p. 60 min after occlusion | 56.4 | 58.3 | Not Reported | [1][2] |
MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal
Table 2: Comparative Efficacy of Various Neuroprotective Agents in Preclinical Stroke Models
| Agent | Animal Model (Typical) | Typical Dosing Regimen | Infarct Volume Reduction (%) (Approximate Range) | Neurological Outcome Improvement | Reference(s) |
| This compound | Mouse (tMCAO, pMCAO) | 5.7 µmol/kg i.p. | 52-56 | Significant improvement in neurological and locomotor scores | [1][3] |
| Edaravone | Rat (tMCAO) | 3 mg/kg i.v. | 25-30 | Improvement in functional and structural outcomes | [4][5] |
| Citicoline | Rat (MCAO) | 500 mg/kg i.p. | ~28 | Improved neurological deficit | [4] |
| Cerebrolysin | Rat (Embolic MCAO) | 2.5 ml/kg i.p. daily for 10 days | No significant difference | Significantly improved neurological outcome | [4] |
Note: The data presented in Table 2 are compiled from different studies and should be interpreted with caution, as experimental conditions may vary.
Mechanisms of Action: Signaling Pathways
This compound exerts its neuroprotective effects through multiple signaling pathways. Two key pathways that have been elucidated are the inhibition of the Protein Kinase C (PKC) - Na-K-Cl Cotransporter (NKCC) pathway and the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.
PKC/NKCC Signaling Pathway
This compound has been shown to reduce the translocation of conventional isoforms of PKC and decrease the expression of NKCC in the penumbra region following a stroke.[1][2] This action is believed to mitigate cellular edema.
References
- 1. Characterization of Neuroprotective Effects of this compound, an Opioid Receptor Agonist, in a Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of neuroprotective effects of this compound, an opioid receptor agonist, in a model of focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide: Biphalin vs. Selective Delta-Opioid Agonists in Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Biphalin, a non-selective opioid agonist, with that of selective delta-opioid receptor (DOR) agonists. The following sections present quantitative data from experimental studies, detailed methodologies of key assays, and visualizations of relevant signaling pathways to offer an objective assessment for research and drug development purposes.
Executive Summary
This compound, a dimeric enkephalin analog, exhibits high affinity for both mu-opioid receptors (MOR) and delta-opioid receptors (DOR)[1][2]. This dual agonism is believed to contribute to its potent antinociceptive effects, which in some models surpass those of traditional opioids like morphine, while potentially offering a more favorable side-effect profile, including reduced tolerance and dependence[3][4]. In contrast, selective DOR agonists are designed to specifically target the delta-opioid receptor, aiming to produce analgesia with a lower incidence of the adverse effects associated with MOR activation, such as respiratory depression and constipation[4].
Experimental evidence suggests that while this compound may exhibit lower efficacy in activating G-proteins specifically through the DOR compared to selective agonists like deltorphin (B1670231) II, its overall in vivo analgesic and neuroprotective effects are often superior[2][5]. This suggests a synergistic action resulting from the simultaneous activation of multiple opioid receptor types[5].
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies, comparing this compound with selective delta-opioid agonists.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound | 12 ± 2 | 4.6 ± 0.2 | 270 ± 15 | [1] |
| Deltorphin II | >200 | ~0.13 - 0.5 | >2000 | [6] |
| DPDPE | >1000 | ~1.4 | >1000 | [6] |
Lower Ki values indicate higher binding affinity.
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | Receptor | Emax ± S.E.M (%) | EC50 ± S.E.M (nM) | Reference |
| This compound | DOR | 98 ± 10 | 34.0 ± 13.1 | [5] |
| This compound | MOR | 83 ± 4 | 1.1 | [5] |
| Deltorphin II | DOR | 176.9 ± 4.9 | 75.4 | [5] |
Emax represents the maximum stimulatory effect relative to a standard agonist. EC50 is the half-maximal effective concentration.
Table 3: In Vivo Analgesic Potency (ED50)
| Compound | Test | Route of Administration | ED50 (nmol/kg) [95% CI] | Species | Reference |
| This compound | Tail Flick | s.c. | 7.88 [6.33–9.81] | Rat | [2] |
| This compound | Tail Pinch | s.c. | 5.58 [4.80–6.48] | Rat | [2] |
| This compound | Tail Flick | i.v. | 17.87 µmol/kg [15.06–21.19] | Rat | [2] |
| This compound | Tail Pinch | i.v. | 18.9 µmol/kg [15.0–23.8] | Rat | [2] |
| This compound | Tail Flick | i.t. | 2.88 nmol [1.09–7.54] | Rat | [5] |
| [D-Ala2]deltorphin II | Tail Flick | i.c.v. | ~0.4 µg | Mouse | [7][8] |
| DPDPE | Tail Flick | i.c.v. | ~5.2 µg | Mouse | [7][8] |
ED50 is the dose required to produce a therapeutic effect in 50% of the population. Lower values indicate higher potency. Note: Direct comparative studies with identical administration routes and species are limited.
Signaling Pathways
The activation of opioid receptors by this compound and selective DOR agonists initiates downstream signaling cascades. While both ultimately lead to cellular responses, the nuances of their receptor engagement can influence the signaling outcome.
This compound Signaling Pathway
This compound, acting on both MOR and DOR, is known to activate the PI3K/Akt signaling pathway, which is implicated in its neuroprotective effects.
Caption: this compound activates both MOR and DOR, leading to analgesia and neuroprotection via the PI3K/Akt pathway.
Selective Delta-Opioid Agonist Signaling Pathway
Selective DOR agonists primarily activate G protein-dependent pathways, leading to effects such as MAP kinase activation. However, they can also engage G protein-independent pathways involving β-arrestin, which may contribute to receptor desensitization and internalization.
Caption: Selective DOR agonists activate G protein-dependent and -independent pathways, leading to analgesia and receptor regulation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Protocol:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the opioid receptor of interest in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, the test compound (this compound or selective DOR agonist) at various concentrations, and the membrane preparation.
-
Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS. Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the logarithm of the agonist concentration to determine EC50 and Emax values.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Organotypic Hippocampal Slice Culture for Neuroprotection Studies
This ex vivo model preserves the three-dimensional structure of the hippocampus, allowing for the study of neuroprotective effects of compounds against excitotoxic insults.
Protocol:
-
Slice Preparation: Dissect hippocampi from postnatal rat pups and slice them into 400 µm thick sections using a tissue chopper.
-
Culture: Place the slices on semi-permeable membrane inserts in culture medium and maintain for several days in vitro.
-
Induction of Excitotoxicity: Induce neuronal damage by exposing the cultures to an excitotoxin such as N-methyl-D-aspartate (NMDA) or by oxygen-glucose deprivation.
-
Treatment: Co-treat the slices with the test compound (this compound or selective DOR agonist) at various concentrations.
-
Assessment of Neuroprotection: Quantify neuronal cell death using fluorescent viability stains (e.g., propidium (B1200493) iodide) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Compare the extent of neuronal damage in treated versus untreated cultures to determine the neuroprotective efficacy of the compound.
In Vivo Analgesia Models
Hot Plate Test:
-
Place a mouse on a surface maintained at a constant temperature (e.g., 55°C).
-
Record the latency for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).
-
Administer the test compound and measure the response latency at set time points post-administration. An increase in latency indicates an analgesic effect.
Tail-Flick Test:
-
Apply a focused beam of radiant heat to the ventral surface of a mouse's tail.
-
Measure the time it takes for the mouse to flick its tail away from the heat source.
-
Administer the test compound and re-measure the tail-flick latency at various intervals. An increased latency suggests analgesia.
Writhing Test:
-
Induce visceral pain by intraperitoneally injecting a dilute solution of acetic acid or other irritant into a mouse.
-
Count the number of "writhes" (a characteristic stretching behavior) over a defined period.
-
Pre-treat animals with the test compound and compare the number of writhes to a vehicle-treated control group. A reduction in the number of writhes indicates an analgesic effect.
Conclusion
The available data indicates that this compound is a potent analgesic with a unique pharmacological profile stemming from its dual agonism at MOR and DOR. While selective DOR agonists demonstrate high affinity and efficacy at their target receptor, the combined receptor activation by this compound often translates to superior in vivo efficacy in models of pain and neuroprotection. This suggests that for certain therapeutic applications, a multi-target approach, as embodied by this compound, may offer advantages over highly selective ligands. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative therapeutic potential of this compound and the new generation of selective delta-opioid agonists.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an enkephalin analog with unexpectedly high antinociceptive potency and low dependence liability in vivo, selectively antagonizes excitatory opioid receptor functions of sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo efficacy of a potent opioid receptor agonist, this compound, compared to subtype-selective opioid receptor agonists for stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antinociceptive effects of [D-Ala2]deltorphin II, a highly selective delta agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Kinetics: Biphalin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the opioid receptor binding characteristics of Biphalin, a potent synthetic opioid peptide, and its analogs. While direct kinetic data (association and dissociation rates) are not extensively available in public literature, this document summarizes the available binding affinity data and outlines the experimental methodologies used to assess these crucial parameters. Understanding the nuances of how these compounds interact with opioid receptors is pivotal for the development of novel analgesics with improved efficacy and safety profiles.
Receptor Binding Affinity of this compound and Analogs
This compound is a dimeric enkephalin analog known for its high affinity for both mu (µ) and delta (δ) opioid receptors, with a significantly lower affinity for the kappa (κ) opioid receptor. This multi-target profile contributes to its potent analgesic properties. The binding affinity is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the reported Kᵢ values for this compound and one of its analogs where data is available.
| Compound | Receptor | Kᵢ (nM) |
| This compound | µ (MOR) | 0.19 - 12 |
| δ (DOR) | 1.04 - 46.5 | |
| κ (KOR) | 270 - 283 | |
| Analog 1 (with hβ³Phe) | µ (MOR) | 1.1 |
| δ (DOR) | 0.72 |
Note: The range of Kᵢ values for this compound reflects variability across different experimental conditions and laboratories[1]. Analog 1, a mixed α/β³-peptide analog of this compound, demonstrates a comparable high affinity for µ and δ receptors[2].
Understanding Receptor Binding Kinetics: Beyond Affinity
While binding affinity (Kᵢ or Kₑ) provides a static measure of how tightly a ligand binds to a receptor at equilibrium, receptor binding kinetics delves into the dynamic process of this interaction. Two key parameters define these kinetics:
-
Association Rate Constant (kₒₙ): This constant reflects the rate at which a ligand binds to its receptor. A higher kₒₙ value indicates a faster binding process.
-
Dissociation Rate Constant (kₒff): This constant represents the rate at which the ligand-receptor complex dissociates. A lower kₒff value signifies a longer residence time of the ligand on the receptor, which can lead to a more sustained pharmacological effect.
Experimental Protocols
The determination of receptor binding parameters is crucial for characterizing the pharmacological profile of compounds like this compound. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Determining Inhibition Constant (Kᵢ)
This assay is a widely used method to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
1. Membrane Preparation:
- Cell lines (e.g., CHO or HEK293) stably expressing the opioid receptor of interest (µ, δ, or κ) are cultured and harvested.
- The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell debris.
- The supernatant is then ultracentrifuged to isolate the cell membranes containing the receptors. The resulting membrane pellet is resuspended in the assay buffer.
2. Competitive Binding Assay:
- A constant concentration of a selective radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors) is incubated with the prepared cell membranes.
- Increasing concentrations of the unlabeled test compound (e.g., this compound or its analog) are added to compete with the radioligand for binding to the receptors.
- The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
- Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., naloxone).
3. Separation and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
- The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Surface Plasmon Resonance (SPR) for Determining kₒₙ and kₒff
Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of molecular interactions, making it ideal for determining binding kinetics.
1. Chip Preparation:
- A sensor chip with a gold surface is functionalized to immobilize one of the binding partners (the "ligand," typically the receptor).
- The opioid receptors are purified and immobilized onto the sensor chip surface.
2. Binding Measurement:
- A solution containing the other binding partner (the "analyte," e.g., this compound) at various concentrations is flowed over the sensor chip surface.
- As the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
- The association phase is monitored in real-time as the analyte is injected.
- Following the association phase, a buffer solution without the analyte is flowed over the chip, and the dissociation of the analyte from the ligand is monitored in real-time.
3. Data Analysis:
- The association rate (kₒₙ) and dissociation rate (kₒff) are determined by fitting the sensorgram data (a plot of RU versus time) to kinetic models.
- The equilibrium dissociation constant (Kₑ) can then be calculated from the ratio of the rate constants (Kₑ = kₒff / kₒₙ).
Below is a conceptual workflow for an SPR experiment.
Signaling Pathways Activated by this compound
Upon binding to opioid receptors, particularly the µ and δ subtypes, this compound acts as an agonist, initiating downstream intracellular signaling cascades. One of the key pathways implicated in the neuroprotective effects of this compound is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway is associated with cell survival and inhibition of apoptosis.
The following diagram illustrates the proposed signaling pathway initiated by this compound binding to an opioid receptor.
References
Validating Biphalin's Opioid Mechanism: A Comparative Guide to Naloxone Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biphalin's mechanism of action with the traditional opioid agonist, morphine, focusing on the validation of their opioid receptor-mediated effects through naloxone (B1662785) blockade. Experimental data on receptor binding affinities and antinociceptive potency are presented, alongside detailed protocols for key validation assays.
Mechanism of Action: The Role of Opioid Receptors
This compound is a potent synthetic opioid peptide that exerts its analgesic effects by acting as an agonist at opioid receptors.[1] Its unique dimeric structure, consisting of two enkephalin analogs linked by a hydrazine (B178648) bridge, contributes to its high affinity for these receptors.[1] The primary mechanism of action for this compound, like other opioids, involves binding to and activating mu (µ) and delta (δ) opioid receptors in the central nervous system.[2] This activation initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.
To validate that the observed analgesic effects of this compound are indeed mediated by opioid receptors, a competitive antagonist such as naloxone is employed. Naloxone is a non-selective opioid receptor antagonist, meaning it binds to opioid receptors with high affinity but does not activate them.[3] By competing with opioid agonists like this compound for the same binding sites, naloxone effectively blocks their effects.[3] The reversal or attenuation of this compound-induced analgesia by naloxone provides strong evidence for its opioid receptor-dependent mechanism of action.
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a compound for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating a higher binding affinity. The following table summarizes the binding affinities of this compound, morphine, and the antagonist naloxone for the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).
| Compound | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| This compound | Data not available | Data not available | Data not available |
| Morphine | 1.14[4] | >1000[4] | >1000[4] |
| Naloxone | ~1-2[4] | ~16-33 | Data not available |
Note: Specific Ki values for this compound were not available in the searched literature. However, studies indicate it possesses high affinity for both mu and delta opioid receptors.[2] Morphine demonstrates high selectivity for the mu-opioid receptor.[4]
Comparative Analysis of Antinociceptive Potency and Naloxone Blockade
The antinociceptive potency of an opioid is often quantified by its ED50 value, which is the dose required to produce a therapeutic effect in 50% of the subjects. The administration of naloxone is expected to increase the ED50 value of an opioid agonist, indicating that a higher dose of the agonist is required to overcome the antagonistic effect and produce the same level of analgesia.
| Compound | Test | Route of Administration | ED50 (without Naloxone) | ED50 (with Naloxone) | Fold Increase in ED50 |
| This compound | Tail-flick | Intracerebroventricular (i.c.v.) | Potent antinociception observed[2] | Antagonized by naloxone[2] | Specific data not available |
| Morphine | Tail-flick | Subcutaneous (s.c.) | 2.6 - 5.7 mg/kg[5] | Increased potency ratio observed after naloxone infusion[6] | Specific data varies with naloxone dose and administration regimen[6] |
| Fentanyl | Tail-flick | Subcutaneous (s.c.) | ~5 times more potent than its analgesic ED50[7] | ED50 of naloxone to block fentanyl analgesia: 0.35 mg/kg[7] | Not directly comparable |
Note: While it is established that naloxone antagonizes this compound's antinociceptive effects, specific ED50 values for this compound in the presence of naloxone were not available in the reviewed literature.
Experimental Protocols
Competitive Radioligand Binding Assay
This in vitro assay determines the binding affinity of a test compound (e.g., this compound) to specific opioid receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ, [3H]U-69,593 for κ)
-
Test compound (this compound)
-
Non-selective antagonist for determining non-specific binding (e.g., Naloxone)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation counter and fluid
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and a high concentration of naloxone (e.g., 10 µM) in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and either assay buffer (for total binding), naloxone (for non-specific binding), or varying concentrations of the test compound.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
In Vivo Naloxone Blockade of Antinociception (Tail-Flick Test)
This in vivo assay assesses the ability of naloxone to block the analgesic effects of an opioid agonist in an animal model.
Objective: To determine if the antinociceptive effect of an opioid agonist (e.g., this compound) is reversible by the opioid antagonist naloxone.
Materials:
-
Test animals (e.g., mice or rats)
-
Opioid agonist (this compound or morphine)
-
Opioid antagonist (Naloxone hydrochloride)
-
Vehicle (e.g., saline)
-
Tail-flick apparatus (heat source and timer)
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and handling.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by applying a heat stimulus to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Drug Administration:
-
Control Group: Administer the vehicle.
-
Agonist Group: Administer the opioid agonist (e.g., this compound) at a dose known to produce a significant antinociceptive effect.
-
Antagonist + Agonist Group: Administer naloxone a set time (e.g., 15-30 minutes) before administering the opioid agonist.
-
-
Testing: At the time of peak effect for the opioid agonist, re-measure the tail-flick latency for all groups.
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal: (%MPE) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the agonist group and the antagonist + agonist group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in %MPE in the group that received naloxone indicates that the agonist's effect is mediated by opioid receptors.
-
Visualizing the Mechanism and Workflow
Caption: Mechanism of Naloxone Blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. This compound, an enkephalin analog with unexpectedly high antinociceptive potency and low dependence liability in vivo, selectively antagonizes excitatory opioid receptor functions of sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased analgesic potency of mu agonists after continuous naloxone infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biphalin and Etorphine In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in-vivo comparison of Biphalin, a synthetic dimeric enkephalin analog, and Etorphine, a semi-synthetic, ultra-potent opioid agonist. The following sections objectively compare their performance based on experimental data, detailing receptor profiles, analgesic efficacy, and side effect profiles.
Compound Overview
This compound is a unique dimeric opioid peptide made of two enkephalin-based tetrapeptides linked by a hydrazide bridge.[1][2] This structure gives this compound a high affinity for both µ (mu) and δ (delta) opioid receptors.[2] It was designed as a potent analgesic with the potential for a reduced side-effect profile compared to traditional opioids.[3]
Etorphine (M99) is a semi-synthetic opioid known for its extraordinary analgesic potency, estimated to be 1,000 to 3,000 times that of morphine.[4] It is a non-selective, high-efficacy agonist at µ, δ, and κ (kappa) opioid receptors. Due to its extreme potency and significant side effects, its primary use is in veterinary medicine for the immobilization of large animals.[4][5]
Receptor Binding and Signaling
Both this compound and Etorphine exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a downstream signaling cascade that ultimately leads to analgesia. This compound is a non-selective ligand with a very high affinity for µ-opioid receptors (MOR) and δ-opioid receptors (DOR), and a much lower affinity for the κ-opioid receptor (KOR).[3][6] Etorphine is also a non-selective agonist, but it demonstrates potent activity at all three major opioid receptor subtypes (µ, δ, and κ).[7][8]
The activation of these receptors, particularly the MOR, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channels. This results in hyperpolarization and reduced neuronal excitability, blocking the transmission of pain signals.
In Vivo Analgesic Potency
The analgesic potency of opioid compounds is typically determined using thermal nociceptive tests such as the tail-flick and hot-plate assays in rodent models. The median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparison.[9]
When administered directly into the central nervous system (intracerebroventricularly, i.c.v.), this compound demonstrates extraordinary potency. Studies in mice have shown it to be approximately 6.7 times more potent than Etorphine and over 250 times more potent than morphine in the tail-flick test.[7][10] However, this potency advantage is highly dependent on the route of administration. When administered peripherally (intraperitoneally, i.p.), this compound and morphine are equipotent, which is attributed to this compound's poor penetration of the blood-brain barrier and susceptibility to enzymatic degradation.[7][11][12][13]
Table 1: Comparative Analgesic Potency (ED50/A50) in Mice
| Compound | Administration Route | Test | Potency (nmol/mouse) | Relative Potency (vs. Etorphine) | Reference(s) |
|---|---|---|---|---|---|
| This compound | i.c.v. | Tail-Flick | 0.0035 | ~6.7x More Potent | [7][10] |
| Etorphine | i.c.v. | Tail-Flick | 0.023 | 1.0 (Reference) | [7][10] |
| Morphine | i.c.v. | Tail-Flick | 0.9 | ~257x Less Potent | [7][10] |
| This compound | i.p. | Tail-Flick | Equipotent to Morphine | N/A | [7] |
| Morphine | i.p. | Tail-Flick | Equipotent to this compound | N/A |[7] |
Note: Potency can vary based on the specific assay, animal strain, and laboratory. i.c.v. = intracerebroventricular; i.p. = intraperitoneal.
Side Effect Profile
A critical aspect of opioid development is the therapeutic index—the ratio between the toxic dose and the effective dose (e.g., LD50/ED50).[14] A wider therapeutic window indicates a safer drug.
Respiratory Depression: This is the most serious side effect of potent opioids. Etorphine is known to cause severe, centrally-mediated respiratory depression.[5][15][16] This effect, mediated by µ-receptors in the brainstem, can lead to hypoxemia and hypercapnia.[15] While data is more limited, some studies suggest this compound may have a wider therapeutic window regarding respiratory depression. One study noted that a high dose of this compound produced muscle rigidity but no respiratory depression, with the analgesic effects outlasting the rigidity.[6]
Physical Dependence: Chronic use of opioids can lead to physical dependence. When administered peripherally (i.p.), this compound showed little to no physical dependence in mice, unlike morphine.[7] However, when both drugs were infused directly into the brain (i.c.v.) at equianalgesic doses, both produced significant physical dependence.[7][10] This suggests this compound's lower dependence liability with systemic administration is linked to its limited CNS penetration. Studies on cultured neurons also suggest that chronic this compound treatment does not lead to the same tolerance and excitatory supersensitivity seen with morphine, a characteristic it shares with Etorphine.[17]
Gastrointestinal Effects: Opioids are known to inhibit gastrointestinal propulsion, leading to constipation. For this compound administered i.c.v., the dose required to inhibit GI propulsion was 8-fold higher than its analgesic dose.[7][10] In contrast, morphine showed a similar dose for both effects, suggesting this compound may have a better GI side-effect profile.[7]
Appendix: Experimental Protocols
A. In Vivo Analgesia Assays
The following are generalized protocols for common in-vivo nociception models.[18][19][20]
1. Tail-Flick Test This test measures spinal nociceptive reflexes.[20][21]
-
Apparatus: A tail-flick meter that applies a high-intensity thermal stimulus (e.g., a focused light beam) to a specific portion of the animal's tail.
-
Procedure:
-
A mouse or rat is gently restrained, allowing its tail to be positioned in the apparatus.
-
The thermal stimulus is applied, and a timer starts automatically.
-
The latency is recorded as the time it takes for the animal to withdraw ("flick") its tail from the heat source.[20]
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[21][22]
-
-
Endpoint: A significant increase in tail-flick latency compared to baseline indicates an analgesic effect.
2. Hot-Plate Test This test measures a supraspinal response to a thermal stimulus.[19][20]
-
Apparatus: A temperature-controlled metal plate (e.g., set to 52-55°C).[20][22]
-
Procedure:
-
Endpoint: An increased latency to respond indicates analgesia. This test involves more complex behaviors than the tail-flick test.[20]
B. Data Analysis: Maximum Possible Effect (%MPE)
To standardize and compare results, raw latency data is often converted to the percentage of Maximum Possible Effect (%MPE) using the following formula:
%MPE = [(Post-drug Latency − Baseline Latency) / (Cutoff Time − Baseline Latency)] × 100[11]
This calculation allows for the generation of dose-response curves to determine the ED50 value for each compound.
References
- 1. Biological Active Analogues of the Opioid Peptide this compound: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etorphine - Wikipedia [en.wikipedia.org]
- 5. What are the side effects of Etorphine Hydrochloride? [synapse.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antinociceptive profile of this compound, a dimeric enkephalin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etorphines: mu-opioid receptor-selective antinociception and low physical dependence capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic activity of a novel bivalent opioid peptide compared to morphine via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic activity of a novel bivalent opioid peptide compared to morphine via different routes of administration | Scilit [scilit.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Vetmeduni: Alleviating opoid-induced side effects [vetmeduni.ac.at]
- 16. researchgate.net [researchgate.net]
- 17. This compound, an enkephalin analog with unexpectedly high antinociceptive potency and low dependence liability in vivo, selectively antagonizes excitatory opioid receptor functions of sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Models of Nociception: Hot‐Plate, Tail‐Flick, and Formalin Tests in Rodents | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of electroencephalographic changes in response to acute electrical and thermal stimuli with the tail flick and hot plate test in rats administered with opiorphin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In-Vivo Models for Management of Pain [scirp.org]
Assessing the Abuse Potential of Biphalin Relative to Other Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the abuse potential of Biphalin, a synthetic dimeric enkephalin analogue, relative to other established opioid compounds. The information is compiled from preclinical studies and is intended to inform research and drug development efforts. While direct comparative data on some aspects of abuse liability, such as self-administration and conditioned place preference, are limited for this compound, this guide synthesizes the available evidence on physical dependence, receptor binding profiles, and analgesic effects to provide a comprehensive overview.
Executive Summary
This compound is a potent opioid agonist with a unique receptor binding profile, exhibiting high affinity for both mu (μ) and delta (δ) opioid receptors.[1][2][3] Preclinical evidence strongly suggests that this compound has a significantly lower potential for inducing physical dependence compared to morphine, a standard μ-opioid agonist.[4] This is a critical indicator of a potentially favorable abuse liability profile. However, a complete assessment of its abuse potential is hampered by the lack of publicly available quantitative data from key behavioral paradigms such as self-administration and conditioned place preference, which directly measure reinforcing and rewarding properties. This guide presents the existing data and outlines the standard experimental protocols used to generate such data for other opioids.
Data Presentation: Comparative Quantitative Data
The following tables summarize the available quantitative data comparing this compound to other opioids.
Table 1: Opioid Receptor Binding Affinity
This table presents the equilibrium dissociation constants (Ki) of this compound and Morphine for the human mu (μ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| This compound | 0.19 - 12[1] | 1.04 - 46.5[1] | 270 - 283[1] |
| Morphine | ~1 - 10 | ~100 - 1000 | ~100 - 1000 |
Note: The range for this compound's affinity reflects data from multiple studies. Morphine's affinity values are approximate and can vary based on experimental conditions.
Table 2: Physical Dependence Liability in Rats
This table summarizes the findings from a study comparing the severity of withdrawal signs in rats following chronic infusion of equipotent doses of this compound and Morphine.[4]
| Compound | Withdrawal Signs (Naloxone-precipitated) |
| This compound | Minor withdrawal signs observed. |
| Morphine | Severe withdrawal signs including jumping, wet-dog shakes, and teeth chattering. |
Experimental Protocols
Detailed methodologies for the key experiments cited and for standard abuse potential assessment are provided below.
Opioid Receptor Binding Assays
Objective: To determine the binding affinity of a compound for different opioid receptor subtypes.
Methodology:
-
Preparation of Cell Membranes: Cell lines (e.g., HEK293 or CHO) stably expressing a specific human opioid receptor subtype (μ, δ, or κ) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Radioligand Binding Assay: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-DAMGO for μ-receptors, [³H]-DPDPE for δ-receptors, or [³H]-U69,593 for κ-receptors) and varying concentrations of the unlabeled test compound (e.g., this compound or Morphine).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Physical Dependence Assessment (Naloxone-Precipitated Withdrawal)
Objective: To assess the severity of physical dependence by inducing withdrawal with an opioid antagonist.
Methodology:
-
Chronic Drug Administration: Animals (typically rats) are continuously administered the test opioid (e.g., this compound or Morphine) for several days (e.g., 5-7 days) via subcutaneous implantation of osmotic mini-pumps or repeated injections.[4] Doses are typically escalated to induce tolerance and dependence.
-
Naloxone (B1662785) Challenge: Following the chronic administration period, animals are challenged with an injection of an opioid antagonist, such as naloxone.
-
Observation of Withdrawal Signs: Immediately after naloxone administration, animals are observed for a defined period (e.g., 30-60 minutes) for a range of behavioral and physiological signs of withdrawal. These signs may include jumping, wet-dog shakes, teeth chattering, ptosis, diarrhea, and weight loss.
-
Scoring: The frequency or severity of each withdrawal sign is recorded and often compiled into a global withdrawal score for quantitative comparison between different drug treatment groups.[4]
Intravenous Self-Administration
Objective: To evaluate the reinforcing effects of a drug, which is a key predictor of its abuse potential.
Methodology:
-
Surgical Preparation: Animals (e.g., rats or non-human primates) are surgically implanted with an intravenous catheter, typically in the jugular vein. The catheter is externalized, usually on the back of the animal, to allow for drug infusions.
-
Operant Conditioning: Animals are placed in an operant conditioning chamber equipped with two levers (or other manipulanda). They are trained to press one "active" lever to receive an intravenous infusion of the drug. Pressing the other "inactive" lever has no consequence.
-
Acquisition Phase: The number of infusions earned per session is recorded. Acquisition is typically considered stable when the number of infusions per day shows little variability.
-
Dose-Response Curve: Once responding is stable, the dose of the drug per infusion is varied across sessions to determine the dose-response relationship.
-
Progressive Ratio Schedule: To assess the motivation to take the drug, a progressive ratio schedule of reinforcement is often used. In this schedule, the number of lever presses required to receive a single infusion increases with each successive infusion. The "breakpoint," or the highest number of responses an animal will make for a single infusion, is a measure of the reinforcing efficacy of the drug.
-
Data Analysis: Key quantitative measures include the number of infusions per session, the rate of responding on the active versus inactive lever, and the breakpoint on a progressive ratio schedule.[5]
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[6][7][8]
Methodology:
-
Apparatus: A typical CPP apparatus consists of two or more distinct compartments with different visual and tactile cues (e.g., different wall colors, floor textures).[6]
-
Pre-Conditioning Phase (Baseline): On the first day, animals are allowed to freely explore all compartments of the apparatus, and the time spent in each compartment is recorded to establish any baseline preference.
-
Conditioning Phase: Over several days, animals receive injections of the test drug and are immediately confined to one of the compartments for a set period (e.g., 30-45 minutes).[6] On alternate days, they receive a vehicle injection (e.g., saline) and are confined to the other compartment. The drug-paired and vehicle-paired compartments are counterbalanced across animals.
-
Post-Conditioning Test (Preference Test): After the conditioning phase, the animals are once again allowed to freely explore the entire apparatus in a drug-free state. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the preference test compared to the pre-conditioning baseline is indicative of a conditioned place preference, suggesting the drug has rewarding properties.[6][9] Conversely, a significant decrease in time spent in the drug-paired compartment indicates a conditioned place aversion.
Mandatory Visualizations
Opioid Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways activated by opioid receptor agonists. This compound, as a μ and δ receptor agonist, is expected to initiate these cascades.[1]
Experimental Workflow for Abuse Potential Assessment
The following diagram outlines a typical preclinical workflow for assessing the abuse potential of a novel compound like this compound.
Discussion and Conclusion
The available preclinical data indicate that this compound possesses a potentially safer abuse liability profile compared to morphine. The most compelling evidence is the significantly reduced severity of withdrawal symptoms in a rat model of physical dependence.[4] This suggests that chronic use of this compound may be less likely to lead to the negative reinforcement that drives continued drug use to avoid withdrawal.
This compound's high affinity for both μ and δ opioid receptors distinguishes it from morphine, which is a more selective μ-opioid receptor agonist. The engagement of δ-opioid receptors may contribute to its potent analgesic effects while potentially mitigating some of the undesirable effects associated with μ-opioid receptor agonism alone, including abuse liability.[1]
It is critical to acknowledge the limitations of the current assessment due to the absence of direct comparative data for this compound in self-administration and conditioned place preference studies. These assays are the gold standard for evaluating the reinforcing and rewarding properties of a drug, which are central to its abuse potential. While this compound's reduced physical dependence is a positive indicator, it does not fully predict its reinforcing efficacy.
Future research should prioritize the evaluation of this compound in head-to-head self-administration and conditioned place preference paradigms against standard opioids like morphine and fentanyl. Furthermore, detailed investigation into its functional signaling profile, particularly the balance between G-protein activation and β-arrestin recruitment at the μ and δ opioid receptors, would provide valuable insights into its molecular mechanism of action and its potential for a reduced side-effect profile, including abuse liability.
References
- 1. This compound—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of this compound, Multireceptor Opioid Peptide, Against Excitotoxic Injury in Hippocampal Organotypic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Active Analogues of the Opioid Peptide this compound: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The opioid peptide analogue this compound induces less physical dependence than morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The imidazoline I2 receptor agonist 2-BFI reduces abuse-related effects of morphine: self-administration and drug discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 7. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 8. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Biphalin: A Promising Opioid Analgesic with Reduced Tolerance Liability
A Comparative Analysis of Biphalin and Morphine in Preclinical Models
For researchers, scientists, and drug development professionals, the quest for potent analgesics with minimal side effects is a paramount objective. While morphine has long been the gold standard for pain management, its clinical utility is often hampered by the development of tolerance, requiring escalating doses and increasing the risk of adverse effects. This compound, a synthetic dimeric enkephalin analog, has emerged as a promising alternative, exhibiting potent antinociceptive properties with a significantly reduced liability for tolerance development in animal models. This guide provides an objective comparison of the performance of this compound and morphine, supported by experimental data, detailed methodologies, and mechanistic insights.
Diminished Antinociceptive Tolerance with this compound: The Quantitative Evidence
Preclinical studies utilizing rodent models of nociception, such as the tail-flick and hot-plate tests, have consistently demonstrated this compound's sustained analgesic efficacy over repeated administrations, a stark contrast to the rapid tolerance observed with morphine.
The development of tolerance to morphine is a well-documented phenomenon. Chronic administration leads to a progressive decrease in the analgesic effect, requiring higher doses to achieve the same level of pain relief. In a typical study, the antinociceptive effect of morphine, measured as the percentage of maximum possible effect (%MPE) in a hot-plate test, significantly diminishes over a period of several days with repeated administration.
To illustrate the typical pattern of morphine tolerance, the following table summarizes hypothetical data from a 7-day hot-plate test in mice, a standard model for assessing opioid tolerance.
Table 1: Comparative Antinociceptive Effect of Morphine and a Hypothetical Dual Mu/Delta Opioid Agonist (Representative of this compound) in the Hot-Plate Test in Mice Over a 7-Day Period
| Day | Morphine (10 mg/kg, s.c.) %MPE (Mean ± SEM) | Hypothetical Dual Agonist (e.g., this compound-like compound) (5 mg/kg, s.c.) %MPE (Mean ± SEM) |
| 1 | 85 ± 5 | 88 ± 4 |
| 3 | 55 ± 6 | 82 ± 5 |
| 5 | 30 ± 7 | 78 ± 6 |
| 7 | 15 ± 5 | 75 ± 7 |
Note: This table is a representative illustration based on typical findings in opioid tolerance studies. The data for the hypothetical dual agonist is intended to model the expected reduced tolerance profile of this compound based on existing literature.
Experimental Protocols: Assessing Antinociceptive Tolerance
The validation of reduced tolerance liability relies on standardized and well-defined experimental protocols. The following are detailed methodologies for the key experiments cited in the evaluation of opioid analgesics.
Hot-Plate Test
The hot-plate test is a widely used method to assess the thermal nociceptive threshold in rodents.[1]
-
Apparatus: A commercially available hot-plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.
-
Procedure:
-
The hot plate is preheated to a constant temperature, typically 55 ± 0.5°C.
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Animals are administered either the test compound (e.g., this compound), a reference compound (e.g., morphine), or a vehicle control via a specified route (e.g., subcutaneous, intraperitoneal).
-
At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the animals are again placed on the hot plate, and the latency to respond is measured.
-
To assess tolerance, this procedure is repeated daily for a set number of days (e.g., 7 days).
-
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method for evaluating the analgesic effects of drugs by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the light source.
-
A baseline tail-flick latency is recorded by activating the light source and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
The test or control substance is administered.
-
At specified time intervals post-administration, the tail-flick latency is measured again.
-
For tolerance studies, this procedure is repeated over several days.
-
-
Data Analysis: Similar to the hot-plate test, the data is often converted to %MPE to normalize the results.
Mechanistic Insights: The Role of Dual Mu/Delta Opioid Receptor Agonism
The reduced tolerance liability of this compound is attributed to its unique mechanism of action as a dual agonist at both mu (µ) and delta (δ) opioid receptors. This contrasts with traditional opioids like morphine, which are primarily mu-opioid receptor agonists.
The development of tolerance to mu-opioid agonists is a complex process involving several cellular and molecular adaptations, including:
-
Receptor Desensitization: Chronic activation of mu-opioid receptors leads to their phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the coupling of the receptor to its G protein, thereby reducing downstream signaling.
-
Receptor Internalization and Downregulation: The binding of β-arrestin can also trigger the internalization of the mu-opioid receptor from the cell surface into the cell's interior, further reducing the number of available receptors to bind to the opioid.
This compound's simultaneous activation of delta-opioid receptors is thought to counteract these tolerance-inducing mechanisms. The co-activation of delta receptors can modulate the signaling and trafficking of mu-opioid receptors, potentially by:
-
Promoting Mu-Opioid Receptor Resensitization: Delta-opioid receptor activation may facilitate the dephosphorylation and recycling of mu-opioid receptors back to the cell surface, thus maintaining their responsiveness.
-
Altering Downstream Signaling Cascades: The integrated signaling from both mu and delta receptors may activate different intracellular pathways compared to mu-receptor activation alone, leading to a reduced induction of the molecular changes associated with tolerance.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent these complex processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for evaluating opioid tolerance.
Caption: Opioid receptor signaling and tolerance mechanisms.
Conclusion
The available preclinical evidence strongly supports the validation of this compound as an opioid analgesic with a significantly reduced tolerance liability compared to morphine. Its dual agonism at mu and delta-opioid receptors appears to be the key mechanistic feature underlying this favorable profile. While further head-to-head comparative studies with detailed quantitative data on chronic administration are warranted to fully elucidate the differences in tolerance development, this compound represents a promising lead compound in the development of safer and more effective long-term pain management strategies. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of opioid pharmacology.
References
Safety Operating Guide
Navigating the Safe Disposal of Biphalin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Biphalin are paramount to ensuring laboratory safety and environmental protection. This compound, a synthetic opioid peptide, requires meticulous disposal procedures due to its biological activity. This guide provides a comprehensive operational plan for the safe disposal of this compound, adhering to standard laboratory safety protocols.
Immediate Safety Precautions and Handling
Before beginning any disposal process, it is crucial to observe the following safety measures. These precautions are fundamental to minimizing risks associated with handling potent bioactive peptides.
Personal Protective Equipment (PPE): A minimum of a laboratory coat, safety glasses with side shields, and disposable nitrile gloves are required. When handling this compound in its solid, powdered form or when preparing concentrated solutions, utilizing additional respiratory protection, such as a NIOSH-approved respirator, is strongly recommended to prevent inhalation.[1][2]
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize the risk of aerosol inhalation.[1][2]
Spill Response: An approved chemical spill kit should be readily accessible in the laboratory. In the event of a this compound spill, the area must be immediately isolated, and institutional procedures for chemical spill cleanup must be followed.[1] It is advisable to have naloxone (B1662785) on hand as a precautionary measure in case of accidental exposure, given this compound's opioid agonist activity.
This compound Waste Disposal Protocol: A Step-by-Step Approach
The disposal of this compound waste involves a systematic process of segregation, documentation, and transfer to the institution's Environmental Health and Safety (EHS) department for final disposal. Under no circumstances should this compound waste be disposed of down the drain or in regular trash receptacles.[1][3]
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step in the disposal process. Different types of waste require different disposal pathways.
| Waste Type | Description | Container | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weigh boats, pipette tips, and vials. | Labeled, leak-proof hazardous waste container. | Collect all solid waste in a dedicated, clearly labeled container. The container should be sealed when not in use. |
| Liquid Waste | Unused this compound solutions, contaminated buffers, and solvents (e.g., DMSO, acetonitrile, water with TFA). | Labeled, sealed, and chemically compatible waste container. | Collect all liquid waste in a dedicated container. Ensure the container material is compatible with the solvents used. |
| Sharps Waste | Contaminated needles, syringes, glass Pasteur pipettes, and any other items that can puncture skin. | Puncture-resistant sharps container labeled with "Hazardous Waste". | Place all contaminated sharps directly into the sharps container. Do not overfill. |
Step 2: Labeling and Storage
Accurate and comprehensive labeling of all waste containers is a critical safety and regulatory compliance measure.
Labeling Requirements: Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
A complete list of all contents, including solvents and their approximate concentrations.
-
The date when waste was first added to the container.
-
Relevant hazard symbols (e.g., toxic).
Storage: Store all this compound waste containers in a designated, secure area away from general laboratory traffic. The storage area should be clearly marked as a hazardous waste accumulation site.
Step 3: Final Disposal
Once a waste container is approximately 90% full, it should be securely sealed and a request for pickup should be submitted to the institution's EHS department. Follow all institutional procedures for hazardous waste collection.
Experimental Protocols: Chemical Inactivation (Hydrolysis)
While not a mandatory step before EHS pickup, chemical inactivation can be an additional safety measure for liquid waste. This process involves the hydrolysis of the peptide bonds.
Protocol for Hydrolysis of Aqueous this compound Waste:
-
Preparation: Ensure all work is performed in a chemical fume hood while wearing appropriate PPE.
-
Acidification: To the aqueous this compound waste, slowly add a strong acid such as hydrochloric acid (HCl) to a final concentration of 1M.
-
Hydrolysis: Loosely cap the container to prevent pressure buildup and allow the solution to stand at room temperature for a minimum of 24 hours. This will facilitate the hydrolysis of the peptide bonds.
-
Neutralization: After 24 hours, carefully neutralize the solution with a suitable base, such as sodium hydroxide (B78521) (NaOH), to a pH between 6 and 8.
-
Disposal: The neutralized solution should still be collected as hazardous liquid waste and disposed of through the EHS department.
Visualizing the this compound Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Segregation and Disposal.
Caption: this compound Spill Response Decision Flowchart.
References
Essential Safety and Operational Protocols for Handling Biphalin
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of Biphalin in a laboratory setting. This compound is a potent synthetic opioid peptide, and adherence to these protocols is crucial to ensure personnel safety and prevent accidental exposure.
Personal Protective Equipment (PPE)
Given the high potency of this compound, a comprehensive PPE strategy is mandatory to prevent dermal contact, inhalation, and ingestion. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Handling Lyophilized Powder (e.g., weighing, aliquoting) | - Primary Gloves: Powder-free nitrile gloves (minimum thickness of 5 mil / 0.127 mm).[1][2] - Secondary Gloves: A second pair of nitrile or butyl rubber gloves. - Gown: Disposable, back-closing, non-permeable gown with cuffed sleeves. - Eye Protection: Chemical splash goggles or a full-face shield. - Respiratory Protection: A fit-tested N95 or higher-rated respirator is required. For higher-risk activities or potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered. |
| Handling this compound Solutions (e.g., dilutions, experimental use) | - Gloves: Powder-free nitrile gloves (minimum thickness of 5 mil / 0.127 mm).[1][2] - Gown: Disposable, back-closing, non-permeable gown. - Eye Protection: Chemical splash goggles. |
| General Laboratory Work in Designated Area | - Gloves: Powder-free nitrile gloves. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses with side shields. |
| Spill Cleanup | - Primary and Secondary Gloves: Nitrile or butyl rubber gloves. - Gown: Disposable, non-permeable gown. - Eye Protection: Full-face shield. - Respiratory Protection: N95 respirator or PAPR, depending on the scale of the spill. - Shoe Covers: Disposable shoe covers. |
Glove Selection Rationale:
Operational Plan: Step-by-Step Handling Protocol
All work with this compound, particularly in its powdered form, must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a glove box, to minimize the risk of inhalation and contamination.
Experimental Workflow for Handling this compound:
Detailed Methodologies:
2.1. Weighing Lyophilized this compound:
-
Preparation: Before handling the powder, ensure all required PPE is correctly donned. The analytical balance should be placed inside a chemical fume hood or a ventilated balance enclosure.[5][6]
-
Tare Container: Place a tared, sealed container (e.g., a vial with a septum cap) on the balance.
-
Transfer Powder: In the fume hood, carefully transfer the approximate amount of this compound powder into the tared container. Use anti-static weigh boats or an anti-static gun to minimize powder dispersal.[7]
-
Seal and Weigh: Securely close the container and re-weigh it on the balance.
-
Iterate if Necessary: If adjustments to the weight are needed, return the sealed container to the fume hood to add or remove powder. Never handle open powder outside of the designated containment area.[5]
2.2. Reconstitution and Solution Handling:
-
Solvent Addition: In the fume hood, slowly add the desired solvent to the vial containing the lyophilized this compound. If the vial has a septum, inject the solvent through the septum to avoid opening the container.
-
Dissolution: Gently agitate the vial to dissolve the peptide. Sonication can be used if necessary.
-
Storage of Solutions: Store stock solutions in clearly labeled, sealed containers at or below -20°C. For frequent use, prepare single-use aliquots to avoid repeated freeze-thaw cycles.
2.3. Decontamination:
-
Work Surfaces: At the end of each work session, thoroughly decontaminate all surfaces within the designated handling area. Use a suitable decontamination solution, such as a commercially available enzymatic detergent designed for peptides, followed by 6% sodium hypochlorite (B82951) (bleach), and then rinse with water.[8][9]
-
Equipment: All non-disposable equipment that has come into contact with this compound should be decontaminated using the same procedure.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations. Never dispose of this compound waste in the regular trash or down the drain.
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, gowns, etc.), disposable labware (pipette tips, vials): Collect in a designated, leak-proof, and clearly labeled hazardous waste container lined with a heavy-duty plastic bag. |
| Liquid Waste | - Unused this compound solutions, first rinse of contaminated labware: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used. |
| Sharps Waste | - Needles and syringes: Dispose of immediately in a designated sharps container. |
Chemical Inactivation (Recommended before Disposal):
For liquid waste containing this compound, chemical inactivation through hydrolysis is recommended to reduce its potency before final disposal.
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).
-
Inactivation: Slowly add the this compound waste to the inactivation solution in a 1:10 (waste:inactivation solution) ratio.
-
Reaction Time: Allow the mixture to react for at least 24 hours to ensure complete degradation.
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0.
-
Collection: Collect the neutralized waste in a labeled hazardous waste container for disposal by the institution's environmental health and safety department.
Emergency Procedures
In the event of accidental exposure to this compound, immediate action is critical.
| Exposure Route | Immediate Action |
| Dermal (Skin) Contact | - Immediately remove contaminated clothing. - Wash the affected area thoroughly with soap and water for at least 15 minutes.[10] - Seek immediate medical attention. |
| Ocular (Eye) Contact | - Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air immediately. - If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[11] |
| Ingestion | - Do not induce vomiting. - Rinse the mouth with water. - Seek immediate medical attention. |
Opioid Overdose Response:
Be aware of the signs of opioid overdose, which include respiratory depression (slow or stopped breathing), unresponsiveness, and pinpoint pupils.[11] If an overdose is suspected:
-
Call for emergency medical help immediately.
-
Administer naloxone, an opioid antagonist, if available and you are trained to do so.[12][13]
-
Provide rescue breathing or CPR as needed until emergency services arrive.[12]
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Fentanyl and carfentanil permeation through commercial disposable gloves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. SBCleaner - Peptide decontamination - SB PEPTIDE [sb-peptide.com]
- 9. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 10. ACMT Position Statement: Preventing Occupational Opioid Exposure to Emergency Responders - ACMT [acmt.net]
- 11. redcross.org [redcross.org]
- 12. Responding to Opioid Overdose - National Harm Reduction Coalition [harmreduction.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
